molecular formula C18H21N3O4 B15606594 GA-017

GA-017

Número de catálogo: B15606594
Peso molecular: 343.4 g/mol
Clave InChI: FBCPIOAXERAOIA-HKWRFOASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GA-017 is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H21N3O4

Peso molecular

343.4 g/mol

Nombre IUPAC

1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea

InChI

InChI=1S/C18H21N3O4/c1-3-15(14-7-8-16(23)11(2)17(14)24)20-21-18(25)19-10-12-5-4-6-13(22)9-12/h4-9,22-24H,3,10H2,1-2H3,(H2,19,21,25)/b20-15-

Clave InChI

FBCPIOAXERAOIA-HKWRFOASSA-N

Origen del producto

United States

Foundational & Exploratory

GA-017: A Deep Dive into its Mechanism of Action as a LATS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

GA-017 has emerged as a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By targeting these kinases, this compound effectively modulates the downstream effectors YAP and TAZ, unlocking proliferative potential with significant implications for regenerative medicine and 3D cell culture applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hippo pathway, summarizing key quantitative data, and providing detailed experimental protocols.

Core Mechanism: Inhibition of LATS1/2 Kinases

This compound functions as an ATP-competitive inhibitor of both LATS1 and LATS2.[1][2] This direct inhibition prevents the phosphorylation of the transcriptional coactivators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ). In their unphosphorylated state, YAP and TAZ are free to translocate from the cytoplasm to the nucleus.[1][3] Once in the nucleus, they associate with TEA domain (TEAD) transcription factors to initiate the transcription of a suite of downstream target genes that promote cell proliferation and inhibit apoptosis.[3]

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[3] Its core is a kinase cascade where, under normal conditions, upstream signals activate MST1/2 kinases, which in turn phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. By inhibiting LATS1/2, this compound effectively removes this brake on cell proliferation.[3] Interestingly, treatment with this compound has been observed to cause a mild increase in the levels of total and phosphorylated MST1/2, suggesting the activation of a negative feedback loop within the Hippo pathway.[3]

A proposed model for the mechanism of action of this compound is the inhibition of LATS1/2 kinase activity, which leads to the stabilization and nuclear translocation of YAP/TAZ. This, in turn, induces the expression of genes regulated by YAP/TAZ, ultimately enhancing cell proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Parameter LATS1 LATS2 Reference
IC₅₀ (nM) 4.103.92[1]
Kᵢ (nM) 0.58 ± 0.110.25 ± 0.03[1]
Caption: In vitro inhibitory activity of this compound against LATS1 and LATS2 kinases.
Cell Line Assay Condition EC₅₀ (µM) Reference
SKOV33D Cell Growth3.51 ± 0.26[1]
Caption: Cellular potency of this compound in promoting cell growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Hippo signaling pathway and a typical experimental workflow for evaluating LATS kinase inhibitors.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_cassette Hippo Core Kinase Cassette cluster_downstream Downstream Effectors Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Cues Mechanical Cues Mechanical_Cues->MST1_2 GPCR_Signaling GPCR Signaling GPCR_Signaling->MST1_2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ Nucleus LATS1_2->YAP_TAZ Phosphorylation SAV1->LATS1_2 YAP_TAZ_P Cytoplasm YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Target_Genes Target Genes (CTGF, CYR61, BIRC5) TEAD->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation GA017 This compound GA017->LATS1_2

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_exvivo Ex Vivo Assays Kinase_Assay LATS1/2 Kinase Assay (Recombinant Enzyme) ATP_Competition ATP Competition Assay Kinase_Assay->ATP_Competition Kinase_Selectivity Kinase Selectivity Profiling Kinase_Assay->Kinase_Selectivity Cell_Culture Cell Culture (e.g., SKOV3) Treatment This compound Treatment Cell_Culture->Treatment Western_Blot Western Blot (p-YAP, YAP, p-LATS, LATS) Treatment->Western_Blot ICC Immunocytochemistry (YAP/TAZ Localization) Treatment->ICC Proliferation_Assay Proliferation Assay (2D & 3D Culture) Treatment->Proliferation_Assay Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Treatment->Transcriptome_Analysis Organoid_Culture Mouse Intestinal Organoid Culture Organoid_Treatment This compound Treatment Organoid_Culture->Organoid_Treatment Organoid_Analysis Organoid Formation & Growth Analysis Organoid_Treatment->Organoid_Analysis

Caption: A generalized experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating this compound.[3]

In Vitro LATS Kinase Inhibition Assay
  • Reaction Setup: Prepare a reaction mixture containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer, a specific concentration of ATP, and a substrate (e.g., a synthetic peptide derived from YAP).

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Detect the level of substrate phosphorylation using a suitable method, such as ADP-Glo™ Kinase Assay or a mobility shift assay.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3D Cell Culture and Proliferation Assay (Gellan Gum Method)
  • Cell Seeding: Suspend cells (e.g., SKOV3) in a culture medium containing 0.015% (w/v) gellan gum.

  • Plating: Seed the cell suspension into 96-well plates.

  • Compound Treatment: Add this compound or vehicle (DMSO) to the wells at the desired concentrations.

  • Incubation: Culture the cells for a specified period (e.g., 4-6 days) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Assess cell proliferation using a cell viability reagent such as CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the relative cell proliferation. Calculate the EC₅₀ value from the dose-response curve.

Western Blotting for YAP/TAZ Phosphorylation
  • Cell Lysis: Lyse cells treated with this compound or vehicle with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YAP (Ser127), total YAP, phospho-TAZ (Ser89), and total TAZ overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunocytochemistry for YAP/TAZ Nuclear Translocation
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against YAP/TAZ overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Analyze the subcellular localization of YAP/TAZ, quantifying the nuclear-to-cytoplasmic fluorescence intensity ratio.

Mouse Intestinal Organoid Culture
  • Crypt Isolation: Isolate intestinal crypts from the small intestine of mice following established protocols.

  • Embedding: Embed the isolated crypts in Matrigel® on a pre-warmed culture plate.

  • Culture Medium: Add IntestiCult™ Organoid Growth Medium (Mouse) supplemented with this compound or vehicle.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.

  • Analysis: Monitor organoid formation and growth over several days. The size and number of organoids can be quantified using brightfield microscopy and image analysis software.

Transcriptome Analysis (RNA-seq)
  • RNA Extraction: Extract total RNA from cells treated with this compound or vehicle using a suitable RNA isolation kit.

  • Library Preparation: Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify the biological pathways and processes affected by this compound.

Conclusion

This compound is a powerful research tool for investigating the Hippo signaling pathway and its role in cell proliferation and tissue regeneration. Its potent and selective inhibition of LATS1/2 kinases provides a direct mechanism for activating YAP/TAZ-mediated transcription. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and other LATS kinase inhibitors in various biological systems.

References

GA-017: A Technical Guide to a Potent LATS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GA-017, a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). This compound has emerged as a critical research tool for interrogating the Hippo signaling pathway and holds potential for applications in regenerative medicine and 3D cell culture. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its effects on cellular signaling pathways.

Core Concepts and Mechanism of Action

This compound is a selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2, which are central components of the Hippo signaling pathway.[1] This pathway plays a crucial role in the regulation of organ size, tissue homeostasis, and cell proliferation. The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][3]

In its active state, the Hippo pathway core kinase cassette, MST1/2 and LATS1/2, phosphorylates YAP and TAZ.[2][4] This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and subsequent proteasomal degradation, thereby preventing their nuclear translocation and co-activation of transcription factors, primarily the TEAD family.[2][3]

This compound competitively inhibits LATS1 and LATS2 with respect to ATP.[5][6] By blocking LATS kinase activity, this compound prevents the phosphorylation of YAP and TAZ.[5] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they can bind to TEAD transcription factors and induce the expression of genes that promote cell proliferation and survival.[2][5] This mechanism of action makes this compound a powerful tool for promoting cell growth, particularly in 3D culture systems like spheroids and organoids.[1][5]

Quantitative Data and Chemical Properties

The following tables summarize the key quantitative data and chemical properties of this compound.

Table 1: In Vitro Kinase Inhibition Data

TargetIC50 (nM)Ki (nM)Mechanism of Inhibition
LATS14.10 ± 0.790.58 ± 0.11ATP-competitive
LATS23.92 ± 0.420.25 ± 0.03ATP-competitive
Data sourced from multiple references.[1][5][6][7]

Table 2: Cellular Activity

AssayCell LineEC50 (µM)
Cell Growth FacilitationSKOV33.51 ± 0.26
Data sourced from multiple references.[1][7]

Table 3: Chemical Properties

PropertyValue
Molecular FormulaC18H21N3O4
Molecular Weight343.38
CAS Number2351906-74-4
Data sourced from multiple references.[7][8][9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the Hippo signaling pathway and a typical experimental workflow for evaluating this compound.

Hippo Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation cluster_functional Functional Assays A In Vitro LATS1/2 Kinase Assay B Determine IC50 and Ki values A->B C Cell Culture (e.g., SKOV3, HEK293A) B->C D Treat cells with this compound (Dose-response) C->D E Western Blot for pYAP, YAP, pLATS, LATS D->E F Immunofluorescence for YAP/TAZ nuclear translocation D->F G 3D Spheroid/Organoid Culture F->G H Treat with this compound G->H I Assess Proliferation/Viability (e.g., CellTiter-Glo 3D) H->I J Measure Spheroid/Organoid Size and Number H->J

Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro LATS Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of LATS1 and LATS2.

Materials:

  • Recombinant human LATS1 and LATS2 enzymes

  • YAP-derived peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the LATS1 or LATS2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the YAP peptide substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the kinase activity using a luminescence-based kinase assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

  • To determine the Ki value and mechanism of inhibition, perform the assay with varying concentrations of ATP and this compound and analyze the data using Lineweaver-Burk plots.[5]

Western Blot Analysis of YAP Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of YAP in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293A, SKOV3)

  • Cell culture medium and supplements

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-LATS1, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 6 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated YAP to total YAP.

3D Spheroid/Organoid Proliferation Assay

This assay evaluates the effect of this compound on the growth of cells in a 3D culture model.

Materials:

  • Cell line suitable for spheroid/organoid formation

  • Ultra-low attachment 96-well plates

  • 3D cell culture medium (may require specific growth factors and matrices like Matrigel for organoids)

  • This compound

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader with luminescence detection

Procedure:

  • Seed cells in ultra-low attachment 96-well plates at a density optimized for spheroid/organoid formation.

  • Culture the cells for 3-4 days to allow for the formation of spheroids/organoids.

  • Treat the spheroids/organoids with a range of concentrations of this compound or DMSO.

  • Incubate for an additional 3-7 days, depending on the cell type and experimental design.

  • Visually inspect and image the spheroids/organoids to assess size and number.

  • Measure cell viability using a 3D-compatible cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent directly to the wells, incubating to lyse the cells and generate a luminescent signal, and then reading the plate on a luminometer.

  • Normalize the data to the DMSO control to determine the effect of this compound on cell proliferation.

Conclusion

This compound is a valuable pharmacological tool for the study of the Hippo signaling pathway. Its potent and selective inhibition of LATS1/2 kinases allows for the controlled activation of the downstream effectors YAP and TAZ. This property makes this compound particularly useful for promoting cell proliferation in challenging 3D culture environments, thereby advancing research in areas such as organoid development, tissue engineering, and regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

GA-017: A Potent LATS1/2 Inhibitor for Enhanced Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GA-017 is a novel small molecule identified as a potent and selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2] These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and cell proliferation.[3][4] By inhibiting LATS1/2, this compound effectively blocks the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[3][5] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to induce the expression of genes that promote cell growth and proliferation.[3][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research as they more accurately mimic the physiological microenvironment compared to traditional two-dimensional (2D) cultures.[3][7] However, a significant limitation of 3D culture systems is the often-slower rate of cell proliferation.[3][6] this compound has been identified as a valuable tool to overcome this challenge, demonstrating the ability to significantly increase the number and size of various cell types grown in both scaffold-based and scaffold-independent 3D cultures.[3][7] Furthermore, this compound has been shown to enhance the ex vivo formation of mouse intestinal organoids, highlighting its potential in regenerative medicine and developmental biology research.[3][6]

Mechanism of Action: The Hippo Signaling Pathway

This compound exerts its pro-proliferative effects by targeting the core of the Hippo signaling pathway. Under normal conditions, a cascade of upstream signals activates the Mammalian Ste20-like kinases 1 and 2 (MST1/2), which in turn phosphorylate and activate LATS1/2.[3][5] Activated LATS1/2 then phosphorylates YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[3] this compound acts as an ATP-competitive inhibitor of LATS1/2, preventing the phosphorylation of YAP/TAZ.[1][3] This allows YAP/TAZ to accumulate in the nucleus, where they bind to transcription factors to stimulate the expression of genes involved in cell proliferation and survival, such as ANKRD1, CYR61, and CTGF.[3]

GA017_Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P GA017 This compound GA017->LATS1_2 Inhibits YAP_TAZ_P p-YAP/TAZ Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation TEAD TEAD YAP_TAZ_N->TEAD Gene_Expression Gene Expression (ANKRD1, CYR61, CTGF) TEAD->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Proposed mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a LATS1/2 inhibitor and its ability to promote cell proliferation.

ParameterValueCell Line/SystemReference
LATS1 IC50 4.10 ± 0.79 nMIn vitro kinase assay[1][2]
LATS2 IC50 3.92 ± 0.42 nMIn vitro kinase assay[1][2]
LATS1 Ki 0.58 ± 0.11 nMATP-competition assay[1][2]
LATS2 Ki 0.25 ± 0.03 nMATP-competition assay[1][2]
SKOV3 EC50 3.51 ± 0.26 µM3D cell proliferation assay[3]

Experimental Protocols

3D Cell Proliferation Assay (Spheroid Formation)

This protocol describes the general methodology for assessing the effect of this compound on the proliferation of cells cultured as spheroids.

  • Cell Seeding: Seed cells (e.g., SKOV3) in a low-attachment 96-well U-bottom plate at a density of 2,000 cells/well in a suitable culture medium.[3]

  • Compound Addition: Add this compound to the desired final concentrations. A vehicle control (e.g., DMSO) should be run in parallel.[3]

  • Incubation: Culture the cells for 4-6 days to allow for spheroid formation and growth.[3]

  • Cell Viability Assessment: Quantify cell proliferation using a suitable assay, such as an ATP-based assay (e.g., CellTiter-Glo®).[3] The relative light units (RLU) are proportional to the number of viable cells.

  • Data Analysis: Normalize the RLU values to the day 0 reading and compare the growth curves of this compound-treated cells to the vehicle control.[3] Calculate the EC50 value from the dose-response curve.[3]

Experimental_Workflow_3D_Proliferation start Start seed_cells Seed Cells in Low-Attachment Plate start->seed_cells add_compounds Add this compound and Vehicle Control (DMSO) seed_cells->add_compounds incubate Incubate for 4-6 Days (Spheroid Formation) add_compounds->incubate atp_assay Perform ATP-Based Cell Viability Assay incubate->atp_assay measure_rlu Measure Relative Light Units (RLU) atp_assay->measure_rlu analyze_data Analyze Data: Normalize to Day 0, Generate Dose-Response Curve measure_rlu->analyze_data end End analyze_data->end

Caption: Experimental workflow for the 3D cell proliferation assay.
In Vitro LATS Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against LATS1 and LATS2 kinases.

  • Reaction Setup: Prepare a reaction mixture containing the LATS1 or LATS2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding Mg/ATP and incubate at a controlled temperature (e.g., 30°C) for a defined period.[4]

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.[4]

  • Signal Detection: Quantify the level of substrate phosphorylation. This can be achieved using various methods, such as radioactive labeling with [γ-33P-ATP] followed by scintillation counting or using fluorescence-based immunoassays.[8]

  • Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective small molecule inhibitor of LATS1/2 kinases that effectively promotes cell proliferation, particularly in 3D culture systems.[3] Its well-defined mechanism of action within the Hippo signaling pathway makes it a valuable research tool for studying cell growth, tissue regeneration, and organoid development.[5][7] The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers interested in utilizing this compound to enhance cell proliferation in their experimental models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to GA-017 in 3D Cell Culture Models

This guide provides a comprehensive overview of this compound, a novel small molecule inhibitor of Large Tumor Suppressor Kinase 1/2 (LATS1/2), and its application in enhancing the growth of 3D cell culture models. By targeting the Hippo signaling pathway, this compound promotes cell proliferation, making it a valuable tool for spheroid and organoid expansion.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and developmental biology due to their ability to better mimic the in vivo microenvironment compared to traditional 2D cultures.[1][2] However, a common limitation of 3D models is their slower cell proliferation rate.[1][2][3] this compound addresses this challenge by selectively inhibiting LATS1/2, key kinases in the Hippo signaling pathway, thereby promoting cell growth in 3D culture conditions.[1][2][4]

Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a critical signaling cascade that regulates organ size and cell proliferation.[1][4] In its active state, a series of kinases, including Mammalian Ste20-like kinase 1/2 (MST1/2) and LATS1/2, leads to the phosphorylation of the transcriptional coactivators Yes-associated protein (YAP) and Tafazzin (TAZ).[1][2][5] This phosphorylation results in their cytoplasmic sequestration and degradation, preventing them from entering the nucleus and activating growth-promoting genes.[1][2]

This compound is a potent and selective inhibitor of LATS1 and LATS2.[6] By blocking the kinase activity of LATS1/2, this compound prevents the phosphorylation of YAP/TAZ.[1][2] This allows YAP/TAZ to translocate to the nucleus, where they bind to transcription factors, primarily TEAD, to induce the expression of genes that drive cell proliferation and inhibit apoptosis, such as ANKRD1, CYR61, and CTGF.[1][2]

GA017_Hippo_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 TEAD TEAD YAP_TAZ_n->TEAD TargetGenes Target Genes (ANKRD1, CYR61, CTGF) TEAD->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Mechanism of action of this compound on the Hippo signaling pathway.

Quantitative Data

This compound demonstrates potent and selective inhibition of LATS1/2 and promotes the growth of various cell lines in 3D culture.

Parameter Value Description Reference
LATS1 IC50 4.10 nM50% inhibitory concentration against LATS1 kinase.[6]
LATS2 IC50 3.92 nM50% inhibitory concentration against LATS2 kinase.[6]
LATS1 Ki 0.58 ± 0.11 nMInhibition constant for LATS1, indicating competitive inhibition against ATP.[6]
LATS2 Ki 0.25 ± 0.03 nMInhibition constant for LATS2, indicating competitive inhibition against ATP.[6]
SKOV3 EC50 3.51 ± 0.26 μM50% effective concentration for promoting SKOV3 cell growth in 3D culture.[6]
Cell Line 3D Culture Method Effect of this compound (10 μM) Reference
SKOV3 Low-attachment U-bottom platesIncreased number and size of spheroids.[1]
A431 Gellan gum-based 3D cultureIncreased number and size of spheroids.[1]
MDCK MatrigelEnhanced cyst formation and size.[2]
Mouse Intestinal Crypts MatrigelEnhanced formation and growth of organoids.[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Spheroid Culture in Low-Attachment Plates (e.g., SKOV3)

This protocol describes a scaffold-free method for spheroid formation.

Spheroid_Culture_Workflow A 1. Cell Seeding Seed SKOV3 cells (e.g., 2000 cells/well) in low-attachment 96-well U-bottom plates. B 2. Treatment Add this compound (e.g., 10 μM) or DMSO (vehicle control) to the culture medium. A->B C 3. Incubation Incubate for 4-6 days to allow spheroid formation and growth. B->C D 4. Analysis - Image spheroids for size measurement. - Perform ATP assay for cell viability. C->D

Caption: Workflow for spheroid culture and analysis.

Materials:

  • SKOV3 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Low-attachment 96-well U-bottom plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

  • Harvest and count SKOV3 cells.

  • Resuspend cells in complete culture medium to a final concentration that will result in the desired cell number per well (e.g., 2000 cells in 100 µL).

  • Add the cell suspension to the wells of a low-attachment 96-well U-bottom plate.

  • Prepare working solutions of this compound in complete culture medium. A final concentration of 10 µM is often effective. Prepare a vehicle control with the same concentration of DMSO.

  • Add the this compound or DMSO solution to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 6 days.

  • Monitor spheroid formation and growth daily using a microscope.

  • At the end of the incubation period, measure spheroid size using imaging software and assess cell viability using an ATP-based assay according to the manufacturer's instructions.

Organoid Culture from Mouse Intestinal Crypts

This protocol outlines the generation of intestinal organoids.

Materials:

  • Mouse intestinal tissue

  • Matrigel or other basement membrane extract

  • Advanced DMEM/F12 medium supplemented with appropriate growth factors (e.g., EGF, Noggin, R-spondin)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Isolate crypts from the mouse small intestine using established protocols involving EDTA chelation.

  • Resuspend the isolated crypts in Matrigel at a density of approximately 500 crypts per 50 µL of Matrigel.

  • Plate droplets of the crypt/Matrigel suspension into a pre-warmed 24-well plate.

  • Allow the Matrigel to polymerize at 37°C for 15-30 minutes.

  • Overlay the Matrigel domes with complete organoid culture medium containing either this compound (e.g., 10 µM) or DMSO.

  • Incubate at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Monitor organoid development and growth over 7-14 days.

Immunocytochemistry for YAP/TAZ Nuclear Translocation

This protocol is for visualizing the subcellular localization of YAP/TAZ.

Materials:

  • Cells cultured in 3D (e.g., spheroids)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA or serum in PBS)

  • Primary antibody against YAP/TAZ

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

Protocol:

  • Fix the 3D cell cultures with 4% PFA for 20-30 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.

  • Wash three times with PBS.

  • Block with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody against YAP/TAZ diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the samples and visualize using a fluorescence or confocal microscope. Increased nuclear co-localization of the YAP/TAZ signal with the DAPI signal indicates nuclear translocation.

Conclusion

This compound is a powerful research tool for enhancing the growth of 3D cell culture models.[1][2] Its well-defined mechanism of action, targeting the LATS1/2 kinases in the Hippo pathway, provides a reliable method to promote cell proliferation in spheroids and organoids.[1][2][5] The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their 3D cell culture workflows, potentially accelerating research in drug discovery, developmental biology, and regenerative medicine.

References

GA-017: A Novel Small Molecule Enhancer of Organoid Formation through Hippo Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of three-dimensional (3D) cell culture models, particularly organoids, has revolutionized the study of organ development, disease modeling, and drug discovery. These self-organizing structures recapitulate the complex architecture and functionality of their in vivo counterparts. However, a significant challenge in organoid research is the often slow and inefficient growth of these cultures. This guide details the identification and application of GA-017, a novel small molecule that promotes cell proliferation and enhances the formation and growth of spheroids and organoids. This compound functions as a potent inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By blocking this pathway, this compound facilitates the nuclear translocation of the transcriptional coactivators YAP and TAZ, leading to increased cell growth in 3D culture conditions.[1][2]

Mechanism of Action: Inhibition of the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3] In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2] This phosphorylation sequesters YAP/TAZ in the cytoplasm, preventing their nuclear translocation and subsequent activation of growth-promoting genes.

This compound acts as a specific inhibitor of LATS1/2 kinases.[1][2][4] By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP and TAZ.[1][5] This leads to the stabilization of YAP/TAZ, their translocation into the nucleus, and the subsequent induction of downstream target genes that promote cell proliferation, such as ANKRD1, CYR61, and CTGF.[1] This mechanism of action has been shown to enhance the growth of various cell types in 3D culture, including spheroids and intestinal organoids.[1][2][4]

GA017_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External Signals External Signals MST1_2 MST1/2 External Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates GA017 This compound GA017->LATS1_2 inhibits YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Cytoplasmic retention YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Genes (e.g., ANKRD1, CYR61, CTGF) TEAD->Target_Genes activates Proliferation Cell Proliferation & Organoid Growth Target_Genes->Proliferation

Diagram 1. Proposed mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data Summary

This compound has been demonstrated to significantly enhance the growth and formation of various spheroids and organoids. The following tables summarize the quantitative data from key experiments.

Table 1: Effect of this compound on SKOV3 Spheroid Growth

Treatment Day Relative Luminescence Units (RLU) (Mean ± SD)
DMSO (Control) 0 1.00 ± 0.00
3 1.52 ± 0.15
6 2.10 ± 0.21
This compound (10 µM) 0 1.00 ± 0.00
3 2.48 ± 0.25 *
6 4.35 ± 0.44 *

*Data derived from ATP assay to evaluate cell growth. *p<0.01 compared to DMSO control.[1]

Table 2: Effect of this compound on Mouse Intestinal Organoid Size

Treatment Organoid Diameter Percentage of Organoids (Mean ± SD)
DMSO (Control) < 100 µm 45.3 ± 4.5
100 - 200 µm 35.1 ± 3.8
200 - 300 µm 15.2 ± 2.1
> 300 µm 4.4 ± 1.2
This compound (10 µM) < 100 µm 28.7 ± 3.1*
100 - 200 µm 38.2 ± 4.0
200 - 300 µm 22.5 ± 2.8*
> 300 µm 10.6 ± 1.9 *

*p<0.01 compared to DMSO control.[1]

Table 3: Effect of this compound on Spheroid Growth of Various Cell Lines

Cell Line Fold Increase in Cell Number (this compound vs. DMSO)
HUVEC 8.5
A431 2.1
SKOV3 1.8
MDCK 1.5

*Data represents the relative increase in cell number after a defined culture period with 10 µM this compound compared to a DMSO control.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in organoid and spheroid formation.

Protocol 1: Spheroid Formation and Growth Assay in Low-Attachment Plates

This protocol describes the formation of spheroids in low-attachment U-bottom plates and the assessment of their growth in the presence of this compound.

Materials:

  • Cell line of interest (e.g., SKOV3)

  • Complete cell culture medium

  • Low-attachment 96-well U-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Cell viability assay reagent (e.g., ATP-based assay)

  • Plate reader for luminescence measurement

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired concentration (e.g., 2.5 x 10^4 cells/mL). b. Add 100 µL of the cell suspension to each well of a low-attachment 96-well U-bottom plate.

  • Compound Treatment: a. Prepare working solutions of this compound and DMSO in complete medium. For a final concentration of 10 µM this compound, dilute the stock solution accordingly. b. Add the appropriate volume of the compound or vehicle control to each well.

  • Incubation: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., up to 6 days).

  • Growth Assessment: a. At specified time points (e.g., day 0, 3, and 6), measure cell viability using an ATP-based assay according to the manufacturer's instructions. b. Record the luminescence signal using a plate reader. c. Normalize the relative luminescence units (RLU) of each well to the RLU at day 0.

Spheroid_Formation_Workflow start Start cell_prep Prepare Cell Suspension start->cell_prep seeding Seed Cells in Low-Attachment U-bottom Plate cell_prep->seeding treatment Add this compound or DMSO Control seeding->treatment incubation Incubate at 37°C, 5% CO2 treatment->incubation measurement Measure Cell Viability (ATP Assay) at Time Points incubation->measurement analysis Analyze Data: Normalize RLU to Day 0 measurement->analysis end End analysis->end

Diagram 2. Experimental workflow for spheroid formation and growth assay.
Protocol 2: Mouse Intestinal Organoid Culture with this compound

This protocol outlines the culture of mouse intestinal organoids and the evaluation of the effect of this compound on their growth.

Materials:

  • Isolated mouse intestinal crypts

  • Basement membrane matrix (e.g., Matrigel)

  • Intestinal organoid culture medium (containing essential growth factors like EGF, Noggin, and R-spondin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 24-well culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Organoid Seeding: a. Resuspend isolated intestinal crypts in a mixture of organoid culture medium and basement membrane matrix on ice. b. Plate 50 µL domes of the crypt-matrix mixture into the center of each well of a pre-warmed 24-well plate. c. Polymerize the domes by incubating the plate at 37°C for 10-15 minutes.

  • Compound Treatment: a. Prepare organoid culture medium containing either this compound (e.g., 10 µM) or DMSO. b. Gently add 500 µL of the appropriate medium to each well.

  • Culture and Maintenance: a. Culture the organoids at 37°C and 5% CO2. b. Replace the medium every 2-3 days with fresh medium containing this compound or DMSO.

  • Analysis of Organoid Growth: a. After a defined culture period (e.g., 7 days), capture brightfield images of the organoids. b. Using image analysis software, measure the diameter of the organoids to quantify their size distribution. c. Compare the size distribution between this compound treated and control organoids.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for analyzing the expression of YAP/TAZ target genes in response to this compound treatment.

Materials:

  • Cells cultured with this compound or DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (e.g., ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: a. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. b. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: a. Set up the RT-qPCR reactions by combining the cDNA, primers, and master mix. b. Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling program.

  • Data Analysis: a. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the DMSO control.

RTqPCR_Workflow start Start: this compound Treated Cells rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR with Target & Housekeeping Gene Primers cdna_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis results Relative Gene Expression data_analysis->results end End results->end

Diagram 3. Workflow for gene expression analysis by RT-qPCR.

Conclusion

This compound is a valuable tool for researchers working with organoid and other 3D cell culture systems.[1] Its ability to enhance cell proliferation and organoid formation by inhibiting the LATS1/2 kinases of the Hippo pathway provides a means to overcome common limitations of slow growth in these models.[1][2] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the effective application of this compound in a research setting, with potential applications in regenerative medicine and drug development.[1]

References

In-Depth Technical Guide: GA-017 (CAS Number 2351906-74-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of GA-017, a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical mechanisms of Hippo signaling pathway modulators.

Core Compound Information

This compound is a key research compound for modulating the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. By inhibiting LATS1/2, this compound promotes the nuclear translocation and activation of the transcriptional coactivators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), leading to enhanced cell growth and proliferation, particularly in three-dimensional (3D) culture systems and organoids.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Ki (nM)Assay Detail
LATS14.100.58 ± 0.11ATP-competitive
LATS23.920.25 ± 0.03ATP-competitive

Data sourced from MedchemExpress and Aihara A, et al. J Biol Chem. 2022.[1][4]

Table 2: Cellular Activity

Cell LineAssayEC50 (µM)Culture Condition
SKOV3Cell Growth3.51 ± 0.263D Culture

Data sourced from Aihara A, et al. J Biol Chem. 2022.[2]

Mechanism of Action: The Hippo Signaling Pathway

This compound exerts its biological effects by intervening in the Hippo signaling pathway. In a canonical state, the Hippo pathway is active, and a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, thus preventing their nuclear entry and subsequent activation of growth-promoting genes.

This compound, as a potent inhibitor of LATS1/2, disrupts this cascade. By blocking the kinase activity of LATS1/2, this compound prevents the phosphorylation of YAP and TAZ.[2][3] This allows for the stabilization and nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors and initiate the transcription of genes that drive cell proliferation and inhibit apoptosis.[2]

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization of this compound. For detailed protocols, including specific reagent concentrations and instrumentation, please refer to the primary publication by Aihara et al. in the Journal of Biological Chemistry (2022).

In Vitro LATS Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of LATS1 and LATS2.

LATS_Kinase_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture: - Recombinant LATS1 or LATS2 - Kinase Buffer - ATP - YAP-derived peptide substrate start->prepare_mix add_inhibitor Add this compound at various concentrations prepare_mix->add_inhibitor incubate Incubate at 30°C to allow kinase reaction add_inhibitor->incubate stop_reaction Stop reaction (e.g., with EDTA) incubate->stop_reaction detect_phos Detect substrate phosphorylation (e.g., using ADP-Glo or similar) stop_reaction->detect_phos analyze Analyze data and calculate IC50 detect_phos->analyze end End analyze->end Spheroid_Growth_Assay_Workflow start Start seed_cells Seed cells in a 3D culture matrix (e.g., Matrigel, gellan gum) start->seed_cells add_compound Add this compound at various concentrations to the culture medium seed_cells->add_compound culture Culture for several days to allow spheroid/organoid formation and growth add_compound->culture image Image spheroids/organoids at different time points culture->image cell_viability Assess cell viability/proliferation (e.g., ATP-based assay) culture->cell_viability measure Measure spheroid/organoid size and number image->measure analyze Analyze data and determine the effect of this compound on 3D growth measure->analyze cell_viability->analyze end End analyze->end

References

understanding the role of LATS1/2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Role of LATS1/2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell fate. As serine/threonine kinases, LATS1/2 act as the primary gatekeepers of the oncogenic transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). Inhibition of LATS1/2 kinase activity prevents the phosphorylation of YAP/TAZ, leading to their nuclear translocation and the activation of a gene expression program that promotes cell proliferation and survival. This mechanism has positioned LATS1/2 as a key therapeutic target. While LATS1/2 are considered tumor suppressors, their pharmacological inhibition holds significant promise for regenerative medicine, aiming to enhance tissue repair and regeneration in various contexts, including cardiac, liver, and skin injuries.[1] This guide provides a comprehensive overview of the mechanism of LATS1/2 inhibition, its downstream consequences, relevant quantitative data on pharmacological inhibitors, and detailed experimental protocols for its study.

The Hippo Signaling Pathway and the Role of LATS1/2

The canonical Hippo pathway is a kinase cascade that tightly controls cell proliferation and apoptosis.[2] Upstream signals, such as cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling, activate the core kinases Mammalian Ste20-like kinases 1 and 2 (MST1/2).[2][3] MST1/2, in complex with the scaffold protein SAV1, then phosphorylate and activate LATS1 and LATS2.[2][4]

Activated LATS1/2 are responsible for the inhibitory phosphorylation of the downstream effectors YAP and TAZ.[4] This phosphorylation event occurs on multiple serine residues and has two major consequences:

  • Cytoplasmic Sequestration: Phosphorylation creates a binding site for 14-3-3 proteins, which retain YAP/TAZ in the cytoplasm, preventing their entry into the nucleus.[2]

  • Proteasomal Degradation: Phosphorylation primes YAP/TAZ for subsequent phosphorylation by Casein Kinase 1 (CK1), leading to their ubiquitination by the SCFβ-TrCP E3 ligase complex and subsequent degradation.[2]

When LATS1/2 are inhibited, this phosphorylation cascade is blocked. Unphosphorylated YAP/TAZ are free to translocate into the nucleus, where they associate with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation (e.g., CTGF, CYR61) and survival.[1][5]

Hippo_Pathway cluster_upstream Upstream Signals cluster_nucleus Nucleus pathway_node pathway_node inhibitor_node inhibitor_node effector_node effector_node gene_node gene_node Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_cyto YAP/TAZ (Phosphorylated) LATS1_2->YAP_TAZ_cyto Phosphorylates YAP_TAZ_nuc YAP/TAZ (Active) Inhibitor LATS1/2 Inhibitors Inhibitor->LATS1_2 Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_cyto->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Genes Target Genes (CTGF, CYR61) TEAD->Genes Transcription Proliferation Cell Proliferation & Survival Genes->Proliferation

Caption: The Hippo Signaling Pathway and the Action of LATS1/2 Inhibitors.

Quantitative Data on LATS1/2 Inhibitors

The development of small molecule inhibitors targeting LATS1/2 has accelerated research into the therapeutic potential of modulating the Hippo pathway. These compounds are primarily ATP-competitive inhibitors.[6] Below is a summary of publicly available data for several key inhibitors.

InhibitorLATS1 IC₅₀ (nM)LATS2 IC₅₀ (nM)Cellular EC₅₀ / IC₅₀ (nM)Cell LineAssay TypeReference(s)
GA-017 4.103.92--Biochemical[7][8]
TRULI 0.20.2510HEK293AKinase Assay (p-YAP)[6][7]
TDI-011536 <1<1~300 (p-YAP reduction)hESC-RPEWestern Blot[9]
VT02956 0.760.52160HEK293Ap-YAP Inhibition[7][10]
LATS1/2-IN-1 4.45.5136 (LATS1), 36 (LATS2)-NanoBRET[7]
NIBR-LTSi ----Orally available tool compound[11]
LPi-1 ---HepatocytesELISA-based screen[12]

Note: IC₅₀/EC₅₀ values can vary significantly based on assay conditions, such as ATP concentration. For example, the IC₅₀ of TRULI for LATS1 increases from 0.2 nM at 10 µM ATP to 80 nM at 250 µM ATP.[6]

Experimental Protocols

Validating the activity of LATS1/2 inhibitors requires a multi-faceted approach, combining biochemical assays with cell-based functional readouts.

In Vitro LATS1/2 Kinase Assay

This assay directly measures the ability of a compound to inhibit LATS kinase activity using a purified substrate.[5]

Materials:

  • HEK293A cells (or other cell line with endogenous LATS1/2)

  • Lysis Buffer (e.g., Mild lysis buffer with protease/phosphatase inhibitors)

  • LATS1 or LATS2 antibody for immunoprecipitation (IP)

  • Protein A/G magnetic beads

  • Recombinant GST-YAP protein (substrate)

  • Kinase Buffer (10x)

  • ATP solution

  • SDS-PAGE reagents and Western Blotting equipment

  • Primary antibodies: anti-phospho-YAP (S127), anti-GST, anti-LATS1/2

Procedure:

  • Cell Lysate Preparation: Culture HEK293A cells to ~80% confluency. Lyse cells in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation (IP) of LATS1/2: Incubate the cell lysate with a LATS1 or LATS2 antibody overnight at 4°C. Add pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-kinase complex.

  • Washing: Use a magnetic rack to pellet the beads. Wash the beads three times with lysis buffer and once with 1x TBS to remove detergents.

  • Kinase Reaction: Resuspend the beads in a kinase reaction mix containing kinase buffer, ATP (e.g., 500 µM), recombinant GST-YAP (e.g., 1 µg), and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction at 30°C for 30 minutes with shaking.

  • Termination and Analysis: Stop the reaction by adding 4x SDS sample buffer and boiling at 100°C for 5 minutes. Analyze the samples by SDS-PAGE and Western Blotting, probing with an anti-phospho-YAP (S127) antibody to detect substrate phosphorylation. Use anti-GST and anti-LATS1/2 antibodies as loading and IP controls, respectively.

Western Blot for Phosphorylated YAP (p-YAP)

This cell-based assay validates target engagement by measuring the reduction of YAP phosphorylation upon inhibitor treatment.

Materials:

  • Cells of interest cultured in appropriate plates

  • LATS1/2 inhibitor and vehicle control (e.g., DMSO)

  • Lysis Buffer with fresh phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting equipment

  • Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP

  • Secondary HRP-conjugated antibody

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as its casein phosphoprotein can cause high background.[13]

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a concentration range of the LATS1/2 inhibitor or vehicle for a specified time (e.g., 1-4 hours).

  • Lysis: Wash cells with cold PBS and lyse with cold lysis buffer containing phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate using SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in 5% BSA/TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-p-YAP and anti-total-YAP) overnight at 4°C.

  • Detection: Wash the membrane with TBST, incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities. The primary readout is the ratio of p-YAP to total YAP, which should decrease with effective LATS1/2 inhibition.

YAP/TAZ-TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex, which is the direct downstream output of LATS1/2 inhibition.[14][15]

Materials:

  • HEK293T or other suitable cells

  • TEAD-responsive Firefly Luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Constitutive Renilla Luciferase control plasmid (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will be sub-confluent during the assay.

  • Co-transfection: The next day, co-transfect each well with the 8xGTIIC-luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the LATS1/2 inhibitor or vehicle control.

  • Incubation: Incubate for an additional 18-24 hours.

  • Lysis and Measurement: Wash cells with PBS and lyse them using Passive Lysis Buffer. Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase kit manufacturer's protocol.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Mandatory Visualizations

Experimental Workflow for LATS1/2 Inhibitor Validation

The validation of a potential LATS1/2 inhibitor follows a logical progression from initial biochemical screening to cell-based target engagement and finally to functional phenotypic assays.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Downstream & Functional Effects start_node start_node assay_node assay_node decision_node decision_node outcome_node outcome_node A High-Throughput Screen (e.g., In Vitro Kinase Assay) B Identify Initial Hits A->B C Cellular p-YAP Western Blot (Dose-Response) B->C D YAP/TAZ-TEAD Luciferase Assay (Dose-Response) B->D E Active? C->E D->E E->B No (Re-screen/Optimize) F qPCR for Target Genes (CTGF, CYR61) E->F Yes I Validated Lead Compound G YAP/TAZ Nuclear Translocation (Immunofluorescence) F->G H Functional Assays (Proliferation, Migration, etc.) G->H H->I

Caption: A typical experimental workflow for identifying and validating LATS1/2 inhibitors.

Conclusion

The inhibition of LATS1/2 kinases is a powerful strategy to unleash the proliferative potential controlled by the Hippo pathway effectors YAP and TAZ. This mechanism presents a fascinating duality in drug development: a potential risk in oncology due to the tumor-suppressive nature of LATS1/2, but a significant opportunity in regenerative medicine where controlled cell proliferation is desired. The continued development of potent and selective small molecule inhibitors, coupled with robust biochemical and cell-based validation assays, will be crucial for translating the therapeutic potential of LATS1/2 inhibition into clinical applications. This guide provides the foundational knowledge and methodological framework for researchers and drug developers to effectively explore this promising therapeutic target.

References

In-Depth Technical Guide: Preliminary Studies of GA-017, a Novel LATS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote cell proliferation and survival. Preliminary studies have demonstrated the efficacy of this compound in promoting cell growth, particularly in three-dimensional (3D) culture systems, and enhancing the formation of organoids. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. The core of the pathway consists of a kinase cascade where Mammalian Ste20-like kinases 1 and 2 (MST1/2) phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.

This compound acts as a competitive inhibitor of ATP binding to the kinase domain of LATS1 and LATS2.[1][2] This inhibition prevents the phosphorylation of YAP and TAZ, resulting in their accumulation and translocation to the nucleus.[1][3] In the nucleus, YAP/TAZ associate with TEA domain (TEAD) transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as Ankyrin Repeat Domain 1 (ANKRD1), Cysteine-rich angiogenic inducer 61 (CYR61), and Connective Tissue Growth Factor (CTGF).[3]

A proposed mechanism of action for this compound also suggests a potential negative feedback loop, where this compound treatment can lead to an increase in the mRNA expression of LATS2 and MST1/2.[3]

GA017_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/p-TAZ (Inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Binds Target_Genes Target Genes (ANKRD1, CYR61, CTGF) TEAD->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes

Caption: Signaling pathway of this compound in the Hippo cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Parameter LATS1 LATS2 Reference
IC50 (nM) 4.10 ± 0.793.92 ± 0.42[4][5]
Ki (nM) 0.58 ± 0.110.25 ± 0.03[4]
Table 1: In vitro kinase inhibition data for this compound.
Cell Line Assay Condition Parameter Value Reference
SKOV33D CultureEC50 (µM)3.51 ± 0.26[5]
Table 2: Cell proliferation data for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preliminary studies of this compound.

Cell Culture and Spheroid Formation

Cell Line: SKOV3 (human ovarian adenocarcinoma)

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Protocol for 3D Spheroid Formation:

  • Harvest SKOV3 cells with >90% viability.

  • Prepare a single-cell suspension in the complete culture medium.

  • Seed a calculated number of cells (e.g., 5,000 cells/well) in 100 µL of medium into a 96-well ultra-low attachment (ULA) round-bottom plate.

  • Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation.

  • Incubate at 37°C in a 5% CO2 humidified incubator. Spheroids typically form within 24-72 hours.

Spheroid_Formation_Workflow start Start: SKOV3 Cell Culture harvest Harvest Cells (>90% Viability) start->harvest suspension Create Single-Cell Suspension harvest->suspension seed Seed Cells in ULA 96-well Plate suspension->seed centrifuge Centrifuge Plate (100 x g, 3 min) seed->centrifuge incubate Incubate at 37°C, 5% CO2 centrifuge->incubate spheroids Spheroid Formation (24-72 hours) incubate->spheroids

References

The Impact of GA-017 on Spheroid and Organoid Growth: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effects of GA-017, a novel small molecule inhibitor of the Hippo signaling pathway, on the growth of three-dimensional (3D) cell cultures, including spheroids and organoids. This compound has been identified as a potent promoter of cell proliferation in 3D models, offering significant potential for advancing 3D culture systems used in drug discovery, regenerative medicine, and cancer research.

Core Mechanism of Action: Inhibition of LATS1/2 Kinases

This compound functions by inhibiting the serine/threonine protein kinases LATS1/2.[1][2] These kinases are central components of the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. By inhibiting LATS1/2, this compound prevents the phosphorylation of the key downstream effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell proliferation and growth.[1][2] The resulting increase in cell division contributes to the enhanced growth of spheroids and organoids.[1]

Quantitative Analysis of this compound's Effects on Spheroid Growth

The pro-proliferative effects of this compound have been quantified in various cell lines, demonstrating a significant increase in both the size and number of spheroids. Below are summary tables of key findings from studies on SKOV3 human ovarian cancer cells and MDCK canine kidney cells.

Table 1: Effect of this compound on SKOV3 Spheroid Growth (4-Day Treatment)
Concentration of this compoundCulture ConditionRelative Cell Growth (vs. Day 0)Statistical Significance (vs. DMSO)
10 µM3D (with gellan gum)Significant Increasep < 0.01
10 µM2DNo Significant ChangeNot Applicable

Data synthesized from ATP assay-based cell viability measurements.[1]

Table 2: Dose-Dependent Effect of this compound on SKOV3 Spheroid Growth (4-Day Treatment)
Concentration of this compoundCulture ConditionEffect on Cell Growth
0.1 µM3D (with gellan gum)Minimal
1 µM3D (with gellan gum)Moderate Increase
10 µM3D (with gellan gum)Maximal Increase

This table illustrates a clear dose-dependent enhancement of spheroid growth.[1]

Table 3: Effect of this compound on MDCK Cyst Formation and Growth
TreatmentObservation
10 µM this compoundIncreased size of individual cysts
10 µM this compoundEnhanced overall cyst formation

This compound was shown to promote both the initial formation and subsequent growth of MDCK cysts in 3D culture.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols used to assess the impact of this compound on spheroid growth.

3D Spheroid Culture of SKOV3 Cells
  • Cell Seeding: SKOV3 cells are seeded in a 3D culture medium containing gellan gum.

  • Plate Type: Low adhesion plates are used to promote spheroid formation.

  • Treatment: Spheroids are treated with varying concentrations of this compound or a DMSO vehicle control.

  • Incubation: Cultures are incubated for a specified period (e.g., 4 days) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Spheroid growth is assessed by measuring the number and size of spheroids, often quantified using an ATP-based cell viability assay.

Mouse Intestinal Organoid Culture
  • Source: Intestinal crypts are isolated from mice.

  • Culture Medium: Crypts are cultured in a specialized organoid growth medium.

  • Treatment: The medium is supplemented with this compound or a DMSO control.

  • Observation: The ex vivo formation and growth of intestinal organoids are monitored over time. This compound has been shown to enhance the formation of organoids with budding crypt-like domains.[1]

ATP Assay for Spheroid Viability and Growth
  • Purpose: To quantify the number of viable cells within spheroids as an indicator of growth.

  • Procedure:

    • At the end of the treatment period, a reagent that lyses cells to release ATP is added to the spheroid cultures.

    • A substrate and enzyme that react with ATP to produce luminescence are then added.

    • The resulting luminescence is measured using a plate reader.

    • The intensity of the luminescence is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanism of action and experimental approach, the following diagrams are provided.

GA017_Hippo_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LATS1/2 LATS1/2 This compound->LATS1/2 inhibits YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates p-YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates to TEAD TEAD YAP/TAZ_n->TEAD binds to Gene Expression Proliferation Genes TEAD->Gene Expression promotes Spheroid Growth Spheroid Growth Gene Expression->Spheroid Growth leads to

Caption: Mechanism of this compound in the Hippo signaling pathway.

Spheroid_Growth_Assay_Workflow Cell_Seeding Seed cells in low adhesion plates Spheroid_Formation Allow spheroids to form Cell_Seeding->Spheroid_Formation Treatment Add this compound or DMSO (control) Spheroid_Formation->Treatment Incubation Incubate for 4 days (37°C, 5% CO2) Treatment->Incubation ATP_Assay Perform ATP-based viability assay Incubation->ATP_Assay Data_Analysis Analyze luminescence data to determine cell growth ATP_Assay->Data_Analysis

References

GA-017: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Potent and Selective LATS Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GA-017 is a potent, selective, and ATP-competitive small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), leading to their stabilization, nuclear translocation, and subsequent activation of gene expression programs that promote cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its utility as a research tool, particularly in the context of 3D cell culture and organoid development.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and stem cell biology. Its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The LATS1/2 kinases are central to this pathway, acting as the final enzymatic step that phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. Pharmacological inhibition of LATS1/2 offers a promising strategy to modulate YAP/TAZ activity for therapeutic benefit and as a tool for basic research.

This compound emerged from a high-throughput screen for compounds that promote cell proliferation, specifically under 3D culture conditions where cell growth is typically slower than in 2D monolayers.[1] It has since been characterized as a highly potent and selective inhibitor of LATS1/2, making it a valuable tool for studying the Hippo pathway and promoting the growth of complex in vitro models like spheroids and organoids.[1][2]

Physicochemical Properties

This compound is a research chemical with the following properties:

PropertyValueReference(s)
IUPAC Name (Z)-2-(1-(2,4-dihydroxy-3-methylphenyl)propylidene)-N-(3-hydroxybenzyl)hydrazine-1-carboxamide[2][3]
Molecular Formula C₁₈H₂₁N₃O₄[2][3]
Molecular Weight 343.38 g/mol [2][3]
CAS Number 2351906-74-4[2]
Appearance Solid[4]
Solubility Soluble in DMSO (e.g., 20.83 mg/mL)[4]

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of LATS1 and LATS2.[1] The inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the LATS kinases, preventing the binding of ATP and subsequent phosphorylation of LATS substrates.[1][5]

The primary substrates of LATS1/2 are the oncoproteins YAP and TAZ. In the canonical Hippo pathway, activated LATS1/2 phosphorylate YAP/TAZ at specific serine residues.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the sequestration of YAP/TAZ in the cytoplasm and/or their proteasomal degradation.[6]

By inhibiting LATS1/2, this compound prevents YAP/TAZ phosphorylation.[1] The resulting unphosphorylated YAP/TAZ are stable and can translocate into the nucleus, where they bind to TEAD family transcription factors to induce the expression of target genes, such as ANKRD1, CYR61, and CTGF, which are involved in promoting cell proliferation and survival.[1][6]

GA017_Mechanism_of_Action cluster_pathway Hippo Signaling Pathway cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Genes Target Gene Expression (e.g., CYR61, CTGF) TEAD->Genes Proliferation Cell Proliferation & Survival Genes->Proliferation YAP_TAZ_n->TEAD GA017 This compound GA017->LATS1_2 inhibits

Caption: Mechanism of action of this compound in the Hippo pathway.

In Vitro and Ex Vivo Activity

Kinase Inhibition Profile

This compound is a highly potent inhibitor of LATS1 and LATS2 kinases. The inhibitory activity has been quantified through in vitro kinase assays.

ParameterLATS1LATS2Reference(s)
IC₅₀ 4.10 ± 0.79 nM3.92 ± 0.42 nM[5][6]
Kᵢ 0.58 ± 0.11 nM0.25 ± 0.03 nM[5][7]

A kinase selectivity screen against a panel of 321 kinases revealed that at a concentration of 100 nM, this compound inhibited 16 kinases, primarily from the AGC family, by more than 65%.[1] This indicates a high degree of selectivity for LATS kinases, but also highlights potential off-target effects at higher concentrations.

Cellular Activity and Effects on 3D Cultures

This compound demonstrates robust activity in cell-based assays, primarily by promoting cell growth and the formation of complex 3D structures.

Cell Line / ModelEffectQuantitative Data (if available)Reference(s)
SKOV3 (Ovarian Cancer) Enhances cell growth and spheroid formation in 3D culture.EC₅₀ = 3.51 ± 0.26 µM[1][7]
A431 (Skin Carcinoma) Promotes spheroid growth.-[1]
MDCK (Canine Kidney) Increases the number and size of cysts in 3D culture.-[1]
HUVEC (Endothelial Cells) Suppresses cell death and significantly promotes cell growth.-[7]
Mouse Intestinal Organoids Enhances ex vivo formation and growth without affecting differentiation.-[1][2]
BCE C/D-1b (Corneal Endothelial) Inhibits cell death and promotes growth in 3D cultures.-[4]
HepG2, LNCaP No significant growth-promoting effects observed.-[1]

Pharmacokinetics and In Vivo Data

To date, there is no publicly available information on the in vivo pharmacokinetics (PK), pharmacodynamics (PD), or toxicity of this compound in animal models. This remains a critical knowledge gap for translating its use from in vitro research to potential in vivo applications.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies reported in the literature.[1][6][8] Researchers should optimize these protocols for their specific cell types and experimental systems.

In Vitro LATS Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on LATS1/2 kinase activity.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents Reaction Mix: - Recombinant LATS1 or LATS2 - Kinase Buffer - ATP (e.g., labeled or for detection) - YAP-derived peptide substrate start->reagents add_inhibitor Add this compound (serial dilutions) or DMSO vehicle reagents->add_inhibitor incubate Incubate at 30°C (allow kinase reaction) add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Signal (e.g., luminescence for ATP depletion, or radioactivity/antibody for substrate phosphorylation) stop_reaction->detect analyze Analyze Data: Calculate % inhibition and determine IC₅₀ detect->analyze end End analyze->end

Caption: Workflow for an in vitro LATS kinase inhibition assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl₂), ATP, and a substrate (e.g., a synthetic peptide derived from YAP).

  • Inhibitor Addition: Add this compound at a range of concentrations (typically using a serial dilution) or a vehicle control (DMSO) to the reaction wells.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the remaining ATP (e.g., using ADP-Glo™ Kinase Assay) or by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody or radiolabeled ATP).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based YAP Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit LATS kinase activity within a cellular context, measured by a decrease in YAP phosphorylation.

WB_Workflow start Start: Cell Culture culture Culture cells (e.g., HEK293A, MCF10A) to desired confluency start->culture treat Treat cells with this compound (various concentrations) or DMSO culture->treat incubate Incubate for a defined period (e.g., 2-4 hours) treat->incubate lyse Lyse cells to extract proteins incubate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE and transfer to membrane quantify->sds_page probe Probe with primary antibodies: - anti-pYAP (Ser127) - anti-total YAP - anti-Loading Control (e.g., GAPDH) sds_page->probe detect Add secondary antibody and detect with chemiluminescence probe->detect analyze Analyze Bands: Quantify pYAP/total YAP ratio detect->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for GA-017: A Potent LATS1/2 Kinase Inhibitor for 3D Cell Culture and Organoid Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GA-017 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS1/2, this compound promotes the nuclear translocation and activation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[4][5][6] This activity leads to enhanced cell proliferation and is particularly effective in promoting the growth of spheroids and organoids in three-dimensional (3D) culture systems.[3][5][6] These application notes provide detailed protocols for the use of this compound in various experimental settings, including 2D and 3D cell culture and the enhancement of mouse intestinal organoid formation.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

TargetParameterValueReference
LATS1IC₅₀4.10 ± 0.79 nM[1][2]
LATS2IC₅₀3.92 ± 0.42 nM[1][2]
LATS1Kᵢ (ATP competition)0.58 ± 0.11 nM[1][2]
LATS2Kᵢ (ATP competition)0.25 ± 0.03 nM[1][2]
SKOV3 cell growthEC₅₀3.51 ± 0.26 µM[1]

Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of LATS1/2 kinases. This prevents the phosphorylation of YAP and TAZ, leading to their stabilization, nuclear translocation, and the subsequent activation of gene expression programs that promote cell proliferation and growth.[4][5][6]

GA017_Pathway cluster_Hippo Hippo Pathway Core Kinase Cassette cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_cyto Phosphorylates p_YAP_TAZ p-YAP/TAZ YAP_TAZ_cyto->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ (Nuclear) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Proliferation Cell Proliferation & Growth Target_Genes->Proliferation GA017 This compound GA017->LATS1_2 Inhibits

Diagram 1: Proposed mechanism of action of this compound in the Hippo signaling pathway.

Experimental Protocols

Protocol 1: Enhancement of Spheroid Formation in 3D Culture

This protocol describes the use of this compound to increase the number and size of spheroids formed by SKOV3 human ovarian cancer cells in a scaffold-independent 3D culture system.

Materials:

  • SKOV3 cells

  • Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Low-attachment U-bottom 96-well plates

  • Cell viability assay reagent (e.g., ATP-based assay)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Harvest and resuspend SKOV3 cells in culture medium.

    • Seed cells into low-attachment U-bottom 96-well plates at a density of 2,000 cells/well.

  • Compound Treatment:

    • Prepare working solutions of this compound in culture medium. A final concentration of 10 µM is recommended for robust effects.[5]

    • Prepare a vehicle control with an equivalent concentration of DMSO.

    • Add the this compound working solution or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4 to 6 days.[5]

  • Analysis:

    • Monitor spheroid formation and growth daily using an inverted microscope.

    • At the end of the incubation period, quantify cell proliferation using an ATP-based cell viability assay according to the manufacturer's instructions.

    • Normalize the results to day 0 readings to determine the fold change in cell growth.

Protocol 2: Promotion of Mouse Intestinal Organoid Growth

This protocol details the application of this compound to enhance the ex vivo formation and growth of mouse intestinal organoids.

Materials:

  • Mouse intestinal crypts isolated from the small intestine

  • Basement membrane matrix (e.g., Matrigel)

  • Intestinal organoid culture medium (e.g., Advanced DMEM/F12 supplemented with N2, B27, EGF, Noggin, R-spondin1)

  • This compound (stock solution in DMSO)

  • 24-well culture plates

  • DMSO (vehicle control)

Procedure:

  • Organoid Seeding:

    • Thaw isolated intestinal crypts and resuspend them in the basement membrane matrix on ice.

    • Plate 50 µL domes of the crypt/matrix mixture into the center of pre-warmed 24-well plate wells.

    • Incubate at 37°C for 15-30 minutes to solidify the matrix.

  • Compound Treatment:

    • Carefully add 500 µL of intestinal organoid culture medium supplemented with either this compound (e.g., 10 µM) or an equivalent concentration of DMSO (vehicle control) to each well.

  • Culture and Maintenance:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

    • Replace the medium every 2-3 days with freshly prepared medium containing this compound or DMSO.

  • Analysis:

    • Monitor organoid development and budding morphology over the culture period (typically 7-10 days) using a brightfield microscope.

    • Quantify organoid size and number. This compound has been shown to increase the proportion of large-sized organoids (>300 µm in diameter).[5]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on 3D cell culture models.

GA017_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Line Maintenance (2D) Seeding 3. Seed Cells in Low-Attachment Plate Cell_Culture->Seeding GA017_Prep 2. Prepare this compound & Vehicle Solutions Treatment 4. Add this compound or Vehicle Control GA017_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 4-6 Days Treatment->Incubation Imaging 6. Microscopic Imaging Incubation->Imaging Assay 7. Cell Viability Assay (ATP) Incubation->Assay Data 8. Data Analysis Imaging->Data Assay->Data

Diagram 2: General experimental workflow for assessing this compound in 3D spheroid cultures.

Concluding Remarks

This compound is a valuable research tool for studying the Hippo signaling pathway and for enhancing the growth of 3D cell cultures and organoids. The protocols provided here serve as a starting point for researchers. Optimal conditions, including this compound concentration and incubation time, may need to be determined empirically for different cell lines and organoid systems.

References

Application Notes and Protocols for GA-017 in in vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell proliferation and growth.[3][5] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on cell growth, particularly in three-dimensional (3D) culture models like spheroids and organoids.[4][5]

Mechanism of Action: Hippo Signaling Pathway Inhibition

This compound competitively inhibits the ATP-binding activity of LATS1 and LATS2 kinases.[1][3] In a constitutively active Hippo pathway, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[6] Treatment with this compound blocks this phosphorylation event, resulting in the accumulation of active, dephosphorylated YAP/TAZ in the nucleus.[3] Nuclear YAP/TAZ then bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[3]

GA017_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Growth Gene_Expression->Cell_Proliferation

Diagram 1: Mechanism of action of this compound in the Hippo signaling pathway.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various in vitro assays.

Parameter LATS1 LATS2 Reference
IC₅₀ 4.10 ± 0.79 nM3.92 ± 0.42 nM[3]
Kᵢ 0.58 ± 0.11 nM0.25 ± 0.03 nM[1]
Table 1: In vitro kinase inhibition data for this compound against LATS1 and LATS2.
Cell Line Assay Condition EC₅₀ Reference
SKOV32D Cell Growth3.51 ± 0.26 µM[1]
Table 2: Effective concentration of this compound for promoting cell growth.

Experimental Protocols

Protocol 1: In Vitro LATS1/2 Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the kinase activity of recombinant LATS1 and LATS2.

LATS_Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Recombinant LATS1 or LATS2 - Kinase Buffer - ATP - YAP-derived peptide substrate start->reagents add_inhibitor Add serial dilutions of this compound or vehicle control (DMSO) reagents->add_inhibitor incubate Incubate at 30°C for a defined period (e.g., 60 minutes) add_inhibitor->incubate stop_reaction Stop reaction (e.g., add EDTA) incubate->stop_reaction detect_phos Detect substrate phosphorylation (e.g., ADP-Glo, LanthaScreen) stop_reaction->detect_phos analyze Analyze data and calculate IC₅₀ detect_phos->analyze end End analyze->end

Diagram 2: Workflow for the in vitro LATS kinase inhibition assay.

Materials:

  • Recombinant human LATS1 and LATS2 enzymes

  • Kinase assay buffer

  • ATP

  • YAP-derived peptide substrate (e.g., a biotinylated peptide containing the LATS phosphorylation site)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well or 384-well assay plates

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the recombinant LATS kinase, kinase buffer, and the YAP peptide substrate.

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 1 µM down to picomolar concentrations. Also, prepare a DMSO-only control.

  • Add the diluted this compound or DMSO to the appropriate wells of the assay plate.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the manufacturer's instructions for the chosen detection kit (e.g., by adding a solution containing EDTA).

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: 3D Spheroid Formation and Growth Assay

This protocol describes the formation of 3D spheroids from a cancer cell line (e.g., SKOV3) and the assessment of this compound's effect on their growth.[3]

Materials:

  • SKOV3 human ovarian cancer cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • This compound stock solution (in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay, Promega)

  • Inverted microscope

  • Plate reader capable of luminescence detection

Procedure:

  • Culture SKOV3 cells to 70-80% confluency.

  • Harvest the cells using trypsin and resuspend them in complete culture medium to create a single-cell suspension.

  • Determine the cell concentration and dilute to the desired seeding density (e.g., 5,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C and 5% CO₂. Spheroids should form within 24-72 hours.

  • Prepare dilutions of this compound in complete culture medium. A final concentration of 10 µM has been shown to be effective.[3] Include a DMSO vehicle control.

  • After spheroid formation, carefully add the this compound dilutions or vehicle control to the wells.

  • Incubate the spheroids for the desired period (e.g., 4-6 days), monitoring their morphology and size daily with an inverted microscope.

  • To assess cell growth, use a cell viability assay. Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's protocol.

  • Shake the plate for 5 minutes to lyse the cells and then incubate for 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the relative light units (RLU) to the values from day 0 to determine the fold change in cell growth.

Protocol 3: Mouse Intestinal Organoid Culture and Growth Assay

This protocol outlines the culture of mouse intestinal organoids and the evaluation of this compound's impact on their formation and growth.[3]

Materials:

  • Mouse intestinal crypts (isolated from the small intestine)

  • Matrigel® Basement Membrane Matrix

  • IntestiCult™ Organoid Growth Medium (or similar)

  • This compound stock solution (in DMSO)

  • 24-well tissue culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the isolated mouse intestinal crypts and resuspend them in the organoid growth medium.

  • Centrifuge to pellet the crypts and resuspend them in cold Matrigel®.

  • Plate 50 µL domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plate wells.

  • Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.

  • Gently add 500 µL of complete organoid growth medium containing either this compound (e.g., 10 µM) or DMSO vehicle control to each well.

  • Culture the organoids at 37°C and 5% CO₂, replacing the medium every 2-3 days with fresh medium containing this compound or DMSO.

  • Monitor organoid development and growth over several days (e.g., 7 days) using an inverted microscope.

  • Capture images of the organoids at different time points.

  • Quantify organoid growth by measuring the diameter or area of the organoids using image analysis software. An increase in the proportion of large-sized organoids (e.g., >300 µm in diameter) can be used as a metric for enhanced growth.[3]

Protocol 4: Immunofluorescence Staining for YAP/TAZ Nuclear Translocation

This protocol details the procedure for visualizing the subcellular localization of YAP/TAZ in cells treated with this compound.

IF_Workflow start Start seed_cells Seed cells on coverslips in a multi-well plate start->seed_cells treat_cells Treat cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours) seed_cells->treat_cells fix_cells Fix cells with 4% paraformaldehyde treat_cells->fix_cells permeabilize Permeabilize cells with 0.1-0.3% Triton X-100 in PBS fix_cells->permeabilize block Block with 10% goat serum in PBS permeabilize->block primary_ab Incubate with primary antibody against YAP/TAZ (e.g., Santa Cruz sc-101199) block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount image Image with a fluorescence microscope mount->image end End image->end

Diagram 3: Workflow for YAP/TAZ immunofluorescence staining.

Materials:

  • Cells of interest (e.g., SKOV3)

  • Glass coverslips

  • Multi-well tissue culture plates

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against YAP/TAZ (e.g., Santa Cruz Biotechnology, sc-101199)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sterilize glass coverslips and place them in the wells of a multi-well plate.

  • Seed cells onto the coverslips and culture until they reach 50-70% confluency.

  • Treat the cells with this compound (e.g., 10 µM) or DMSO vehicle control for the desired time (e.g., 4 hours).[3]

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-YAP/TAZ antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • The next day, wash the cells three times with PBS containing 0.1% Triton X-100.

  • Incubate with the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 in the dark.

  • Counterstain the nuclei by incubating with DAPI for 5 minutes at room temperature in the dark.

  • Wash the coverslips one final time with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the subcellular localization of YAP/TAZ using a fluorescence microscope. Increased nuclear staining of YAP/TAZ in this compound-treated cells is indicative of Hippo pathway inhibition.

References

Application Notes and Protocols for GA-017 in Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GA-017, a potent small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), to enhance the growth and formation of organoids. The following protocols and data are intended to facilitate the successful application of this compound in various 3D cell culture systems.

Introduction to this compound

This compound is a selective inhibitor of LATS1 and LATS2 kinases, which are key components of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] In 3D culture conditions, where cell proliferation can be slower compared to 2D cultures, this compound has been shown to promote the growth and increase the size and number of spheroids and organoids derived from various cell types, including mouse intestinal organoids.[3][4][5] It achieves this by modulating the activity of the downstream effectors of the Hippo pathway, YAP and TAZ.[6]

Mechanism of Action: Inhibition of the Hippo Signaling Pathway

This compound functions by directly inhibiting the kinase activity of LATS1/2.[3][4] In the canonical Hippo pathway, LATS1/2 are activated by upstream kinases and subsequently phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[4] This phosphorylation leads to the cytoplasmic retention and degradation of YAP/TAZ, preventing them from entering the nucleus and promoting gene transcription related to cell proliferation.

By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP/TAZ.[4] This allows YAP/TAZ to stabilize and translocate into the nucleus, where they act as transcriptional co-activators, leading to the expression of genes that drive cell growth and proliferation.[3][4] This mechanism makes this compound a valuable tool for enhancing the ex vivo expansion of organoids.[5]

GA017_Hippo_Pathway This compound Mechanism of Action in the Hippo Pathway cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ (Nuclear) GA017 This compound GA017->LATS1_2 inhibits Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation Gene_Expression Target Gene Expression (e.g., ANKRD1, CYR61, CTGF) YAP_TAZ->Gene_Expression activates Proliferation Cell Proliferation & Organoid Growth Gene_Expression->Proliferation promotes

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and pro-proliferative gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines and organoids as reported in the literature.

Table 1: Dose-Response of this compound on SKOV3 Cells

ParameterValueCell LineCulture Condition
EC₅₀3.51 ± 0.26 µM[4]SKOV33D Culture
Maximally Effective Concentration10 µM[4]SKOV33D Culture
Fold Increase in Cell Number (at 10 µM)> 2-fold[4]SKOV33D Culture

Table 2: Effect of this compound on Organoid and Spheroid Size

Cell TypeTreatmentObservation
Mouse Intestinal Organoids10 µM this compoundIncreased proportion of large-sized organoids (>300 µm in diameter) compared to DMSO control.[4]
MDCK Cysts10 µM this compoundIncreased proportion of large-sized cysts (>70 µm in diameter) compared to DMSO control.[4]

Table 3: Effect of this compound on Organoid Formation and Growth

Cell TypeTreatmentMetricResult
Mouse Intestinal Organoids10 µM this compoundTotal Volume of Organoids / Total Volume of Initial Crypts (Day 9)Significantly increased compared to DMSO control.[4]
MDCK Cysts10 µM this compoundCyst FormationEnhanced initial cyst formation and cell proliferation.[4]

Experimental Protocols

This section provides a detailed protocol for the application of this compound in the culture of mouse intestinal organoids. This protocol can be adapted for other types of organoids with appropriate modifications to the basal media and growth factors.

Materials
  • This compound (stock solution in DMSO)

  • Mouse intestinal crypts

  • Basal culture medium (e.g., Advanced DMEM/F12)

  • Extracellular matrix (ECM) (e.g., Matrigel)

  • N-2 supplement

  • B-27 supplement

  • L-glutamine

  • Penicillin-Streptomycin

  • HEPES

  • N-acetylcysteine

  • Growth factors (e.g., EGF, Noggin, R-spondin)

  • ROCK inhibitor (e.g., Y-27632)

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips and tubes

  • Incubator (37°C, 5% CO₂)

Protocol for Mouse Intestinal Organoid Culture with this compound
  • Preparation of Culture Medium:

    • Prepare the complete intestinal organoid culture medium by supplementing the basal medium with N-2, B-27, L-glutamine, Penicillin-Streptomycin, HEPES, N-acetylcysteine, and the required growth factors (EGF, Noggin, R-spondin).

    • On the day of plating, add ROCK inhibitor (e.g., 10 µM Y-27632) to the complete medium to improve cell survival after dissociation.

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution.

    • Prepare a working solution of this compound by diluting the stock solution in the complete culture medium to the desired final concentration (e.g., a 2X working solution for a final concentration of 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound solvent.

  • Plating of Intestinal Crypts:

    • Thaw the extracellular matrix (ECM) on ice.

    • Isolate or thaw mouse intestinal crypts according to standard protocols.

    • Resuspend the crypts in the required volume of thawed ECM on ice.

    • Plate 50 µL domes of the crypt/ECM mixture into the center of pre-warmed 24-well plate wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the ECM to solidify.

  • Addition of this compound:

    • Carefully add 500 µL of the complete culture medium containing either this compound (e.g., 10 µM final concentration) or the vehicle control (DMSO) to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids in a 37°C, 5% CO₂ incubator.

    • Replace the medium every 2-3 days with fresh medium containing this compound or the vehicle control.

    • Monitor organoid growth and morphology using a brightfield microscope.

  • Analysis of Organoid Growth:

    • Capture images of the organoids at different time points (e.g., day 3, 6, and 9).

    • Quantify organoid size and number using image analysis software.

    • The total volume of organoids can be calculated to assess the overall growth promotion by this compound.[4]

Experimental Workflow

Organoid_Culture_Workflow Experimental Workflow for this compound Treatment of Organoids Start Start Prepare_Media Prepare Complete Organoid Medium Start->Prepare_Media Prepare_GA017 Prepare this compound & Vehicle Control Solutions Start->Prepare_GA017 Isolate_Crypts Isolate/Thaw Intestinal Crypts Start->Isolate_Crypts Add_Media Add Medium with This compound or Vehicle Prepare_Media->Add_Media Prepare_GA017->Add_Media Mix_ECM Resuspend Crypts in ECM Isolate_Crypts->Mix_ECM Plate_Domes Plate ECM Domes in Culture Plate Mix_ECM->Plate_Domes Solidify Incubate to Solidify Domes (37°C, 10-15 min) Plate_Domes->Solidify Solidify->Add_Media Culture Culture Organoids (37°C, 5% CO₂) Add_Media->Culture Change_Media Change Medium (every 2-3 days) Culture->Change_Media loop Monitor Monitor Organoid Growth (Microscopy) Culture->Monitor Change_Media->Culture Analysis Image and Quantify Organoid Size & Number Monitor->Analysis End End Analysis->End

Caption: A step-by-step workflow for the culture and analysis of organoids treated with this compound.

Conclusion

This compound is a valuable research tool for the ex vivo expansion of organoids. By inhibiting the Hippo pathway kinases LATS1/2, it effectively promotes cell proliferation in 3D culture systems without compromising the differentiation state of the organoids.[4] The optimal concentration of this compound may vary depending on the organoid type and culture conditions, but a starting concentration of 10 µM has been shown to be effective for mouse intestinal organoids. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application.

References

Application Notes and Protocols: GA-017 Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3][4][5] By inhibiting LATS1/2, this compound promotes the nuclear translocation and activation of the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), leading to the expression of genes that regulate cell proliferation and growth.[1][2][6] These characteristics make this compound a valuable tool for research in areas such as 3D cell culture, organoid formation, and tissue regeneration.[1][4][6] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 343.38 g/mol [3][7]
CAS Number 2351906-74-4[3][7][8]
Appearance Off-white to light yellow solid[3]
Solubility in DMSO 20.83 mg/mL (60.66 mM) to 69 mg/mL (200.94 mM)[3][5][7]
IC₅₀ (LATS1) 4.10 nM[1][3][5]
IC₅₀ (LATS2) 3.92 nM[1][3][5]
Storage (Powder) -20°C for up to 3 years[3][7]
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[3][7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell culture experiments.

  • Preparation: Don appropriate PPE. Ensure the work area is clean and sterile, preferably within a laminar flow hood.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Adding DMSO: Using a calibrated pipette, add 291.22 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3][5]

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (up to 80°C) and sonication can be used to aid dissolution if necessary.[3][7] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][7]

Calculation for Different Stock Concentrations

To prepare stock solutions of different concentrations, use the following formula:

Volume of DMSO (in µL) = [Mass of this compound (in mg) / 343.38 ( g/mol )] / [Desired Concentration (in M)] * 1,000,000

For example, to prepare a 1 mM stock solution from 1 mg of this compound: Volume of DMSO = (0.001 g / 343.38 g/mol ) / 0.001 mol/L = 0.0029122 L = 2.9122 mL[3][7]

Visualizations

GA017_Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex Incomplete aliquot Aliquot into Single-Use Tubes check->aliquot Complete store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Cellular Response MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Gene_Expression Induces Cell_Proliferation Cell Proliferation & Growth Gene_Expression->Cell_Proliferation

Caption: this compound inhibits the Hippo pathway.

References

Application Notes and Protocols for GA-017 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which are core components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell proliferation and survival.[1][2][4] These application notes provide an overview of the effects of this compound on various cell lines and detailed protocols for its use in in vitro cancer research.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on different cell lines and its direct enzymatic inhibition.

Table 1: In Vitro Efficacy of this compound on Various Cell Lines

Cell LineAssay TypeTreatment DurationConcentration / EC50Observed Effect
SKOV3 (Ovarian Cancer)3D Cell Growth (Spheroid)4 days10 µMIncreased number and size of spheroids.[2][4]
SKOV3 (Ovarian Cancer)3D Cell Growth (Spheroid)4 daysEC50: 3.51 ± 0.26 μMFacilitated cell growth.[3]
SKOV3 (Ovarian Cancer)2D Cell GrowthUp to 6 days10 µMNo significant effect on cell growth.[2]
A2058 (Melanoma)Apoptosis (with ACSS2 knockdown)72 hours1 µMPartially mitigated apoptosis.[5][6]
A375 (Melanoma)Apoptosis (with ACSS2 knockdown)72 hours10 µMPartially mitigated apoptosis.[6]
A2058 (Melanoma)Migration/Invasion (with ACSS2 knockdown)72 hours1 µMPartially mitigated negative effects on migration and invasion.[6]
A375 (Melanoma)Migration/Invasion (with ACSS2 knockdown)72 hours10 µMPartially mitigated negative effects on migration and invasion.[6]
HUVECs (Human Umbilical Vein Endothelial Cells)Cell GrowthNot SpecifiedNot SpecifiedSuppressed cell death and promoted cell growth.[3]
Human Primary Corneal Endothelial Cells (CECs)YAP Nuclear Translocation29 days10 µMIncreased nuclear localization of YAP.[7]
Human Primary Corneal Endothelial Cells (CECs)YAP Phosphorylation1 hour10 µMDecreased YAP phosphorylation.[7]
MGC-803 (Gastric Cancer)Proliferation (with ABL2 knockdown)3, 4, and 5 daysNot SpecifiedCounteracted the inhibitory effect of si-ABL2 on proliferation.[8]
MGC-803 (Gastric Cancer)Migration/Invasion (with ABL2 knockdown)Not SpecifiedNot SpecifiedCounteracted the inhibitory effects of si-ABL2 on migration and invasion.[8]

Table 2: Enzymatic Inhibition Data for this compound

TargetIC50KiInhibition Type
LATS14.10 ± 0.79 nM0.58 ± 0.11 nMATP-competitive
LATS23.92 ± 0.42 nM0.25 ± 0.03 nMATP-competitive

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_prep cluster_treatment cluster_analysis Cell_Culture 1. Cell Line Culture (e.g., SKOV3, A375) Seeding 3. Cell Seeding (2D plates or 3D spheroid formation) Cell_Culture->Seeding GA017_Prep 2. This compound Stock Solution (in DMSO) Treatment 4. This compound Treatment (Varying concentrations and durations) GA017_Prep->Treatment Seeding->Treatment Proliferation 5a. Proliferation Assay (e.g., CCK-8, ATP assay) Treatment->Proliferation Apoptosis 5b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Migration 5c. Migration/Invasion Assay (e.g., Transwell) Treatment->Migration Signaling 5d. Signaling Pathway Analysis (e.g., Western Blot for p-YAP) Treatment->Signaling Data_Analysis 6. Data Analysis and Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis

Caption: General Experimental Workflow for Investigating the Effects of this compound.

Experimental Protocols

Cell Proliferation Assay (3D Spheroid Culture)

This protocol is adapted for assessing the effect of this compound on the growth of cancer cell spheroids, using SKOV3 as an example.

Materials:

  • SKOV3 ovarian cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Low-attachment 96-well plates

  • Gellan gum (optional, for suspension culture)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader for luminescence

Procedure:

  • Cell Seeding:

    • Harvest and resuspend SKOV3 cells in complete culture medium.

    • For suspension culture, supplement the medium with gellan gum to the desired concentration.

    • Seed cells into low-attachment 96-well plates at a density that allows for spheroid formation (e.g., 500-5000 cells/well).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is recommended.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Add the this compound dilutions or vehicle control to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 days.[4]

    • Monitor spheroid formation and growth daily using a microscope.

  • Cell Viability Assessment:

    • On day 4, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as recommended to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the relative cell number against the this compound concentration to determine the dose-response effect.

Apoptosis Assay

This protocol is designed to evaluate the effect of this compound on apoptosis, particularly in the context of co-treatments or specific genetic backgrounds (e.g., ACSS2 knockdown in melanoma cells).

Materials:

  • A2058 or A375 melanoma cells

  • Complete culture medium

  • This compound

  • DMSO

  • Apoptosis-inducing agent (optional, e.g., TM for ER stress)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Pre-treatment (if applicable):

    • Seed melanoma cells in 6-well plates and allow them to adhere overnight.

    • If applicable, perform siRNA transfection for gene knockdown according to the manufacturer's protocol.

  • This compound Treatment:

    • Treat the cells with the desired concentrations of this compound (e.g., 1 µM for A2058, 10 µM for A375) or vehicle control for 72 hours.[6]

    • If using an apoptosis-inducing agent, add it at the appropriate time point during the 72-hour treatment period.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the this compound-treated groups to the control group.

YAP/TAZ Nuclear Translocation Assay

This immunofluorescence-based protocol allows for the visualization and quantification of YAP/TAZ translocation to the nucleus following this compound treatment.

Materials:

  • Cell line of interest (e.g., human primary CECs)

  • Complete culture medium

  • This compound

  • DMSO

  • Glass coverslips or imaging-compatible plates

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against YAP or TAZ

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells on glass coverslips or in imaging plates and allow them to adhere.

  • This compound Treatment:

    • Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired duration. For short-term effects on phosphorylation, 1 hour may be sufficient.[7] For observing translocation, longer time points (e.g., 24 hours or more) may be necessary.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% PFA.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-YAP/TAZ antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Visually assess the localization of YAP/TAZ (cytoplasmic vs. nuclear).

    • For quantitative analysis, use image analysis software to measure the fluorescence intensity of YAP/TAZ in the nucleus and cytoplasm and calculate the nuclear-to-cytoplasmic ratio.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, this compound concentration, and treatment duration, for their specific cell lines and experimental objectives. It is recommended to consult the primary literature for more detailed experimental conditions.

References

Application Notes and Protocols for GA-017 in 3D Spheroid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] In typical 3D cell culture models, cell proliferation can be slower compared to 2D cultures. This compound addresses this limitation by promoting cell growth and enhancing the formation and size of spheroids and organoids across various cell types.[4][5][6] Its mechanism of action involves the inhibition of LATS1/2 kinase activity, which leads to the stabilization and nuclear translocation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][4][5] In the nucleus, YAP/TAZ stimulate the expression of genes that drive cell proliferation and inhibit apoptosis. This makes this compound a valuable tool for researchers working with 3D spheroid models in cancer biology, regenerative medicine, and drug discovery.

These application notes provide detailed protocols for the use of this compound in 3D spheroid culture, including methods for spheroid formation, treatment, and subsequent analysis of viability, apoptosis, and protein expression.

Mechanism of Action: The Hippo Signaling Pathway

This compound's primary mode of action is the inhibition of the LATS1/2 kinases within the Hippo signaling pathway. This pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation.

GA017_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (LATS1) 4.10 nMKinase Assay[2][3]
IC50 (LATS2) 3.92 nMKinase Assay[2][3]
Ki (LATS1) 0.58 ± 0.11 nMATP-binding competition[2][3]
Ki (LATS2) 0.25 ± 0.03 nMATP-binding competition[2][3]
EC50 (Cell Growth) 3.51 ± 0.26 µMSKOV3 Cells (3D)[2]

Experimental Protocols

Protocol 1: 3D Spheroid Formation and Treatment with this compound

This protocol describes the generation of 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates and their subsequent treatment with this compound.

Spheroid_Formation_Workflow A 1. Cell Culture (Monolayer) B 2. Cell Harvest & Counting A->B C 3. Cell Seeding in ULA Plate B->C D 4. Spheroid Formation (24-72 hours) C->D E 5. This compound Treatment (Serial Dilutions) D->E F 6. Incubation (24-72 hours) E->F G 7. Downstream Analysis F->G

Materials:

  • Cancer cell line of interest (e.g., SKOV3, A431, HCT116)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • This compound (dissolved in DMSO to create a stock solution)

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Culture: Maintain the chosen cell line in a 2D monolayer culture using the appropriate complete medium.

  • Cell Harvest: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, which should be optimized for your cell line).[7] Carefully add 100 µL of the cell suspension to each well of a 96-well ULA plate.

  • Spheroid Formation: Incubate the plate for 24-72 hours to allow for spheroid formation. Monitor the process daily using an inverted microscope.

  • This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to prepare these at 2x the final desired concentration.

  • Spheroid Treatment: After spheroid formation, carefully add 100 µL of the 2x this compound dilutions to the corresponding wells, bringing the total volume to 200 µL. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 2: Spheroid Viability Assessment (ATP Assay)

This protocol utilizes a luminescence-based ATP assay to quantify cell viability in 3D spheroids treated with this compound. ATP levels are directly proportional to the number of metabolically active cells.

Materials:

  • Spheroids treated with this compound (from Protocol 1)

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer-compatible, opaque-walled 96-well plates

  • Orbital shaker

Procedure:

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).

  • Cell Lysis: Place the plate on an orbital shaker and mix for 5 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to determine the EC50 value of this compound for cell growth promotion.

Protocol 3: Apoptosis Detection (Caspase-3/7 Assay)

This protocol describes the use of a fluorogenic substrate for activated caspases-3 and -7 to measure apoptosis in 3D spheroids.

Materials:

  • Spheroids treated with this compound

  • Caspase-Glo® 3/7 3D Assay or similar reagent

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared reagent to each well containing spheroids.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the relative change in caspase-3/7 activity. A decrease in caspase activity would be expected with this compound treatment, consistent with its pro-proliferative and survival-promoting effects.

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol outlines the analysis of key proteins in the Hippo signaling pathway (e.g., p-YAP, YAP, LATS1) in spheroids treated with this compound.

Western_Blot_Workflow A 1. Spheroid Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

Materials:

  • Spheroids treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-LATS1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spheroid Lysis: Carefully aspirate the medium from the wells and wash the spheroids with cold PBS. Add RIPA buffer to each well and incubate on ice for 30 minutes, with occasional vortexing, to lyse the spheroids.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). A decrease in the p-YAP/YAP ratio is expected with this compound treatment.

Data Presentation Templates

The following tables can be used as templates for recording and presenting your experimental data.

Table 1: Spheroid Viability Data

This compound Conc. (µM)Replicate 1 (Luminescence)Replicate 2 (Luminescence)Replicate 3 (Luminescence)Average% Viability (vs. Control)
0 (Vehicle)100
0.1
1
10
100

Table 2: Apoptosis Assay Data

This compound Conc. (µM)Replicate 1 (Fluorescence)Replicate 2 (Fluorescence)Replicate 3 (Fluorescence)AverageFold Change (vs. Control)
0 (Vehicle)1.0
0.1
1
10
100

Table 3: Western Blot Quantification

This compound Conc. (µM)p-YAP IntensityTotal YAP Intensityp-YAP/Total YAP RatioFold Change (vs. Control)
0 (Vehicle)1.0
1
10

Conclusion

This compound is a powerful research tool for enhancing the growth and formation of 3D spheroids and organoids. By following these detailed protocols, researchers can effectively utilize this compound to modulate the Hippo pathway and investigate its effects on cell proliferation, viability, and apoptosis in a more physiologically relevant 3D context. These methods provide a framework for studying the biological effects of this compound and can be adapted for various cell types and research applications in oncology and beyond.

References

Application Notes and Protocols: GA-017 for Enhanced Intestinal Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of GA-017, a small molecule inhibitor of LATS kinase 1/2, to promote the growth and expansion of intestinal organoids. This compound enhances the ex vivo formation and long-term culture of intestinal organoids by modulating the Hippo signaling pathway.

Introduction

Intestinal organoids are three-dimensional (3D) structures grown in vitro that mimic the architecture and cellular composition of the intestinal epithelium. They have emerged as powerful models for studying intestinal development, disease modeling, and drug screening. However, a common limitation of 3D cell culture is slower cell proliferation compared to traditional 2D culture.

This compound is a novel small molecule that addresses this limitation by promoting cell proliferation in 3D culture conditions. It functions by inhibiting the LATS1/2 kinases, key components of the Hippo signaling pathway. This inhibition leads to the stabilization and nuclear translocation of the transcriptional coactivators YAP and TAZ, resulting in the expression of genes that enhance cell proliferation.[1][2] In the context of intestinal organoids, this compound has been shown to increase the number and size of organoids without altering their cellular differentiation, making it a valuable tool for expanding organoid cultures for various research applications.[1]

Mechanism of Action: Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation. In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation and subsequent cytoplasmic degradation of the transcriptional coactivators YAP and TAZ. This compound inhibits LATS1/2 kinase activity, preventing the phosphorylation of YAP/TAZ. As a result, YAP/TAZ remain stable, translocate to the nucleus, and induce the expression of pro-proliferative genes.[1][2]

GA017_Mechanism cluster_Hippo Hippo Signaling Pathway cluster_Proliferation Cell Proliferation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression induces Proliferation Cell Proliferation Gene_Expression->Proliferation GA017 This compound GA017->LATS1_2 inhibits

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the formation and growth of mouse intestinal organoids.

ParameterControl (DMSO)This compound (10 µM)OutcomeReference
Organoid FormationBaselineSignificantly EnhancedIncreased number of organoids formed ex vivo.[1]
Organoid SizeBaselineIncreased proportion of large-sized organoids (>300 µm in diameter)Promotes the expansion and growth of individual organoids.[1]
Long-term Culture (21 days with passaging)BaselineFacilitated ExpansionSuitable for maintaining and expanding organoid cultures over extended periods.[1]

Experimental Protocols

This section provides a detailed protocol for the isolation of mouse intestinal crypts and the subsequent culture and expansion of intestinal organoids using this compound.

Materials and Reagents
  • Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F12

  • Penicillin-Streptomycin (100x)

  • GlutaMAX (100x)

  • HEPES (1 M)

  • N-2 Supplement (100x)

  • B-27 Supplement (50x)

  • N-acetylcysteine (500 mM)

  • Recombinant Murine EGF (50 ng/µL)

  • Recombinant Murine Noggin (100 ng/µL)

  • Recombinant Murine R-spondin1 (500 ng/µL)

  • Basement Membrane Matrix

  • This compound (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • 24-well tissue culture plates

  • Sterile surgical instruments

  • 15 mL conical tubes

  • 70 µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Protocol 1: Isolation of Mouse Intestinal Crypts
  • Euthanize a mouse according to approved institutional guidelines.

  • Dissect the small intestine and transfer it to a sterile petri dish containing ice-cold DPBS.

  • Flush the lumen of the intestine with ice-cold DPBS to remove luminal contents.

  • Open the intestine longitudinally and cut it into approximately 5 mm pieces.

  • Wash the intestinal pieces vigorously with ice-cold DPBS in a 15 mL conical tube. Repeat 5 times.

  • Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.

  • Shake the tube vigorously for 30 seconds. The supernatant will become cloudy with dissociated crypts.

  • Collect the supernatant and pass it through a 70 µm cell strainer into a new 15 mL conical tube.

  • Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the crypt pellet in 1 mL of basal medium (Advanced DMEM/F12 with Penicillin-Streptomycin, GlutaMAX, and HEPES).

  • Count the number of isolated crypts.

Protocol 2: Intestinal Organoid Culture with this compound
  • Prepare Organoid Culture Medium: To the basal medium, add N-2 supplement, B-27 supplement, N-acetylcysteine, EGF, Noggin, and R-spondin1 at their final working concentrations.

  • Prepare Matrigel Suspension: Thaw basement membrane matrix on ice. Mix the isolated crypts with the thawed matrix at a density of approximately 200 crypts per 50 µL of matrix.

  • Plate the Organoids: Pre-warm a 24-well plate at 37°C. Carefully dispense 50 µL of the crypt-matrix mixture into the center of each well.

  • Solidify the Matrix: Incubate the plate at 37°C for 20-30 minutes to allow the matrix to solidify.

  • Add Culture Medium: Prepare two sets of organoid culture medium: one with 10 µM this compound and another with an equivalent concentration of DMSO (vehicle control).

  • Gently add 500 µL of the prepared culture medium to each well.

  • Incubation and Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator.

  • Replace the culture medium every 2-3 days with fresh medium containing either this compound or DMSO.

  • Monitor organoid growth and morphology using a light microscope.

Protocol 3: Passaging of Intestinal Organoids
  • After 7-10 days of culture, or when organoids are large and have a dark lumen, they are ready for passaging.

  • Aspirate the culture medium from the wells.

  • Add 1 mL of ice-cold cell dissociation reagent to each well and incubate for 1 minute on ice.

  • Mechanically disrupt the matrix and organoids by pipetting up and down.

  • Transfer the dissociated organoids to a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the organoid fragments in fresh, thawed basement membrane matrix.

  • Re-plate the organoid fragments as described in Protocol 2, steps 3-8.

Experimental Workflow

The following diagram illustrates the overall workflow for establishing and expanding intestinal organoid cultures with this compound.

GA017_Workflow cluster_Isolation Crypt Isolation cluster_Culture Organoid Culture cluster_Passaging Passaging Dissection Dissect Small Intestine Wash Wash and Fragment Dissection->Wash Dissociation Dissociate Crypts Wash->Dissociation Filter Filter and Centrifuge Dissociation->Filter Embedding Embed Crypts in Matrix Filter->Embedding Plating Plate in 24-well Plate Embedding->Plating Solidify Solidify Matrix Plating->Solidify Add_Medium Add Culture Medium (+/- this compound) Solidify->Add_Medium Incubate Incubate and Maintain Add_Medium->Incubate Disrupt Disrupt Organoids Incubate->Disrupt Centrifuge_Passage Centrifuge Disrupt->Centrifuge_Passage Replate Re-plate in Fresh Matrix Centrifuge_Passage->Replate Replate->Add_Medium Continue Culture

Caption: Workflow for intestinal organoid culture using this compound.

Conclusion

The small molecule this compound is a valuable reagent for researchers working with intestinal organoids. By inhibiting the Hippo signaling pathway, this compound effectively promotes the proliferation and expansion of organoid cultures without compromising their cellular differentiation. The protocols outlined in these application notes provide a comprehensive guide for the successful implementation of this compound to enhance the growth of intestinal organoids for a wide range of research applications.

References

GA-017: Application Notes and Protocols for Regenerative Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] This pathway is crucial in regulating organ size, tissue homeostasis, and stem cell function by controlling cell proliferation and apoptosis.[3] By inhibiting LATS1/2, this compound promotes the nuclear translocation and stabilization of the transcriptional coactivators Yes-associated protein (YAP) and Tafazzin (TAZ).[4][5][6] This activation of YAP/TAZ leads to the expression of genes that promote cell growth and proliferation, making this compound a valuable tool for regenerative medicine research, particularly in the context of 3D cell culture and organoid development.[4][7]

Mechanism of Action

This compound functions by competitively inhibiting the kinase activity of LATS1/2 with respect to ATP.[2][4] In the canonical Hippo pathway, LATS1/2 are activated by upstream kinases and subsequently phosphorylate YAP and TAZ. This phosphorylation leads to their cytoplasmic retention and degradation. This compound's inhibition of LATS1/2 prevents this phosphorylation event, resulting in the accumulation of active YAP/TAZ in the nucleus, where they can induce the transcription of pro-proliferative and anti-apoptotic genes.[4][5]

Applications in Regenerative Medicine

The primary application of this compound in regenerative medicine research lies in its ability to enhance cell growth in 3D culture systems.[4][7] This is particularly relevant for:

  • Spheroid and Organoid Culture: this compound has been shown to increase the number and size of spheroids from various cell types and to enhance the ex vivo formation of mouse intestinal organoids.[4][6][7] This can facilitate the generation of more substantial tissue models for drug screening, disease modeling, and developmental studies.

  • Tissue Repair and Regeneration: The activation of YAP/TAZ is known to be involved in tissue repair processes. While direct in vivo studies with this compound are still emerging, its mechanism of action suggests potential for promoting the regeneration of damaged tissues by stimulating cell proliferation.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published research.

Table 1: Inhibitory Activity of this compound

TargetIC50KiAssay Conditions
LATS14.10 nM[1][2]0.58 ± 0.11 nM[1][2]ATP-binding competition assay[4]
LATS23.92 nM[1][2]0.25 ± 0.03 nM[1][2]ATP-binding competition assay[4]

Table 2: Cellular Activity of this compound

Cell LineEffectEC50Assay Conditions
SKOV3Promotion of cell growth in 3D culture3.51 ± 0.26 μM[1][4]4-day culture with ATP-based cell viability assay[4]

Signaling Pathway Diagram

GA017_Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Protocols

Protocol 1: Spheroid Formation and Growth Assay

This protocol describes how to assess the effect of this compound on the formation and growth of spheroids in a scaffold-free 3D culture system.

Materials:

  • Cell line of interest (e.g., SKOV3, A431)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Low-attachment U-bottom 96-well plates

  • Cell viability reagent (e.g., ATP-based assay)

  • Plate reader for luminescence or fluorescence

  • Microscope for imaging

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired concentration (e.g., 2000 cells/100 µL). b. Seed 100 µL of the cell suspension into each well of a low-attachment U-bottom 96-well plate.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 0.1 to 10 µM is recommended. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. c. Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 days.

  • Assessment of Spheroid Growth: a. Imaging: At desired time points (e.g., daily or at the end of the experiment), capture images of the spheroids in each well using a microscope. Spheroid size and morphology can be analyzed using image analysis software. b. Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time, then measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: a. Normalize the viability data to the vehicle control to determine the relative increase in cell number. b. Plot the dose-response curve to calculate the EC50 value of this compound.

Protocol 2: Organoid Culture with this compound

This protocol provides a general framework for testing the effect of this compound on the formation and growth of organoids, using mouse intestinal organoids as an example.

Materials:

  • Isolated intestinal crypts

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid growth medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 24-well tissue culture plates

  • Microscope for imaging

Procedure:

  • Organoid Seeding: a. Resuspend isolated intestinal crypts in the organoid growth medium. b. Mix the crypt suspension with the basement membrane matrix on ice. c. Plate droplets of the crypt-matrix mixture into the center of the wells of a pre-warmed 24-well plate. d. Polymerize the matrix by incubating the plate at 37°C for 10-15 minutes.

  • Compound Treatment: a. Prepare organoid growth medium containing the desired final concentration of this compound (e.g., 10 µM) and a vehicle control medium with DMSO. b. Carefully add the prepared medium to each well.

  • Culture and Maintenance: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. b. Replace the medium with fresh medium containing this compound or vehicle control every 2-3 days.

  • Assessment of Organoid Growth: a. Monitor organoid formation and growth daily using a microscope. b. Capture images at regular intervals to document the size and number of organoids. c. At the end of the experiment, organoids can be harvested for further analysis, such as quantitative PCR for gene expression or immunofluorescence for protein localization.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Spheroid Assay cluster_protocol2 Protocol 2: Organoid Assay P1_Start Start P1_Seed Seed cells in low-attachment plate P1_Start->P1_Seed P1_Treat Treat with this compound or Vehicle P1_Seed->P1_Treat P1_Incubate Incubate for 4-6 days P1_Treat->P1_Incubate P1_Assess Assess Growth (Imaging & Viability Assay) P1_Incubate->P1_Assess P1_Analyze Analyze Data (EC50 Calculation) P1_Assess->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Seed Embed crypts in basement membrane matrix P2_Start->P2_Seed P2_Treat Add medium with This compound or Vehicle P2_Seed->P2_Treat P2_Incubate Culture with regular medium changes P2_Treat->P2_Incubate P2_Assess Monitor Growth (Microscopy) P2_Incubate->P2_Assess P2_Analyze Further Analysis (qPCR, IF) P2_Assess->P2_Analyze P2_End End P2_Analyze->P2_End

References

Application Note: Techniques for Measuring YAP/TAZ Activation by the LATS1/2 Inhibitor GA-017

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and tissue homeostasis. Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). The core of the Hippo pathway involves a kinase cascade where Large Tumor Suppressor Kinase 1/2 (LATS1/2) phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1][2] Inactivation of the Hippo pathway allows YAP/TAZ to translocate to the nucleus, bind with TEAD family transcription factors, and initiate a gene expression program that promotes cell growth and proliferation.[3]

GA-017 is a novel small molecule identified as a potent and selective ATP-competitive inhibitor of LATS1/2 kinases.[1][4][5] By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP/TAZ, thereby promoting their nuclear accumulation and transcriptional activity.[1][6][7] This makes this compound a valuable tool for studying the biological consequences of YAP/TAZ activation and a potential therapeutic agent for enhancing tissue regeneration.[6][8]

This document provides detailed protocols for quantifying the activation of YAP/TAZ in response to this compound treatment.

Mechanism of Action of this compound

This compound directly inhibits the kinase activity of LATS1/2.[1] This prevents the phosphorylation of YAP and TAZ. Unphosphorylated YAP/TAZ is stable and translocates from the cytoplasm into the nucleus, where it partners with TEAD transcription factors to induce the expression of target genes, such as CTGF and CYR61, driving cell proliferation.[1][3]

GA017_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS LATS1/2 YAPTAZ_cyto YAP/TAZ LATS->YAPTAZ_cyto Phosphorylation pYAPTAZ p-YAP/TAZ (Inactive) Degradation pYAPTAZ->Degradation Sequestration & Degradation YAPTAZ_nu YAP/TAZ YAPTAZ_cyto->pYAPTAZ YAPTAZ_cyto->YAPTAZ_nu Nuclear Translocation GA017 This compound GA017->LATS TEAD TEAD YAPTAZ_nu->TEAD TargetGenes Target Gene Expression (CTGF, CYR61, ANKRD1) TEAD->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

This compound exhibits high potency for LATS kinases and promotes cell growth in a dose-dependent manner.

ParameterValueTarget/Cell LineReference
LATS1 IC₅₀ 4.10 ± 0.79 nMLATS1 Kinase[4][5]
LATS2 IC₅₀ 3.92 ± 0.42 nMLATS2 Kinase[4][5]
LATS1 Kᵢ 0.58 ± 0.11 nMLATS1 Kinase[4][5]
LATS2 Kᵢ 0.25 ± 0.03 nMLATS2 Kinase[4][5]
Cell Growth EC₅₀ 3.51 ± 0.26 µMSKOV3 Cells (3D Culture)[4]

Experimental Workflow Overview

Measuring YAP/TAZ activation by this compound involves treating cells with the compound and then assessing key molecular events using a variety of techniques. The general workflow includes biochemical assays, imaging, and gene expression analysis.

Experimental_Workflow cluster_endpoints start Seed Cells treatment Treat with this compound (or DMSO Vehicle) start->treatment wb Western Blot treatment->wb ifc Immunofluorescence treatment->ifc qpcr qRT-PCR treatment->qpcr luc Luciferase Assay treatment->luc analysis_wb Measure Ratio of p-YAP/TAZ to Total YAP/TAZ wb->analysis_wb analysis_ifc Quantify Nuclear vs. Cytoplasmic Localization ifc->analysis_ifc analysis_qpcr Measure mRNA Levels of CTGF, CYR61, ANKRD1 qpcr->analysis_qpcr analysis_luc Measure Luminescence luc->analysis_luc

Caption: General experimental workflow for assessing YAP/TAZ activation.

Experimental Protocols

Protocol 1: Western Blot Analysis of YAP/TAZ Phosphorylation

This protocol is designed to measure the decrease in YAP/TAZ phosphorylation upon this compound treatment, a direct indicator of LATS1/2 inhibition.[1]

Materials:

  • Cells of interest (e.g., SKOV3, MCF10A)

  • This compound (and DMSO as vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP/TAZ, anti-beta-actin or GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-YAP 1:1000, anti-YAP/TAZ 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize the phospho-YAP/TAZ signal to the total YAP/TAZ signal.

Protocol 2: Immunofluorescence for YAP/TAZ Nuclear Translocation

This method visually confirms the activation of YAP/TAZ by observing its accumulation in the nucleus following this compound treatment.[1][9]

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • This compound and DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% BSA in PBS (Blocking Buffer)

  • Primary antibody: anti-YAP/TAZ

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. At 60-70% confluency, treat with this compound or DMSO for 6 hours.

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with anti-YAP/TAZ primary antibody (e.g., 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody (e.g., 1:500 in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition to determine the extent of nuclear translocation.

Protocol 3: Quantitative RT-PCR of YAP/TAZ Target Genes

This protocol measures the functional consequence of YAP/TAZ activation: the upregulation of its transcriptional targets.[1][3]

Materials:

  • Cells treated with this compound or DMSO

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Primers for target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (GAPDH, ACTB)

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or DMSO as described in Protocol 1.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and diluted cDNA.

    • Run the reaction on a real-time PCR system using a standard thermal cycling program.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the fold change in gene expression between this compound-treated and DMSO-treated samples.

Protocol 4: TEAD-Responsive Luciferase Reporter Assay

This assay provides a quantitative readout of the transcriptional activity of the YAP/TAZ-TEAD complex.[10][11]

Materials:

  • Cells of interest

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound and DMSO

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect cells in a 24-well or 96-well plate with the TEAD-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound or DMSO. Incubate for an additional 16-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Measure firefly luciferase activity according to the manufacturer's protocol.

    • Add the Stop & Glo® reagent and measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity in this compound-treated cells relative to DMSO-treated controls.

References

Application Notes and Protocols: Co-treatment of GA-017 with Other Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2] As core components of the Hippo signaling pathway, LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1] Inhibition of LATS1/2 by this compound leads to the stabilization and nuclear translocation of YAP/TAZ, promoting the expression of genes involved in cell proliferation and tissue growth.[1][2] This mechanism of action makes this compound a valuable tool for 3D cell culture, organoid expansion, and potential therapeutic applications in regenerative medicine and oncology.[1]

Recent cancer research has highlighted the importance of combination therapies to overcome drug resistance and enhance treatment efficacy. The Hippo-YAP/TAZ pathway is interconnected with other critical signaling cascades, such as the EGFR and PI3K/mTOR pathways. Aberrant YAP/TAZ activity has been implicated in resistance to targeted therapies, including EGFR inhibitors. Therefore, co-treatment with this compound and inhibitors of these pathways presents a rational strategy for synergistic anti-cancer effects.

These application notes provide a framework for designing and executing co-treatment studies involving this compound and other small molecules, using a hypothetical combination with an Epidermal Growth Factor Receptor (EGFR) inhibitor as an illustrative example.

Signaling Pathway Overview

GA-017_EGFR_inhibitor_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ P YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation TEAD TEAD YAP/TAZ->TEAD EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR This compound This compound This compound->LATS1/2 Gene_Expression Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Gene_Expression->Proliferation

Caption: Combined inhibition of EGFR and LATS1/2 signaling pathways.

Quantitative Data Summary

The synergistic effects of co-administering this compound with other small molecules can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables present illustrative data for a hypothetical co-treatment of a non-small cell lung cancer (NSCLC) cell line with this compound and an EGFR inhibitor.

Table 1: Single Agent IC50 Values

CompoundCell LineIC50 (µM)
This compoundA5498.5
EGFR Inhibitor (e.g., Gefitinib)A54915.2

Table 2: Combination Index (CI) Values for this compound and EGFR Inhibitor in A549 Cells

This compound (µM)EGFR Inhibitor (µM)Fraction Affected (Fa)Combination Index (CI)Synergy Assessment
2.1253.80.250.85Slight Synergy
4.257.60.500.62Synergy
8.515.20.750.45Strong Synergy
17.030.40.900.38Strong Synergy

Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each specific combination and cell line.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol outlines the determination of cell viability in response to single and combination drug treatments and the subsequent calculation of the Combination Index (CI).

Synergy_Analysis_Workflow Start Seed Cells in 96-well Plates Prepare_Drugs Prepare Serial Dilutions of This compound and Co-treatment Drug Start->Prepare_Drugs Treat_Cells Treat Cells with Single Agents and Combinations Prepare_Drugs->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Analyze Dose-Response Data (Calculate IC50 values) Viability_Assay->Data_Analysis CI_Calculation Calculate Combination Index (CI) using Chou-Talalay Method Data_Analysis->CI_Calculation End Determine Synergy/Antagonism CI_Calculation->End

Caption: Workflow for cell viability and synergy analysis.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Co-treatment small molecule (e.g., EGFR inhibitor)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the co-treatment drug in DMSO. Create a series of 2-fold serial dilutions for each drug. For combination treatments, prepare a matrix of concentrations based on the individual IC50 values.

  • Cell Treatment: Add 100 µL of medium containing the drugs (single agents or combinations) or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Generate dose-response curves for each single agent to determine the IC50 values.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination based on the Chou-Talalay method.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the effects of this compound and a co-treatment drug on key signaling proteins.

Materials:

  • 6-well cell culture plates

  • Treated cells from a parallel experiment to the viability assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-YAP (Ser127), anti-YAP, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).

Protocol 3: Spheroid Formation Assay

This protocol assesses the impact of co-treatment on the growth of 3D tumor spheroids.

Materials:

  • Ultra-low attachment 96-well plates

  • Complete cell culture medium

  • This compound and co-treatment drug

  • Microscope with imaging capabilities

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates at a density that promotes single spheroid formation per well (e.g., 1,000-2,000 cells/well).

  • Drug Treatment: After 24-48 hours, once spheroids have started to form, add the single agents or combination treatments at the desired concentrations.

  • Monitoring and Imaging: Monitor spheroid growth over 7-14 days, capturing images every 2-3 days.

  • Analysis: Measure the diameter or area of the spheroids using image analysis software (e.g., ImageJ). Compare the growth rates between the different treatment groups.

Conclusion

The co-treatment of this compound with other targeted small molecules represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The protocols and illustrative data provided in these application notes offer a foundation for researchers to explore novel combination therapies targeting the Hippo pathway and other oncogenic signaling networks. Rigorous experimental design and quantitative analysis, such as the Chou-Talalay method, are crucial for identifying synergistic interactions and advancing the development of more effective cancer treatments.

References

Application Notes and Protocols for Assessing Cell Proliferation after GA-017 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effects of GA-017, a potent and selective LATS1/2 kinase inhibitor, on cell proliferation. This compound promotes cell proliferation by modulating the Hippo signaling pathway, making it a compound of interest in various research and drug development contexts.[1][2][3] This document outlines the mechanism of action of this compound and provides detailed protocols for several standard assays to quantify its impact on cell proliferation.

Mechanism of Action: this compound and the Hippo Signaling Pathway

This compound is a small molecule that selectively inhibits the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][3] These kinases are central components of the Hippo signaling pathway, which plays a crucial role in regulating organ size and cell proliferation.[1][4] In a simplified view, the Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This leads to their cytoplasmic retention and degradation, thereby suppressing the expression of genes that promote cell growth.

This compound treatment inhibits LATS1/2 kinase activity, preventing the phosphorylation of YAP and TAZ.[1][5][6] This allows YAP and TAZ to translocate to the nucleus, where they associate with transcription factors to induce the expression of genes that drive cell proliferation and inhibit apoptosis.[1][5][6] This mechanism has been shown to enhance the growth of cells, particularly in three-dimensional (3D) culture systems like spheroids and organoids.[1][2]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Proposed mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

ParameterCell LineValueReference
IC50 (LATS1) -4.10 nM[3]
IC50 (LATS2) -3.92 nM[3]
EC50 (Cell Growth) SKOV33.51 ± 0.26 μM[1][3]

Experimental Protocols

Several robust methods can be employed to assess the proliferative effects of this compound. The choice of assay will depend on the specific research question, cell type, and available equipment.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring the metabolic activity of cells.[7][8][9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[7][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[7][9]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (and controls) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E BrdU_Workflow cluster_workflow BrdU Assay Workflow A 1. Seed & Treat Cells with this compound B 2. Add BrdU (Incubate 2-4h) A->B C 3. Fix & Denature DNA B->C D 4. Add Anti-BrdU Antibody C->D E 5. Add Secondary Antibody & Substrate D->E F 6. Measure Absorbance (450 nm) E->F Ki67_Workflow cluster_workflow Ki-67 Staining Workflow A 1. Culture & Treat Cells on Coverslips B 2. Fix & Permeabilize A->B C 3. Block B->C D 4. Incubate with Anti-Ki-67 Primary Antibody C->D E 5. Incubate with Fluorescent Secondary Antibody D->E F 6. Counterstain with DAPI & Mount E->F G 7. Image & Quantify F->G FlowCytometry_Workflow cluster_workflow Flow Cytometry Cell Cycle Analysis Workflow A 1. Culture & Treat Cells B 2. Harvest & Wash Cells A->B C 3. Fix with Cold Ethanol B->C D 4. Stain with Propidium Iodide & RNase A C->D E 5. Analyze on Flow Cytometer D->E F 6. Quantify Cell Cycle Phases E->F

References

Application Notes and Protocols for In Vivo Delivery of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway.[1][2][3][4] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][5] This leads to the nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell proliferation and tissue growth.[1][2][5] Preclinical in vitro studies have demonstrated the efficacy of this compound in promoting the growth of various cell types in 3D cultures, including spheroids and organoids, highlighting its potential in regenerative medicine and cancer therapy.[1][2][6]

These application notes provide a comprehensive framework for the in vivo experimental design of this compound delivery, including detailed protocols for pharmacokinetic, pharmacodynamic, and efficacy studies. The provided methodologies are intended to serve as a guide for researchers to assess the therapeutic potential of this compound in relevant animal models.

Signaling Pathway of this compound

The mechanism of action of this compound centers on the inhibition of the Hippo signaling pathway. The following diagram illustrates the key molecular events following this compound administration.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals LATS1/2 LATS1/2 Upstream Signals->LATS1/2 p-YAP/TAZ p-YAP/TAZ LATS1/2->p-YAP/TAZ Phosphorylation YAP/TAZ YAP/TAZ p-YAP/TAZ->YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation This compound This compound This compound->LATS1/2 TEAD TEAD YAP/TAZ_n->TEAD Gene Expression Target Gene Expression TEAD->Gene Expression Cell Proliferation Cell Proliferation & Tissue Growth Gene Expression->Cell Proliferation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

In Vivo Experimental Design

A robust in vivo experimental design is crucial to evaluate the therapeutic potential of this compound. The following sections outline a comprehensive plan encompassing pharmacokinetic, pharmacodynamic, and efficacy studies.

Animal Model Selection

The choice of animal model is contingent on the therapeutic indication. Based on the known pro-proliferative effects of this compound, the following models are recommended:

  • Tissue Regeneration Models:

    • Partial Hepatectomy Model (Mouse/Rat): To assess the effect of this compound on liver regeneration.

    • Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Mouse): To evaluate the potential of this compound in promoting intestinal epithelial repair.[5]

    • Skin Wound Healing Model (Mouse): To investigate the role of this compound in accelerating wound closure.

  • Oncology Models:

    • Patient-Derived Xenograft (PDX) Models: For cancers where YAP/TAZ are known oncogenic drivers.

    • Syngeneic Tumor Models: To study the effects of this compound in the context of a competent immune system.

Pharmacokinetic (PK) Study

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens.[7][8][9][10]

Protocol: Pharmacokinetic Profiling of this compound in Mice

  • Animal Allocation: Utilize healthy, 8-10 week old male C57BL/6 mice. Randomly assign mice to intravenous (IV) and oral (PO) administration groups (n=3-5 per time point).

  • Formulation: Prepare this compound in a suitable vehicle. For IV administration, a solution in DMSO and PEG300 is suggested.[4] For PO administration, a suspension in 0.5% carboxymethylcellulose (CMC) can be used.[4]

  • Dose Administration:

    • IV: Administer a single bolus dose of 1-5 mg/kg via the tail vein.

    • PO: Administer a single dose of 10-50 mg/kg via oral gavage.

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters for this compound

ParameterDescriptionUnits
CmaxMaximum plasma concentrationng/mL
TmaxTime to reach Cmaxh
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2Elimination half-lifeh
CLClearanceL/h/kg
VdVolume of distributionL/kg
F%Bioavailability (for PO administration)%
Pharmacodynamic (PD) and Efficacy Study

This study aims to demonstrate that this compound engages its target in vivo and elicits the desired biological response.[11][12][13][14]

Protocol: In Vivo Pharmacodynamic and Efficacy Assessment of this compound in a DSS-Induced Colitis Model

  • Model Induction: Induce colitis in 8-10 week old C57BL/6 mice by administering 2-3% DSS in their drinking water for 5-7 days.

  • Animal Grouping: Randomize mice into the following groups (n=8-10 per group):

    • Vehicle Control (no DSS)

    • DSS + Vehicle

    • DSS + this compound (low dose)

    • DSS + this compound (high dose)

  • Dosing Regimen: Based on PK data, administer this compound or vehicle daily via oral gavage starting from day 3 of DSS treatment.

  • Efficacy Readouts:

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, measure colon length and weight.

    • Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and regeneration.

  • Pharmacodynamic Readouts:

    • Collect colon tissue at various time points after the last dose for biomarker analysis.

    • Western Blot/Immunohistochemistry: Analyze the expression and phosphorylation status of key proteins in the Hippo pathway (LATS1/2, YAP, TAZ).

    • qPCR: Measure the expression of YAP/TAZ target genes (e.g., Ctgf, Cyr61).

Table 2: Summary of In Vivo Efficacy and PD Endpoints

Study TypeEndpointMeasurement
EfficacyDisease Activity Index (DAI)Daily scoring of body weight loss, stool consistency, and bleeding
Colon LengthMeasurement at necropsy
Histological ScoreScoring of inflammation and tissue damage from H&E stained sections
PharmacodynamicsTarget EngagementWestern blot or IHC for p-YAP/TAZ levels in colon tissue
Downstream Gene ExpressionqPCR for YAP/TAZ target genes (e.g., Ctgf, Cyr61) in colon tissue

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical connections between the different study components.

In Vivo Experimental Workflow for this compound cluster_preclinical Preclinical In Vivo Assessment cluster_pk_details PK Study Details cluster_pd_details PD & Efficacy Study Details Animal Model Animal Model Selection (e.g., DSS-induced colitis) PK_Study Pharmacokinetic (PK) Study Animal Model->PK_Study PD_Efficacy_Study Pharmacodynamic (PD) and Efficacy Study PK_Study->PD_Efficacy_Study Inform Dosing Regimen PK_Dosing IV and PO Dosing PK_Study->PK_Dosing Data_Analysis Data Analysis and Interpretation PD_Efficacy_Study->Data_Analysis PD_Dosing Daily Dosing PD_Efficacy_Study->PD_Dosing PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis Efficacy_Endpoints DAI, Colon Length, Histology PD_Dosing->Efficacy_Endpoints PD_Endpoints Western Blot, qPCR PD_Dosing->PD_Endpoints

Caption: Workflow for in vivo assessment of this compound.

Logical Relationship of Experimental Design cluster_studies Experimental Studies cluster_outcomes Key Outcomes Hypothesis Hypothesis: This compound promotes tissue regeneration by activating the YAP/TAZ pathway. PK Pharmacokinetics (PK) 'What the body does to the drug' Hypothesis->PK PD Pharmacodynamics (PD) 'What the drug does to the body' Hypothesis->PD Efficacy Therapeutic Efficacy 'Does the drug work?' Hypothesis->Efficacy PK->PD Determines Dose & Schedule PK_Outcome ADME Profile, Bioavailability PK->PK_Outcome PD->Efficacy Confirms Mechanism of Action PD_Outcome Target Engagement, Biomarker Modulation PD->PD_Outcome Efficacy_Outcome Amelioration of Disease Phenotype Efficacy->Efficacy_Outcome

Caption: Logical relationships in the in vivo experimental design for this compound.

Conclusion

The provided application notes and protocols offer a detailed framework for the in vivo evaluation of this compound. A systematic approach, beginning with pharmacokinetic profiling to inform the design of robust pharmacodynamic and efficacy studies, is critical for elucidating the therapeutic potential of this novel LATS1/2 inhibitor. The successful execution of these studies will provide essential data for the further development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols: Enhancing Ex Vivo Tissue Culture with GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex vivo tissue culture, including 3D spheroid and organoid systems, provides a crucial link between traditional 2D cell culture and in vivo studies. These models better replicate the physiological microenvironment, cellular heterogeneity, and complex cell-cell interactions of native tissues. However, a significant challenge in 3D culture is often slower cell proliferation compared to 2D monolayers.

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By modulating this pathway, this compound serves as a powerful tool to promote cell proliferation and enhance the growth of spheroids and organoids in ex vivo culture systems.[4][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in enhancing 3D tissue culture models.

Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6] In its active state, the core kinase cascade, including LATS1/2, phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and Tafazzin (TAZ).[4] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing them from entering the nucleus and promoting cell growth.

This compound directly inhibits the kinase activity of LATS1/2.[1][4] This action prevents the phosphorylation of YAP/TAZ, leading to their stabilization and translocation into the nucleus.[1][4][7] Once in the nucleus, YAP/TAZ bind to transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as ANKRD1, CYR61, and CTGF.[4][7] This mechanism effectively overcomes the slower growth rates often observed in 3D culture conditions.[1][4]

Hippo_Pathway_GA017 cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST12 MST1/2 LATS12 LATS1/2 MST12->LATS12 Activates YAP_TAZ YAP/TAZ LATS12->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation GA017 This compound GA017->LATS12 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Binds to Gene_Expression Gene Expression (e.g., ANKRD1, CYR61) TEAD->Gene_Expression Activates Proliferation Cell Proliferation & Growth Gene_Expression->Proliferation

Caption: Mechanism of this compound action on the Hippo signaling pathway.

Quantitative Data and Potency

This compound is a highly potent and selective inhibitor of LATS1/2 kinases. Its efficacy has been characterized in both biochemical and cell-based assays.

ParameterTargetValueNotes
IC₅₀ LATS14.10 nM50% inhibitory concentration in biochemical kinase assays.[2][3]
LATS23.92 nM
Kᵢ LATS10.58 nMInhibition constant, indicating competitive inhibition against ATP.[2][3]
LATS20.25 nM
EC₅₀ SKOV3 Cells3.51 ± 0.26 µMEffective concentration for promoting cell growth in a 3D culture model.[2]

Applications in Ex Vivo Culture

This compound is particularly effective in culture systems where cell proliferation is a limiting factor.

  • Spheroid Formation and Growth : this compound increases both the number and size of spheroids for various cell types in both scaffold-based and scaffold-free 3D culture systems.[4][5][7]

  • Organoid Expansion : The compound significantly enhances the ex vivo formation and growth of organoids, such as mouse intestinal organoids, allowing for more rapid expansion of these complex models.[2][4][8][9]

  • Drug Development and Screening : By accelerating the growth of patient-derived organoids (PDOs) or tumoroids, this compound can shorten timelines for drug screening and personalized medicine applications.

Experimental Protocols

The following protocols provide a general framework for using this compound. Researchers should optimize concentrations and incubation times for their specific cell types and culture systems.

Experimental_Workflow start Start: Prepare Single Cell Suspension seed Seed Cells in 3D Culture Matrix (e.g., Matrigel) start->seed treatment Add Culture Medium with this compound (or DMSO Vehicle Control) seed->treatment culture Incubate for Desired Period (e.g., 4-10 days) treatment->culture analysis Analyze Spheroid/Organoid Growth and Morphology culture->analysis end Endpoint: Data Quantification & Interpretation analysis->end

Caption: General experimental workflow for using this compound in 3D culture.
Protocol 1: Enhancing Spheroid Formation of Cancer Cell Lines (e.g., SKOV3)

This protocol describes the use of this compound to promote the growth of spheroids in a scaffold-based 3D culture.

Materials:

  • SKOV3 ovarian cancer cells (or other desired cell line)

  • Standard cell culture medium (e.g., DMEM/F10 with 10% FBS)

  • Extracellular matrix (ECM), such as Matrigel®

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • DMSO (vehicle control)

  • 96-well, flat-bottom, ultra-low attachment plates

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Cell Preparation : Culture SKOV3 cells in 2D flasks to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension in culture medium.

  • Seeding : Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/100 µL).

  • ECM and Compound Preparation : On ice, mix the ECM with cold culture medium. Prepare the final culture medium containing this compound (e.g., final concentration of 1-5 µM based on the EC₅₀[2]) or an equivalent volume of DMSO for the control group.

  • Plating : Add 50 µL of the cell/ECM mixture to each well of a pre-chilled 96-well plate.

  • Incubation : Allow the ECM to polymerize by incubating the plate at 37°C for 30 minutes.

  • Treatment : Gently add 150 µL of the prepared medium (containing this compound or DMSO) to each well.

  • Culture and Monitoring : Culture the spheroids for 4-7 days, replacing the medium every 2-3 days with fresh medium containing this compound or DMSO. Monitor spheroid formation and growth using brightfield microscopy.

  • Analysis : At the endpoint, capture images of the spheroids. The number and size (diameter or area) of spheroids can be quantified using image analysis software (e.g., ImageJ). Cell viability can be assessed using assays like CellTiter-Glo® 3D.

Protocol 2: Enhancing the Formation of Mouse Intestinal Organoids

This protocol is adapted for the ex vivo culture of primary intestinal crypts to form organoids.[4][8]

Materials:

  • Freshly isolated mouse intestinal crypts

  • Matrigel® (growth factor reduced)

  • IntestiCult™ Organoid Growth Medium (or similar specialized medium)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • DMSO (vehicle control)

  • 24-well tissue culture plates

Methodology:

  • Crypt Isolation : Isolate crypts from the mouse small intestine using established protocols (e.g., EDTA chelation).

  • Plating : Resuspend the isolated crypts in Matrigel on ice. A typical density is ~500 crypts per 50 µL of Matrigel.

  • Dome Formation : Pipette 50 µL of the crypt/Matrigel suspension into the center of each well of a pre-warmed 24-well plate to form a dome.

  • Polymerization : Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.

  • Treatment : Prepare the organoid growth medium containing the desired final concentration of this compound (a titration from 100 nM to 5 µM is recommended for optimization) or DMSO vehicle.

  • Culture : Gently add 500 µL of the prepared medium to each well, being careful not to disturb the Matrigel dome.

  • Maintenance : Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days with fresh medium containing the respective treatment.

  • Analysis : Monitor organoid budding and growth over 7-10 days. At the endpoint, quantify the number and size of the resulting organoids via microscopy and image analysis. Further analysis, such as RT-qPCR for stem cell and differentiation markers, can also be performed.

Conclusion

This compound is a valuable research tool for scientists working with ex vivo 3D tissue cultures. Its targeted inhibition of the Hippo pathway provides a reliable method to boost cell proliferation, leading to the formation of larger and more numerous spheroids and organoids.[4][7] The use of this compound can accelerate experimental timelines, enhance the feasibility of working with limited primary tissue samples, and ultimately contribute to the development of more robust and predictive models for basic research and drug development.

References

Application Notes and Protocols for GA-017 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), which are key components of the Hippo signaling pathway.[1] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This inhibition leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[2][3] These characteristics make this compound a valuable tool for high-throughput screening (HTS) assays aimed at identifying modulators of the Hippo pathway and discovering compounds that promote cell growth, particularly in three-dimensional (3D) cell culture models like spheroids and organoids.[2][4]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for its activity in various assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetIC50 (nM)Ki (nM)Assay Condition
LATS14.10 ± 0.790.58 ± 0.11ATP-competitive
LATS23.92 ± 0.420.25 ± 0.03ATP-competitive

Data compiled from multiple sources.[1][2][5]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValue (µM)
SKOV33D Spheroid GrowthEC503.51 ± 0.26
SKOV33D Spheroid GrowthMax. Effective Conc.10

Data derived from studies on SKOV3 human ovarian cancer cells.[2]

Table 3: Responsive and Non-Responsive Cell Lines to this compound-Induced Proliferation

ResponsiveNon-Responsive
SKOV3 (Ovarian Cancer)HepG2 (Liver Cancer)
A431 (Skin Cancer)LNCaP (Prostate Cancer)
MDCK (Canine Kidney Epithelial)
HUVEC (Human Umbilical Vein Endothelial Cells)

Based on experimental observations of this compound's growth-promoting effects.[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the Hippo signaling pathway.

GA017_Hippo_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates GA017 This compound GA017->LATS1_2 inhibits YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocates TEAD TEAD YAP_TAZ_N->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Protocols

The following are detailed protocols for key high-throughput screening assays utilizing this compound.

Protocol 1: 3D Spheroid Cell Proliferation HTS Assay

This assay is designed to screen for compounds that modulate cell proliferation in a 3D environment, using this compound as a positive control for proliferation enhancement.

Materials:

  • Responsive cell line (e.g., SKOV3)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Ultra-low attachment (ULA) 384-well plates

  • This compound (stock solution in DMSO)

  • Test compounds (in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well ULA plate (500 cells/well).

    • Centrifuge the plates at 300 x g for 5 minutes to facilitate spheroid formation.

    • Incubate at 37°C, 5% CO2 for 72 hours to allow for spheroid formation.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium to be used as a positive control (e.g., final concentrations ranging from 0.1 µM to 10 µM).

    • Prepare test compounds at the desired screening concentration in culture medium. Include a DMSO vehicle control.

    • Add 10 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for an additional 72-96 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the DMSO vehicle control.

  • For this compound, calculate the EC50 value by fitting the data to a four-parameter logistic curve.

  • Identify hits from the test compounds based on a predefined activity threshold (e.g., >50% increase in luminescence).

Protocol 2: High-Content YAP/TAZ Nuclear Translocation HTS Assay

This imaging-based assay quantifies the nuclear translocation of YAP/TAZ in response to compound treatment, with this compound serving as a positive control.

Materials:

  • Responsive cell line (e.g., HUVEC)

  • 384-well, black, clear-bottom imaging plates

  • Primary antibodies: anti-YAP/TAZ

  • Secondary antibody: Alexa Fluor 488-conjugated secondary antibody

  • Nuclear stain: Hoechst 33342

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates at a density that will result in a confluent monolayer after 24 hours.

    • Incubate at 37°C, 5% CO2.

  • Compound Treatment:

    • Treat cells with this compound (e.g., 10 µM), test compounds, and a DMSO vehicle control for 4-6 hours.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-YAP/TAZ primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the mean fluorescence intensity of YAP/TAZ in both compartments.

    • Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.

Data Analysis:

  • Average the nuclear-to-cytoplasmic ratios for all cells in each well.

  • Normalize the data to the DMSO control.

  • Identify hits as compounds that significantly increase the nuclear-to-cytoplasmic YAP/TAZ ratio, similar to the effect of this compound.

Experimental Workflow Diagram

The following diagram outlines a typical high-throughput screening workflow for identifying modulators of cell proliferation using this compound as a reference compound.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell Culture Cell Culture Plate Seeding Plate Seeding Cell Culture->Plate Seeding Spheroid Formation Spheroid Formation Plate Seeding->Spheroid Formation Compound Addition Compound Addition Spheroid Formation->Compound Addition Incubation Incubation Compound Addition->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Normalization Data Normalization Assay Readout->Data Normalization Hit Identification Hit Identification Data Normalization->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response

High-throughput screening workflow for cell proliferation.

References

Application Notes and Protocols for GA-017 in Specific Cell Lineage Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they associate with TEA domain (TEAD) transcription factors to induce the expression of genes that promote cell proliferation and influence cell fate decisions.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound to direct the differentiation of mesenchymal stem cells (MSCs) into specific cell lineages, namely osteocytes, and to inhibit their differentiation into adipocytes.

Data Presentation

Table 1: In Vitro Activity of this compound
TargetAssayIC50 (nM)Ki (nM)
LATS1Kinase Assay4.10 ± 0.790.58 ± 0.11
LATS2Kinase Assay3.92 ± 0.420.25 ± 0.03

Data compiled from multiple sources.[1][2][3][7]

Table 2: Recommended Concentration Range of this compound for Cell Culture
ApplicationCell TypeRecommended Concentration
Promotion of Spheroid/Organoid GrowthVarious1 - 10 µM
Directed Differentiation of MSCsMesenchymal Stem Cells1 - 5 µM (optimization recommended)

Signaling Pathway Diagram

GA017_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals LATS1/2 LATS1/2 Upstream Signals->LATS1/2 Activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP/TAZ_p->14-3-3 Binds YAP/TAZ->YAP/TAZ_p YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocates to Nucleus Degradation Degradation 14-3-3->Degradation Sequesters for This compound This compound This compound->LATS1/2 Inhibits TEAD TEAD YAP/TAZ_n->TEAD Binds Target Genes Target Gene Expression TEAD->Target Genes Activates

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Protocols

Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) using this compound

This protocol describes the use of this compound to promote the differentiation of MSCs into osteocytes. Activation of the YAP/TAZ pathway has been shown to enhance osteogenesis.[8][9][10]

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • MSC Growth Medium

  • Osteogenic Differentiation Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid)[11]

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Alizarin Red S staining solution

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

Experimental Workflow:

Osteogenic_Differentiation_Workflow Seed_MSCs 1. Seed MSCs in 6-well plates Culture_to_confluency 2. Culture to 80-90% confluency in Growth Medium Seed_MSCs->Culture_to_confluency Induce_Differentiation 3. Induce differentiation with Osteogenic Medium containing This compound or Vehicle Culture_to_confluency->Induce_Differentiation Culture_and_Feed 4. Culture for 14-21 days, changing medium every 2-3 days Induce_Differentiation->Culture_and_Feed Assess_Differentiation 5. Assess osteogenesis (Alizarin Red S staining) Culture_and_Feed->Assess_Differentiation

Caption: Workflow for this compound-enhanced osteogenic differentiation of MSCs.

Procedure:

  • Cell Seeding: Seed human MSCs in 6-well tissue culture plates at a density of 2 x 10^4 cells/cm² in MSC Growth Medium.

  • Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach 80-90% confluency.

  • Induction of Differentiation:

    • Prepare Osteogenic Differentiation Medium.

    • Prepare working solutions of this compound in the Osteogenic Differentiation Medium at final concentrations of 1 µM, 2.5 µM, and 5 µM.

    • Prepare a vehicle control by adding an equivalent volume of DMSO to the Osteogenic Differentiation Medium.

    • Aspirate the MSC Growth Medium from the cells and replace it with the prepared Osteogenic Differentiation Medium containing either this compound or the vehicle control.

  • Culture and Maintenance:

    • Culture the cells for 14-21 days.

    • Replace the medium with freshly prepared Osteogenic Differentiation Medium (with this compound or vehicle) every 2-3 days.

  • Assessment of Osteogenesis (Alizarin Red S Staining):

    • After the differentiation period, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with deionized water.

    • Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

    • Aspirate the staining solution and wash the cells four times with deionized water.

    • Visualize the calcium deposits (stained red-orange) under a microscope.

Protocol 2: Inhibition of Adipogenic Differentiation of Mesenchymal Stem Cells (MSCs) using this compound

This protocol demonstrates the use of this compound to inhibit the differentiation of MSCs into adipocytes. Activation of the YAP/TAZ pathway is known to suppress adipogenesis.[5][12]

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • MSC Growth Medium

  • Adipogenic Differentiation Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, 200 µM indomethacin, 10 µg/mL insulin)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • 60% Isopropanol (B130326)

Experimental Workflow:

Adipogenic_Inhibition_Workflow Seed_MSCs 1. Seed MSCs in 6-well plates Culture_to_confluency 2. Culture to 100% confluency in Growth Medium Seed_MSCs->Culture_to_confluency Induce_Differentiation 3. Induce differentiation with Adipogenic Medium containing This compound or Vehicle Culture_to_confluency->Induce_Differentiation Culture_and_Feed 4. Culture for 14-21 days, changing medium every 2-3 days Induce_Differentiation->Culture_and_Feed Assess_Differentiation 5. Assess adipogenesis (Oil Red O staining) Culture_and_Feed->Assess_Differentiation

Caption: Workflow for inhibiting adipogenic differentiation of MSCs with this compound.

Procedure:

  • Cell Seeding: Seed human MSCs in 6-well tissue culture plates at a density of 2 x 10^4 cells/cm² in MSC Growth Medium.

  • Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach 100% confluency.

  • Induction of Differentiation:

    • Prepare Adipogenic Differentiation Medium.

    • Prepare working solutions of this compound in the Adipogenic Differentiation Medium at final concentrations of 1 µM, 2.5 µM, and 5 µM.

    • Prepare a vehicle control by adding an equivalent volume of DMSO to the Adipogenic Differentiation Medium.

    • Aspirate the MSC Growth Medium and replace it with the prepared Adipogenic Differentiation Medium containing either this compound or the vehicle control.

  • Culture and Maintenance:

    • Culture the cells for 14-21 days.

    • Replace the medium with freshly prepared Adipogenic Differentiation Medium (with this compound or vehicle) every 2-3 days.

  • Assessment of Adipogenesis (Oil Red O Staining):

    • After the differentiation period, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 30 minutes at room temperature.

    • Wash the cells with deionized water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Aspirate the isopropanol and add Oil Red O working solution to each well. Incubate for 15-20 minutes at room temperature.

    • Aspirate the staining solution and wash the cells repeatedly with deionized water until the water is clear.

    • Visualize the lipid droplets (stained red) under a microscope.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific application.

References

Troubleshooting & Optimization

GA-017 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GA-017 in experimental media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the serine/threonine protein kinases LATS1 and LATS2 (large tumor suppressor kinase 1/2).[1][2] It functions by blocking the Hippo signaling pathway, which leads to the stabilization and nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4][5] This activation of YAP/TAZ promotes the expression of genes involved in cell proliferation and survival.[3][4]

Q2: What are the known solvents for this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is reported to be insoluble in water.[2]

Q3: What is the recommended method for preparing a stock solution of this compound?

It is highly recommended to prepare a concentrated stock solution of this compound in anhydrous, high-purity DMSO.[2][6] This stock solution can then be diluted to the final working concentration in your aqueous experimental medium.

Q4: Why does this compound precipitate when I dilute my DMSO stock solution into cell culture media?

This is a common issue for compounds with low aqueous solubility.[6] When a concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the polarity of the solvent system increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content medium.[6]

Troubleshooting Guide

Q1: I observed a precipitate in my cell culture plate after adding the this compound solution. What should I do?

A1: If you observe precipitation, consider the following troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.1%, as most cells can tolerate this level.[6]

  • Gentle Warming: Gently warming your media to 37°C before and after adding the compound can sometimes help to redissolve small amounts of precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.[6]

  • Sonication: Using a water bath sonicator can help break up precipitate particles and improve dissolution.[6]

  • pH Adjustment: If your experimental conditions allow, slight adjustments to the pH of your media might improve the solubility of this compound, although the effect on this specific compound is not well-documented.[6]

Q2: How can I prevent this compound from precipitating in the first place?

A2: Proactive measures can significantly reduce the risk of precipitation:

  • Serial Dilution in DMSO: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final concentration before adding it to the aqueous medium.[7]

  • Method of Addition: Add the DMSO stock of this compound to your cell culture medium, not the other way around. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous buffer.[6]

  • Rapid Mixing: Immediately after adding the this compound stock solution to the media, ensure rapid and thorough mixing by vortexing or pipetting. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.[6]

Q3: Are there alternative formulation strategies to improve the solubility of this compound in my experiments?

A3: Yes, several advanced formulation techniques can be explored, though they require careful validation for your specific assay:

  • Co-solvents: The use of a mixture of solvents can enhance solubility. For in vivo studies, formulations with co-solvents like PEG300 and Tween80 have been suggested for similar compounds.[2][8]

  • Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.[8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO69 mg/mL (200.94 mM)[2]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication and warming may be required.[9][10]
Ethanol35 mg/mL[2]-
WaterInsoluble[2]-

Table 2: Inhibitory Activity of this compound

TargetIC₅₀Kᵢ
LATS14.10 ± 0.79 nM[2]0.58 ± 0.11 nM[1][2]
LATS23.92 ± 0.42 nM[2]0.25 ± 0.03 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (343.38 g/mol ).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: General Procedure for Diluting this compound into Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium, pre-warmed to 37°C

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO if a very low final concentration is required.

    • Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. The final DMSO concentration should ideally be ≤ 0.1%.

    • Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or by pipetting up and down several times.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

GA017_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Signals Mechanical Cues & Cell-Cell Contact MST1_2 MST1/2 External_Signals->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Mediated Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Hippo Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Compound Received Prep_Stock Prepare High-Concentration Stock in Anhydrous DMSO Start->Prep_Stock Store_Stock Aliquot and Store Stock at -80°C Prep_Stock->Store_Stock Calc_Dilution Calculate Dilution for Working Concentration Store_Stock->Calc_Dilution Prep_Media Pre-warm Aqueous Experimental Media to 37°C Calc_Dilution->Prep_Media Add_Compound Add DMSO Stock to Aqueous Media (not vice-versa) Prep_Media->Add_Compound Mix Immediately Mix Thoroughly Add_Compound->Mix Visual_Inspect Visually Inspect for Precipitation Mix->Visual_Inspect Proceed Proceed with Experiment Visual_Inspect->Proceed No Troubleshoot Go to Solubility Troubleshooting Protocol Visual_Inspect->Troubleshoot Yes

Caption: General Experimental Workflow for this compound.

Troubleshooting_Workflow Precip_Observed Precipitation Observed in Media Check_DMSO Is Final DMSO Concentration ≤ 0.1%? Precip_Observed->Check_DMSO Reduce_DMSO Adjust Dilution to Reduce Final DMSO Check_DMSO->Reduce_DMSO No Gentle_Warm Try Gentle Warming (37°C) and Sonication Check_DMSO->Gentle_Warm Yes Reduce_DMSO->Gentle_Warm Still_Precip Is Precipitation Still Present? Gentle_Warm->Still_Precip Consider_Formulation Consider Advanced Formulation Strategies (e.g., Co-solvents) Still_Precip->Consider_Formulation Yes Resolved Issue Resolved Still_Precip->Resolved No

Caption: Troubleshooting Logic for Solubility Issues.

References

GA-017 Technical Support Center: Optimizing Concentration to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for optimizing the experimental concentration of GA-017, a potent and selective LATS1/2 kinase inhibitor. The primary challenge in utilizing this compound is balancing its desired effect as a cell proliferation activator with the potential for on-target toxicity associated with sustained activation of the Hippo signaling pathway. This guide offers troubleshooting advice and frequently asked questions to help you establish effective and safe experimental protocols.

Troubleshooting Guide

Researchers may encounter issues ranging from a lack of desired effect to observable cytotoxicity. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: No Observable Effect on Cell Proliferation

If you are not observing the expected increase in cell proliferation after treatment with this compound, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended Action
Sub-optimal Concentration The half-maximal effective concentration (EC50) of this compound can vary between cell lines. For instance, the EC50 for SKOV3 cell growth is 3.51 ± 0.26 μM.[1] Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell type.
Cell-Type Dependence The effects of LATS1/2 inhibition are cell-context dependent. In some cell lines, LATS1/2 deletion has been shown to inhibit cell growth. Confirm that your cell line is responsive to Hippo pathway inhibition for proliferation.
Assay Sensitivity Your proliferation assay may not be sensitive enough to detect modest changes. Consider using a more sensitive method, such as a direct cell count or a more robust metabolic assay.
Incorrect Vehicle Control Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your this compound treated samples to rule out any solvent effects.
Issue 2: Signs of Cellular Toxicity

Observing signs of toxicity, such as decreased cell viability, morphological changes, or apoptosis, is a critical concern. The primary toxicity of this compound is expected to be on-target, resulting from the sustained activation of the YAP/TAZ pathway, which can lead to uncontrolled cell growth and potentially tumorigenesis.

Potential Causes and Solutions

Potential CauseRecommended Action
Concentration Too High While a maximally effective concentration for SKOV3 cells has been reported at 10 µM, this could be toxic to other cell types.[1] Reduce the concentration of this compound in your experiments. A concentration just above the determined EC50 for your cell line is a good starting point.
Prolonged Exposure Continuous exposure to a potent LATS inhibitor can lead to detrimental effects. Consider reducing the duration of this compound treatment in your experimental protocol.
On-Target Toxicity Sustained activation of YAP/TAZ can be detrimental. Monitor the expression of downstream target genes of the Hippo pathway (e.g., CTGF, CYR61) to correlate with observed toxicity.
Off-Target Effects Although this compound is a selective inhibitor, high concentrations may lead to off-target effects. If reducing the concentration does not alleviate toxicity, consider using a structurally different LATS inhibitor to confirm that the observed phenotype is due to LATS inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to aid in experimental design.

ParameterValueCell Line/SystemReference
IC50 (LATS1) 4.10 ± 0.79 nMIn vitro kinase assay[2]
IC50 (LATS2) 3.92 ± 0.42 nMIn vitro kinase assay[2]
EC50 (Cell Growth) 3.51 ± 0.26 µMSKOV3 cells[1]
Maximally Effective Concentration 10 µMSKOV3 cells[1]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Protocol: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol outlines a standard procedure for identifying the optimal concentration of this compound that promotes cell proliferation without inducing significant cytotoxicity in your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or a cell counting solution)

  • Cytotoxicity assay reagent (e.g., LDH release assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound and the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assess Cell Proliferation: At the end of the incubation period, measure cell proliferation using your chosen assay according to the manufacturer's instructions.

  • Assess Cytotoxicity: In a parallel plate or using the supernatant from the proliferation assay (if compatible), measure cytotoxicity using an LDH release assay.

  • Data Analysis: Plot the cell proliferation and cytotoxicity data against the this compound concentration. The optimal concentration will be the one that gives a significant increase in proliferation with minimal to no cytotoxicity.

Visualizations

This compound Mechanism of Action

GA017_Mechanism cluster_Hippo Hippo Pathway MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP/TAZ_cyto YAP/TAZ (Cytoplasm) LATS1/2->YAP/TAZ_cyto Phosphorylates & Inhibits Nuclear Entry YAP/TAZ_nuc YAP/TAZ (Nucleus) TEADs TEADs YAP/TAZ_nuc->TEADs Binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEADs->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation GA_017 This compound GA_017->LATS1/2 Inhibits

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow cluster_workflow Optimization Workflow start Start: Select Cell Line dose_response Perform Dose-Response (e.g., 0.1 µM - 10 µM this compound) start->dose_response assays Measure Proliferation (e.g., MTT) & Cytotoxicity (e.g., LDH) dose_response->assays analysis Analyze Data: Plot Dose-Response Curves assays->analysis decision Optimal Concentration? analysis->decision optimal Optimal Concentration Identified: Proceed with Experiments decision->optimal Yes adjust Adjust Concentration Range or Incubation Time decision->adjust No end End optimal->end adjust->dose_response

Caption: Workflow for determining the optimal this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinases LATS1 and LATS2.[2] These kinases are core components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators YAP and TAZ.[1] This leads to their accumulation in the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[1][3]

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the half-maximal effective concentration (EC50) for this compound on SKOV3 cell growth is approximately 3.51 µM.[1] We recommend a starting concentration range of 0.1 µM to 10 µM. It is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: If you observe significant cytotoxicity at low micromolar concentrations, consider the following:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the Hippo pathway.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not causing the cytotoxicity. Run a vehicle-only control with the highest concentration of DMSO used.

  • Compound Purity: Verify the purity of your this compound compound.

  • On-Target Toxicity: In some cellular contexts, hyperactivation of YAP/TAZ can lead to apoptosis.

Q5: For how long should I treat my cells with this compound?

A5: The optimal treatment duration is experiment-dependent. For cell proliferation assays, a treatment duration of 24 to 72 hours is common. For signaling studies, shorter time points (e.g., 1 to 6 hours) may be sufficient to observe changes in YAP/TAZ localization and downstream gene expression. It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental goals.

References

GA-017 off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LATS kinase inhibitor, GA-017. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Recommendation
Variability in cell proliferation enhancement Cell density and culture conditions can significantly impact the effect of this compound. The compound is particularly effective in promoting cell growth in 3D culture systems.Ensure consistent cell seeding densities and culture conditions. For optimal effect, consider using 3D culture models such as spheroids or organoids.
Unexpected cellular effects unrelated to Hippo pathway This compound can exhibit off-target activity against other kinases, particularly at higher concentrations. A kinase screen has shown that at 100 nM, this compound can inhibit 16 kinases of the AGC family by more than 65%.Use the lowest effective concentration of this compound to minimize off-target effects. If off-target activity is suspected, consider using a more selective LATS inhibitor as a control if available, or validate findings using complementary approaches such as siRNA/shRNA knockdown of LATS1/2.
Difficulty in dissolving this compound This compound has specific solubility properties.For in vitro studies, prepare stock solutions in DMSO. For in vivo formulation, a solution of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O can be used. Another option for oral administration is a suspension in 5% DMSO and 95% corn oil.[1]
Inconsistent results in kinase assays The inhibitory activity of this compound is ATP-competitive. Variations in ATP concentration in the assay will affect the measured IC50 value.Standardize the ATP concentration in your kinase assays. For comparative studies, it is recommended to use an ATP concentration that is close to the Km value for the specific kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[2] These kinases are central components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they can promote the expression of genes involved in cell proliferation and survival.[3]

Q2: What are the recommended working concentrations for this compound?

A2: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. For in vitro cell-based assays, a starting point could be in the range of its IC50 values for LATS1/2, which are 4.10 nM and 3.92 nM, respectively.[4] For kinase profiling, a concentration of 100 nM has been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q3: What are the known off-target effects of this compound?

A3: A kinase profiling study was conducted to assess the selectivity of this compound. At a concentration of 100 nM, this compound was screened against a panel of 321 diverse kinases. The results showed that this compound inhibited the activity of 16 kinases from the AGC family by more than 65%.[2] While the specific list of these 16 kinases is detailed in the supplementary data of the original publication, this information highlights the potential for off-target effects at this concentration.

Q4: How does this compound compare to other LATS inhibitors?

A4: this compound is a potent LATS1/2 inhibitor. Other LATS inhibitors, such as TRULI and its derivative TDI-011536, have also been developed.[5][6] While all these compounds target the LATS kinases, they may have different selectivity profiles, potencies, and pharmacokinetic properties. The choice of inhibitor will depend on the specific requirements of the experiment.

Data on this compound Kinase Selectivity

The following table summarizes the inhibitory activity of this compound against its primary targets, LATS1 and LATS2.

Target Kinase IC50 (nM) Ki (nM) Mode of Inhibition
LATS14.10 ± 0.790.58 ± 0.11ATP-competitive
LATS23.92 ± 0.420.25 ± 0.03ATP-competitive

Data from Aihara A, et al. J Biol Chem. 2022;298(4):101779.

As mentioned, at 100 nM, this compound also inhibits 16 other kinases from the AGC family by more than 65%.[2] Researchers should consult the supplementary information of the primary publication for a detailed list of these off-target kinases to better interpret their results.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The kinase inhibitory activity of this compound is often determined using methods like the IMAP assay or an off-chip mobility-shift assay.[2] Below is a generalized workflow for such an assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and this compound dilutions init_reaction Initiate reaction by adding ATP prep_reagents->init_reaction Add to assay plate incubation Incubate at room temperature init_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detect_phos Detect substrate phosphorylation (e.g., fluorescence polarization) stop_reaction->detect_phos calc_ic50 Calculate % inhibition and IC50 values detect_phos->calc_ic50 Hippo_Pathway cluster_nucleus Nucleus Upstream Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc translocates TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates GA017 This compound GA017->LATS1_2 inhibits

References

unexpected results with GA-017 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GA-017. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of the LATS1 and LATS2 kinases.[1][2] These kinases are core components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3][4][5] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they promote the expression of genes that enhance cell proliferation and growth, particularly in 3D cell culture models like spheroids and organoids.[3][4][6][7]

Q2: In which applications is this compound typically used?

This compound is primarily used to promote the growth and formation of various cell types in 3D culture systems.[3][6][7] It has been shown to increase the size and number of spheroids and enhance the ex vivo formation of organoids, such as mouse intestinal organoids.[3][7] Its ability to stimulate cell proliferation makes it a valuable tool for research in areas like regenerative medicine, cancer biology, and drug discovery.

Q3: What is the recommended working concentration for this compound?

The optimal working concentration of this compound can vary depending on the cell type and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point for concentration ranges can be guided by its potent in vitro activity, with reported IC50 values of 4.10 nM for LATS1 and 3.92 nM for LATS2.[1][2]

Q4: How should I prepare and store this compound stock solutions?

It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in a solvent like DMSO.[8] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[8][9] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.

Troubleshooting Guide

This guide addresses potential unexpected results you may encounter when using this compound in your cell culture experiments.

Unexpected Result Potential Cause Troubleshooting Steps
Reduced or No Effect on Cell Proliferation 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Cell Line Insensitivity: The cell line may have a dysregulated Hippo pathway downstream of LATS1/2 or may not be sensitive to YAP/TAZ activation. 3. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.1. Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal dose for your cells. 2. Confirm Target Pathway Activity: Use Western blotting to check the phosphorylation status of YAP/TAZ in your untreated cells. If they are already largely unphosphorylated and nuclear, this compound will have a minimal effect. Consider using a different cell line. 3. Prepare Fresh Inhibitor Stocks: Prepare a fresh stock solution of this compound and repeat the experiment.
Cytotoxicity or Decreased Cell Viability 1. High Concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.1. Lower the Concentration: Perform a toxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to identify a non-toxic working concentration. 2. Reduce Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Altered Spheroid/Organoid Morphology 1. Rapid Proliferation: The increased proliferation rate induced by this compound may lead to less compact or irregularly shaped spheroids/organoids. 2. Cell Type-Specific Effects: Different cell types may respond differently to enhanced YAP/TAZ signaling, affecting cell-cell adhesion and organization.1. Optimize Seeding Density: Adjust the initial cell seeding density to promote the formation of more uniform spheroids/organoids. 2. Titrate this compound Concentration: A lower concentration of this compound might promote growth without drastically altering morphology. 3. Characterize Morphology: Use microscopy and immunofluorescence to characterize the morphology and cellular organization of the treated spheroids/organoids.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response to this compound. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. 3. 3D Culture Technique Variability: Inconsistent seeding or handling of 3D cultures can introduce variability.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency before starting experiments. 2. Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous when preparing dilutions of this compound. 3. Standardize 3D Culture Protocols: Follow a consistent protocol for seeding, media changes, and analysis of your 3D cultures.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell viability and can be used to determine the cytotoxic potential of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for YAP/TAZ Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of YAP and TAZ.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-YAP, anti-YAP, anti-phospho-TAZ, anti-TAZ, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for YAP/TAZ Nuclear Localization

This protocol is for visualizing the subcellular localization of YAP and TAZ following this compound treatment.[11][12][13]

Materials:

  • Cells grown on coverslips and treated with this compound and control

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (anti-YAP and/or anti-TAZ)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS.

  • Block the cells with blocking buffer for 1 hour.

  • Incubate with primary antibodies in blocking buffer overnight at 4°C.

  • Wash with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies and DAPI in blocking buffer for 1 hour in the dark.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and analyze the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence intensity.

Visualizations

GA017_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo Pathway Stimuli Hippo Pathway Stimuli MST1/2 MST1/2 Hippo Pathway Stimuli->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates 14-3-3 14-3-3 YAP/TAZ->14-3-3 binds YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates Cytoplasmic Sequestration Cytoplasmic Sequestration 14-3-3->Cytoplasmic Sequestration This compound This compound This compound->LATS1/2 inhibits YAP/TAZ_n->YAP/TAZ translocates TEAD TEAD YAP/TAZ_n->TEAD binds Gene Expression Gene Expression TEAD->Gene Expression promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Troubleshooting_Workflow Start Start Unexpected Result Unexpected Result Start->Unexpected Result Reduced/No Effect Reduced/No Effect Unexpected Result->Reduced/No Effect e.g. Cytotoxicity Cytotoxicity Unexpected Result->Cytotoxicity e.g. Altered Morphology Altered Morphology Unexpected Result->Altered Morphology e.g. Inconsistent Results Inconsistent Results Unexpected Result->Inconsistent Results e.g. Dose-Response Perform Dose-Response (MTT Assay) Reduced/No Effect->Dose-Response Check Pathway Check Pathway Activity (Western Blot) Reduced/No Effect->Check Pathway Fresh Stocks Prepare Fresh Inhibitor Stocks Reduced/No Effect->Fresh Stocks Lower Concentration Lower this compound Concentration Cytotoxicity->Lower Concentration Check Solvent Check Solvent Toxicity Cytotoxicity->Check Solvent Optimize Seeding Optimize Seeding Density Altered Morphology->Optimize Seeding Titrate this compound Titrate this compound Concentration Altered Morphology->Titrate this compound Standardize Culture Standardize Cell Culture Practices Inconsistent Results->Standardize Culture Standardize Prep Standardize Reagent Preparation Inconsistent Results->Standardize Prep End End Dose-Response->End Check Pathway->End Fresh Stocks->End Lower Concentration->End Check Solvent->End Optimize Seeding->End Titrate this compound->End Standardize Culture->End Standardize Prep->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Troubleshooting the Efficacy of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers and drug development professionals who are not observing the expected cell growth-promoting effects of GA-017 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected cell growth promotion with this compound. What are the potential reasons?

A lack of an observable effect with this compound can stem from several factors, broadly categorized as issues with the compound itself, the specifics of the cell culture system, or the experimental design and execution. A systematic approach to troubleshooting is crucial to pinpoint the issue.

Troubleshooting Guide

Issue 1: No observable effect on cell proliferation after this compound treatment.

This is the most common issue and can be dissected by considering the following possibilities:

Potential Cause 1.1: Compound Integrity and Activity

  • Is the compound properly stored and handled? this compound is a chemical compound that may be sensitive to light, temperature, and repeated freeze-thaw cycles. Ensure it has been stored as per the manufacturer's instructions.

  • Was the compound completely dissolved? this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[1] Ensure a fresh stock solution is prepared in an appropriate solvent and that it is fully solubilized before diluting into your culture medium. Incomplete solubilization will lead to an inaccurate final concentration.

  • Is the final concentration of this compound appropriate? While this compound has low nanomolar IC50 values for LATS1/2 inhibition, the effective concentration for promoting cell growth in cellular assays (EC50) can be significantly higher. For example, the EC50 for facilitating SKOV3 cell growth is 3.51 ± 0.26 μM.[2]

Potential Cause 1.2: Cell Culture Conditions and Cell Line Choice

  • Are you using a 2D or 3D cell culture model? The effects of this compound are particularly pronounced in 3D culture systems like spheroids and organoids.[3][4][5] While effects may be seen in 2D culture, they are often less dramatic. The slower proliferation rate in 3D cultures is a key context where Hippo pathway inhibition shows a strong effect.[3][4]

  • Is the Hippo pathway active in your cell line? this compound's mechanism of action is dependent on the inhibition of the Hippo pathway kinases LATS1 and LATS2.[3][6] If this pathway is not active or is dysregulated in your chosen cell line, this compound will have no target to inhibit and thus no effect on cell growth.

  • Are your cells healthy and at the appropriate confluency? Unhealthy or overly confluent cells may not respond as expected to stimuli. Ensure your cells are in the logarithmic growth phase and are not stressed.

Potential Cause 1.3: Experimental Protocol and Downstream Analysis

  • Is the treatment duration optimal? The effects of this compound on cell proliferation may not be apparent after a short treatment period. A time-course experiment is recommended to determine the optimal treatment duration.

  • Is your cell growth assay sensitive enough? The choice of cell viability or proliferation assay can impact the results. For example, bioluminescent assays like CellTiter-Glo are generally more sensitive than colorimetric assays like MTT.

  • Have you confirmed target engagement? The most direct way to confirm that this compound is active in your cells is to assess the phosphorylation status of YAP/TAZ, the direct downstream targets of LATS1/2. A decrease in phosphorylated YAP/TAZ and an increase in total nuclear YAP/TAZ would indicate successful target engagement.

Quantitative Data Summary

ParameterLATS1LATS2Reference
IC50 4.10 nM3.92 nM[1][2]
Ki 0.58 nM0.25 nM[1][2]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the relative increase in cell viability.

Protocol 2: Western Blot for YAP/TAZ Phosphorylation
  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated YAP/TAZ and total YAP/TAZ overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated YAP/TAZ to total YAP/TAZ. A decrease in this ratio in this compound-treated cells compared to the control indicates target engagement.

Visual Aids

GA017_Signaling_Pathway cluster_Hippo Hippo Pathway Core Kinases cluster_YAPTAZ YAP/TAZ Regulation cluster_downstream Downstream Effects MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP/TAZ_cyto Cytoplasmic YAP/TAZ LATS1/2->YAP/TAZ_cyto Phosphorylates GA017 This compound GA017->LATS1/2 Inhibits p-YAP/TAZ Phosphorylated YAP/TAZ (Inactive) YAP/TAZ_nuc Nuclear YAP/TAZ YAP/TAZ_cyto->YAP/TAZ_nuc Nuclear Translocation TEAD TEAD Transcription Factors YAP/TAZ_nuc->TEAD Binds to Gene_Expression Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Gene_Expression Activates Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Caption: this compound inhibits LATS1/2, leading to YAP/TAZ nuclear translocation and cell growth.

Troubleshooting_Workflow cluster_Compound 1. Check Compound cluster_Cells 2. Assess Cell System cluster_Experiment 3. Review Experiment Start No this compound Effect Observed Compound_Storage Verify Storage & Handling Start->Compound_Storage Compound_Solubility Confirm Complete Solubilization Compound_Storage->Compound_Solubility Compound_Concentration Optimize Concentration (Dose-Response) Compound_Solubility->Compound_Concentration Cell_Culture_Type Consider 3D vs. 2D Culture Compound_Concentration->Cell_Culture_Type Compound OK Cell_Line_Hippo Confirm Hippo Pathway Activity Cell_Culture_Type->Cell_Line_Hippo Cell_Health Check Cell Health & Confluency Cell_Line_Hippo->Cell_Health Treatment_Duration Optimize Treatment Duration Cell_Health->Treatment_Duration Cell System OK Assay_Sensitivity Use a Sensitive Assay (e.g., Luminescence) Treatment_Duration->Assay_Sensitivity Target_Engagement Confirm Target Engagement (p-YAP/TAZ Western Blot) Assay_Sensitivity->Target_Engagement Resolution Resolution Target_Engagement->Resolution Experiment OK Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Culture Cells to Logarithmic Phase Seed_Cells Seed Cells in 96-Well Plate Prep_Cells->Seed_Cells Prep_GA017 Prepare Fresh this compound Stock and Dilutions Treat_Cells Treat with this compound & Vehicle Control Prep_GA017->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Optimal Duration Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Western_Blot Perform Western Blot for p-YAP/TAZ Incubate->Western_Blot Data_Interpretation Data Interpretation Viability_Assay->Data_Interpretation Western_Blot->Data_Interpretation

References

GA-017 stability in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GA-017, a potent LATS kinase inhibitor, with a focus on its stability and application in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that selectively inhibits the serine/threonine protein kinases LATS1 and LATS2, which are core components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, promoting the expression of genes involved in cell proliferation and growth.[3][4] this compound has been shown to be effective in promoting the growth of spheroids and organoids in 3D cultures.[2][3]

Q2: Is this compound suitable for long-term cell culture experiments?

A2: Yes, this compound has been successfully used in long-term 3D cultures for up to 14 days, where it demonstrated the ability to increase cell numbers more efficiently than vehicle controls.[3]

Q3: How should this compound be stored?

A3: Proper storage of this compound is crucial for maintaining its activity. Storage recommendations are summarized in the table below.

Storage ConditionShelf Life
-20°C (Powder)3 years
-80°C (in solvent)1 year
-20°C (in solvent)1 month

Data sourced from Selleck Chemicals.[1]

Q4: What are the recommended solvents and concentrations for preparing this compound stock solutions?

A4: this compound is soluble in DMSO and Ethanol. It is insoluble in water.[1] For in vitro studies, a stock solution can be prepared in DMSO. It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]

SolventMaximum Concentration
DMSO69 mg/mL (200.94 mM)
Ethanol35 mg/mL

Data sourced from Selleck Chemicals.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in culture medium - Exceeding the solubility limit of this compound in the final culture medium. - Interaction with components of the culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). - Prepare a fresh working solution of this compound from a stock solution immediately before use. - Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, consider reducing the final concentration of this compound.
Inconsistent or loss of this compound activity in long-term cultures - Degradation of this compound in the culture medium over time. - Adsorption of the compound to plasticware.- For long-term experiments, replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days). - Use low-adhesion plasticware to minimize the loss of the compound.
Unexpected cytotoxicity - High concentration of this compound. - High concentration of the solvent (e.g., DMSO). - Cell line-specific sensitivity.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. - Ensure the final concentration of the solvent is below the toxic threshold for your cells. - Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Variability in experimental results - Inconsistent preparation of this compound solutions. - Freeze-thaw cycles of stock solutions.- Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] - Always use the same procedure for preparing working solutions.

Experimental Protocols

General Protocol for Long-Term 3D Spheroid Culture with this compound

This protocol is a generalized guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a low-attachment 96-well plate at the desired density in your chosen culture medium.

  • This compound Preparation:

    • Thaw a frozen aliquot of the this compound stock solution (in DMSO) at room temperature.

    • Dilute the stock solution in fresh culture medium to achieve the desired final concentration. It is crucial to add the diluted this compound to the medium and mix gently but thoroughly.

  • Treatment: Add the this compound-containing medium to the cell-seeded wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Medium Replenishment: For long-term cultures, replace half of the medium with fresh medium containing the appropriate concentration of this compound or vehicle every 2-3 days.

  • Analysis: At the desired time points, spheroid size and number can be analyzed using microscopy and appropriate imaging software. Cell viability can be assessed using assays such as the ATP assay.[3]

Western Blotting for YAP/TAZ Phosphorylation

This protocol allows for the assessment of this compound's effect on the Hippo pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated YAP (p-YAP), total YAP, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detection: Detect the protein bands using a suitable chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of p-YAP to total YAP to determine the effect of this compound on YAP phosphorylation.

Visualizations

GA017_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Binds Target_Genes Target Gene Expression TEAD->Target_Genes Promotes

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental_Workflow Start Start: Cell Seeding (Low-Attachment Plate) Prepare_GA017 Prepare this compound Working Solution Start->Prepare_GA017 Add_Treatment Add this compound or Vehicle Control Prepare_GA017->Add_Treatment Incubate Incubate (37°C, 5% CO2) Add_Treatment->Incubate Medium_Change Replenish Medium with this compound (Every 2-3 Days) Incubate->Medium_Change Medium_Change->Incubate Continue Culture Analysis Analyze Spheroid Growth (Microscopy, Viability Assay) Medium_Change->Analysis End End of Experiment Analysis->End

Caption: Workflow for long-term 3D spheroid culture with this compound.

References

preventing GA-017 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GA-017

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you prevent and resolve issues with compound precipitation in your stock solutions.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation during stock solution preparation, storage, or use.

Q1: I observed precipitation immediately after dissolving this compound in my chosen solvent. What went wrong?

A1: This issue commonly arises from either using an inappropriate solvent or attempting to create a supersaturated solution.

  • Solvent Choice: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Ensure you are using a recommended organic solvent like Dimethyl Sulfoxide (DMSO).

  • Concentration: Attempting to dissolve this compound beyond its solubility limit in a given solvent will result in immediate precipitation. Cross-reference your desired concentration with the solubility data provided in Table 1.

  • Recommended Action:

    • Review the solvent and concentration you used.

    • If an incorrect solvent was used, a new stock solution must be prepared with the correct solvent.

    • If the concentration was too high, you may try to add more solvent to bring the concentration down to a soluble level. However, for accuracy, preparing a fresh stock solution is recommended.

Q2: My this compound stock solution, which was initially clear, has developed precipitates after storage. Why did this happen?

A2: Precipitation upon storage is typically caused by temperature fluctuations or solution instability over time.

  • Storage Temperature: Storing the stock solution at a temperature lower than recommended can significantly decrease the solubility of this compound, causing it to crash out of solution. Standard DMSO stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solution Degradation: While this compound is stable, prolonged storage can sometimes lead to the formation of less soluble degradants, although this is rare under proper conditions.

  • Recommended Action:

    • Gently warm the vial to 37°C for 10-15 minutes.

    • Vortex the solution thoroughly to redissolve the precipitate.

    • If the precipitate does not redissolve, it may indicate degradation or contamination, and a fresh stock should be prepared.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and maximum stock concentration for this compound?

A1: The recommended solvent for preparing primary stock solutions of this compound is high-purity, anhydrous DMSO. A concentration of 10 mM is reliably stable. For detailed solubility in other solvents, please refer to the table below.

Data Presentation: Solubility of this compound

SolventTemperatureMaximum SolubilityRecommended Stock Conc.
DMSO 25°C~28 mg/mL (~50 mM)10 mM
Ethanol 25°C~5.6 mg/mL (~10 mM)5 mM
PBS (pH 7.2) 25°C<0.1 mg/mL (<0.2 mM)Not Recommended

Table 1: Solubility data for this compound in common laboratory solvents.

Q2: How should I properly store my this compound stock solutions?

A2: For long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored in tightly sealed vials at -20°C or, for extended periods, at -80°C. This practice minimizes contamination, solvent absorption of water, and degradation from repeated freeze-thaw cycles.

Q3: Can I use my this compound stock solution if a precipitate has formed?

A3: It is not recommended to use a stock solution with visible precipitate, as the actual concentration will be lower than intended, leading to inaccurate experimental results. Follow the protocol outlined in the Troubleshooting Guide (Q2) to attempt to redissolve the compound. If the precipitate persists, discard the stock and prepare a fresh one.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. (Molecular Weight of this compound: 559.6 g/mol )

  • Pre-Weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh out 5.6 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Storage: Aliquot the clear stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, tightly-capped tubes. Store immediately at -20°C or -80°C.

Visual Guides

G start Precipitation Observed in this compound Stock check_prep Was precipitate seen during preparation? start->check_prep When? check_store Was precipitate seen after storage? start->check_store When? cause_conc Cause: Concentration > Solubility Limit or Incorrect Solvent check_prep->cause_conc Yes cause_temp Cause: Storage temperature too low or Freeze-Thaw Cycles check_store->cause_temp Yes action_prep Action: Remake stock at ≤10 mM in 100% DMSO. cause_conc->action_prep action_store Action: Warm to 37°C, vortex. Aliquot for future use. cause_temp->action_store

Caption: Troubleshooting workflow for this compound precipitation.

Navigating Lot-to-Lot Variability of GA-017: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential lot-to-lot variability of GA-017, a potent LATS1/2 kinase inhibitor. By understanding the compound's mechanism of action and implementing robust quality control experiments, users can ensure the consistency and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a potent and selective inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2).[1][2] LATS1/2 are key components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and organ size.[3] By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ).[4] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell proliferation and survival.[3][4]

Q2: What are the common applications of this compound?

A2: this compound has been shown to promote cell proliferation, particularly under 3D culture conditions.[1][4] It enhances the formation and growth of spheroids and organoids, making it a valuable tool for studies in developmental biology, regenerative medicine, and cancer research.[4] For instance, it has been used to facilitate the ex vivo formation of mouse intestinal organoids.[1][4]

Q3: Why is it important to assess lot-to-lot variability of this compound?

A3: As with any biologically active small molecule, minor variations in the manufacturing process between different production lots can potentially lead to differences in purity, isomeric composition, or the presence of trace impurities. These variations could manifest as changes in the compound's potency and overall biological activity, leading to inconsistent experimental outcomes. Therefore, it is crucial to perform quality control checks on each new lot of this compound to ensure reproducible results.

Q4: What are the key parameters to check when qualifying a new lot of this compound?

A4: The primary parameter to assess is the biological activity of the new lot. This is typically done by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in a relevant cellular assay and comparing it to the values obtained with a previously validated lot. Visual inspection for any differences in physical appearance (color, crystallinity) and ensuring complete solubilization are also important preliminary checks.

Troubleshooting Guide for Lot-to-Lot Variability

This guide provides a step-by-step approach to identifying and troubleshooting issues arising from potential lot-to-lot variability of this compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to take when you receive a new lot of this compound.

G cluster_0 Start: New Lot of this compound Received cluster_1 Solubility Check cluster_2 Biological Activity Validation cluster_3 Decision and Action cluster_4 Outcomes A Visually inspect the new lot (color, appearance) B Prepare stock solution in appropriate solvent (e.g., fresh DMSO) A->B C Does it dissolve completely? B->C D Perform a dose-response experiment (e.g., cell proliferation or YAP/TAZ nuclear translocation assay) C->D Yes J Consider alternative solvent or preparation method C->J No E Compare IC50/EC50 with previous lot or literature values D->E F Is the activity comparable? E->F G Proceed with experiments F->G Yes H Contact supplier's technical support. Provide comparative data. F->H No, significant difference I Troubleshoot experimental protocol F->I Uncertain/Marginal difference J->B G cluster_0 Hippo Signaling Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation 14-3-3 Mediated Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus translocates TEAD TEAD Nucleus->TEAD binds Gene_Expression Target Gene Expression (Cell Proliferation & Survival) TEAD->Gene_Expression promotes GA017 This compound GA017->LATS1_2 inhibits

References

Technical Support Center: Understanding and Troubleshooting Cellular Responses to GA-017

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GA-017, a potent and selective LATS1/2 kinase inhibitor. While this compound is primarily characterized as a promoter of cell proliferation, this guide addresses potential unexpected cellular stress responses and provides troubleshooting strategies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine protein kinases LATS1/2 (Large Tumor Suppressor Kinase 1 and 2).[1][2] These kinases are key components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and organ size.[3][4][5] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they induce the expression of genes that promote cell growth and proliferation.[3][4][6]

Q2: What are the expected cellular effects of this compound treatment?

A2: The primary and expected effect of this compound is the enhancement of cell proliferation, particularly under 3D culture conditions such as spheroids and organoids.[3][4][5] It has been shown to increase the number and size of spheroids for various cell types.[4][5] Furthermore, this compound can enhance the ex vivo formation of mouse intestinal organoids.[3][4][5] Studies have also indicated that this compound can suppress cell death in certain contexts.[4]

Q3: My cells are exhibiting signs of stress (e.g., apoptosis, decreased viability) after this compound treatment. Isn't it supposed to promote growth?

A3: While this compound's primary role is to promote proliferation by inhibiting the Hippo pathway, unexpected cellular stress can occur due to several factors. These may include:

  • Off-target effects: At high concentrations, this compound may interact with other kinases or cellular pathways, leading to unintended consequences.

  • Cell-type specific responses: The genetic and epigenetic background of a particular cell line could lead to an atypical response to Hippo pathway inhibition.

  • Experimental conditions: Factors such as suboptimal culture conditions, solvent toxicity (e.g., from DMSO), or incorrect compound handling can induce cellular stress.

  • Prolonged hyperproliferation: Unchecked, continuous proliferation can sometimes lead to secondary stress responses, such as nutrient depletion or the accumulation of metabolic waste.

It is crucial to perform thorough dose-response and time-course experiments to identify the optimal concentration and duration of treatment for your specific cell type.

Troubleshooting Guide: this compound Induced Cellular Stress

This guide provides a systematic approach to identifying and mitigating unexpected cellular stress in response to this compound.

Issue 1: Decreased Cell Viability or Increased Apoptosis Observed After Treatment

Potential Cause Troubleshooting Steps
Incorrect Compound Concentration 1. Verify IC50 and EC50 values: this compound has reported IC50 values for LATS1 and LATS2 of 4.10 nM and 3.92 nM, respectively.[2] The EC50 for facilitating SKOV3 cell growth is approximately 3.51 µM.[2] 2. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal, non-toxic dose for your cell line. 3. Check for calculation errors: Double-check all calculations for dilutions and final concentrations.
Solvent Toxicity 1. Include a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[7] 2. Minimize final solvent concentration: Aim for a final DMSO concentration of less than 0.1% if possible, as higher concentrations can be toxic to some cell lines.
Compound Instability 1. Proper storage: Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1] 2. Fresh preparation: Prepare fresh dilutions of this compound for each experiment.
Cell Culture Conditions 1. Optimize cell density: Both very low and very high cell densities can induce stress. Ensure you are seeding cells at an optimal density. 2. Monitor culture health: Regularly check for signs of contamination and ensure cells are healthy before starting the experiment.

Issue 2: Inconsistent or Non-reproducible Results

Potential Cause Troubleshooting Steps
Variability in Experimental Protocol 1. Standardize procedures: Ensure all experimental steps, including cell seeding, treatment duration, and assay protocols, are performed consistently. 2. Use master mixes: When treating multiple wells, prepare a master mix of the treatment media to ensure uniform concentration.
Cell Line Instability 1. Monitor passage number: High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range. 2. Regularly test for mycoplasma: Mycoplasma contamination can significantly impact cell health and experimental outcomes.
Assay-related Issues 1. Choose the right assay: Select viability and stress assays that are appropriate for your experimental setup (e.g., endpoint vs. real-time, sensitivity). 2. Include proper controls: In addition to vehicle controls, use positive and negative controls for the specific stress pathway you are investigating.[7]

Experimental Protocols

Protocol 1: Assessment of Cellular Viability using a Tetrazolium-based Assay (e.g., MTT, WST-8)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay: Add the tetrazolium reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Apoptosis and Stress Markers

  • Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against stress markers (e.g., cleaved caspase-3, PARP, p-H2A.X) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

GA017_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc translocates Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Gene_Expression activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation GA017 This compound GA017->LATS1_2 inhibits

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Troubleshooting_Workflow Start Unexpected Cellular Stress Observed with this compound Check_Concentration Verify Compound Concentration (Dose-Response) Start->Check_Concentration Check_Solvent Assess Solvent Toxicity (Vehicle Control) Check_Concentration->Check_Solvent Concentration OK Optimize Optimize Protocol: - Adjust Concentration - Lower Solvent % - Standardize Handling Check_Concentration->Optimize Concentration Too High Check_Protocol Review Experimental Protocol & Cell Health Check_Solvent->Check_Protocol Solvent Not Toxic Check_Solvent->Optimize Solvent is Toxic Identify_Cause Identify Root Cause Check_Protocol->Identify_Cause Protocol & Cells OK Check_Protocol->Optimize Protocol/Cell Issue Identify_Cause->Optimize Re_evaluate Re-evaluate Cellular Response Optimize->Re_evaluate Success Successful Mitigation Re_evaluate->Success Stress Mitigated Further_Investigation Consider Cell-Specific Off-Target Effects Re_evaluate->Further_Investigation Stress Persists

Caption: A logical workflow for troubleshooting this compound induced cellular stress.

References

issues with moisture-absorbing DMSO for GA-017

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LATS kinase inhibitor, GA-017. The following information addresses common issues, particularly those related to the use of Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the potential causes?

A1: Inconsistent results with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized as:

  • Compound-Related Issues: Problems with the storage, solubility, and stability of your this compound stock solution are common culprits. Given that this compound is typically dissolved in DMSO, a hygroscopic solvent, moisture absorption is a significant concern that can lead to compound precipitation and inaccurate dosing.

  • Experimental System-Related Issues: Variability in cell culture conditions, such as cell density, passage number, and the growth phase of the cells at the time of treatment, can significantly impact the experimental outcome.

  • Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can also lead to variability.

Q2: I observed a precipitate in my this compound stock solution after storage. What should I do?

A2: The appearance of a precipitate in your this compound stock solution, which was previously clear, is a strong indicator of decreased solubility. This is often due to the hygroscopic nature of DMSO, which readily absorbs moisture from the atmosphere.[1][2] The increased water content in the DMSO alters its polarity, reducing the solubility of lipophilic compounds like this compound and causing them to precipitate.[1][2] Repeated freeze-thaw cycles can accelerate this process.[1]

To address this, it is recommended to prepare a fresh stock solution using anhydrous DMSO from a newly opened bottle. To prevent recurrence, aliquot the stock solution into single-use volumes to minimize exposure to air and moisture, and to avoid repeated freeze-thaw cycles.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments with this compound?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%.[3] While a sufficient amount of DMSO is necessary to maintain the solubility of this compound upon dilution into aqueous media, high concentrations can be toxic to cells and interfere with the experimental results. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your this compound treatment group) in all experiments to distinguish the effects of the compound from those of the solvent.

Q4: How should I properly store my this compound powder and DMSO stock solutions?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • This compound Powder: The solid compound should be stored at the temperature specified on the product datasheet, typically at -20°C or -80°C, and protected from light.

  • DMSO Solvent: Use anhydrous (dry) DMSO, preferably from a fresh, sealed bottle. Store the DMSO in a tightly sealed container in a dry environment, such as a desiccator, to minimize moisture absorption.[2][4]

  • This compound Stock Solutions: Prepare stock solutions in anhydrous DMSO. For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to six months), -80°C is recommended.[2][3] It is highly advisable to aliquot the stock solution into small, single-use vials to prevent contamination, moisture absorption, and degradation from repeated freeze-thaw cycles.[2][3]

Troubleshooting Guides

Issue 1: Diminished or No Effect of this compound in a Cellular Assay
Possible Cause Troubleshooting Action
Degradation of this compound due to improper storage Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C.
Precipitation of this compound from stock or working solutions Visually inspect all solutions for precipitates. If present, discard and prepare fresh solutions. Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound.[2]
Suboptimal concentration of this compound Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
Incorrect timing of treatment Conduct a time-course experiment to identify the optimal duration of this compound treatment.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Action
Inconsistent this compound concentration due to moisture in DMSO Use fresh, anhydrous DMSO for all stock and working solutions. Minimize the exposure of DMSO and stock solutions to the atmosphere.
Inconsistent cell seeding density Use a cell counter to ensure a consistent number of cells are seeded in each well.
Variability in cell health or passage number Use cells within a defined, low-passage number range. Ensure cells are in a consistent growth phase (e.g., logarithmic phase) at the time of treatment.
Pipetting errors Calibrate pipettes regularly. Use appropriate pipetting techniques, especially for viscous solutions like DMSO.

Data Presentation

Table 1: Hypothetical Effect of Water Contamination in DMSO on the Apparent Solubility of this compound

Water Content in DMSO (% v/v) Apparent Solubility of this compound (mM) Observation
0.1 (Anhydrous)50Clear solution
135Clear solution, slight haze upon dilution
515Visible precipitate after 24h at 4°C
105Immediate fine precipitate upon preparation

Note: This table presents hypothetical data to illustrate the principle that increasing water content in DMSO can significantly decrease the solubility of a lipophilic compound like this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Vortex the solution for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into single-use, sterile, amber-colored tubes.

  • Store the aliquots at -80°C.

Protocol 2: Western Blot for YAP/TAZ Activation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (prepared by diluting the stock solution in culture medium) and a vehicle control (DMSO at the same final concentration). Incubate for the determined optimal time.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-YAP, YAP, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

Mandatory Visualization

GA017_Signaling_Pathway cluster_0 Hippo Pathway cluster_1 Downstream Effects MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates p-YAP/TAZ p-YAP/TAZ YAP/TAZ->p-YAP/TAZ Nuclear Translocation Nuclear Translocation YAP/TAZ->Nuclear Translocation Cytoplasmic Sequestration Cytoplasmic Sequestration p-YAP/TAZ->Cytoplasmic Sequestration This compound This compound This compound->LATS1/2 inhibits Gene Expression Gene Expression Nuclear Translocation->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Signaling pathway of this compound, a LATS1/2 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in Anhydrous DMSO aliq_store Aliquot & Store at -80°C prep_stock->aliq_store treat_cells Treat with this compound & Vehicle Control seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Western Blot) incubate->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an

Caption: General experimental workflow for using this compound.

References

GA-017 & Hippo Pathway: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving GA-017 and its negative feedback loop on the Hippo signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action on the Hippo pathway?

This compound is a novel small molecule inhibitor designed to target the core Hippo pathway kinase, LATS1/2. Its primary mechanism of action is the allosteric inhibition of the LATS1/2 kinase activity, preventing the phosphorylation of the downstream effectors YAP and TAZ. This leads to the nuclear translocation of YAP/TAZ and the subsequent activation of their target genes.

Q2: How does the negative feedback loop involving this compound and the Hippo pathway function?

The engagement of this compound with LATS1/2 and the subsequent activation of YAP/TAZ lead to the transcriptional upregulation of several Hippo pathway components, including the upstream kinase MST1/2 and the LATS1/2-interacting protein, MOB1. This upregulation of upstream inhibitory components creates a negative feedback loop that, over time, dampens the initial stimulatory effect of this compound on YAP/TAZ activity.

Q3: What are the expected short-term and long-term effects of this compound on key Hippo pathway components?

  • Short-Term (0-6 hours): A significant decrease in the phosphorylation of YAP (at Ser127) and TAZ (at Ser89), leading to their accumulation in the nucleus and increased expression of target genes like CTGF and CYR61.

  • Long-Term (12-24 hours): Increased expression of MST1, MST2, and MOB1A/B. This results in a gradual restoration of LATS1/2 activity, leading to a partial recovery of YAP/TAZ phosphorylation and a reduction in their transcriptional activity compared to the peak short-term effect.

Q4: What are some known off-target effects of this compound?

At concentrations exceeding 10 µM, this compound has been observed to interact with other kinases in the Ndr/Lats family, potentially leading to confounding effects on cell cycle regulation and morphology. It is crucial to perform dose-response experiments to determine the optimal concentration for specific cell lines.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound on YAP/TAZ Phosphorylation

Possible Cause Recommended Troubleshooting Steps
1. Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the EC50 for your specific cell line.
2. Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the peak inhibition of YAP/TAZ phosphorylation.
3. This compound Degradation Prepare fresh stock solutions of this compound in DMSO for each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles.
4. High Basal Hippo Pathway Activity Culture cells at a lower density to inactivate the Hippo pathway and establish a more sensitive baseline for observing this compound effects.
5. Antibody Issues Validate your phospho-YAP/TAZ and total YAP/TAZ antibodies using positive and negative controls (e.g., serum stimulation or cell density manipulation).

Problem 2: Unexpected Cell Toxicity at Effective Concentrations

Possible Cause Recommended Troubleshooting Steps
1. Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below 0.1%. Run a vehicle-only control.
2. On-Target Toxicity Prolonged hyperactivation of YAP/TAZ can be toxic to some cell types. Assess cell viability at multiple time points using assays like MTT or Trypan Blue exclusion.
3. Off-Target Kinase Inhibition Lower the concentration of this compound and/or shorten the treatment duration. If toxicity persists, consider profiling this compound against a kinase panel.

Experimental Protocols

Protocol 1: Western Blot Analysis of YAP Phosphorylation
  • Cell Seeding and Treatment: Seed 1.5 x 10^6 HEK293A cells on a 6-well plate. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 3 hours.

  • Lysis: Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-YAP Ser127, anti-YAP, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: YAP/TAZ Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293T cells in a 24-well plate with the 8xGTIIC-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with this compound at the desired concentrations.

  • Lysis and Measurement: After 16 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Key Hippo Pathway Markers (3h Treatment)

This compound Conc. (µM) p-YAP/YAP Ratio (Normalized) CTGF mRNA Fold Change Cell Viability (%)
0 (Vehicle)1.001.0100
0.50.782.599
1.00.455.898
5.00.1512.397
10.00.1212.885

Table 2: Time-Course of this compound (5 µM) Treatment on Gene Expression

Time (hours) CTGF mRNA Fold Change MST1 mRNA Fold Change
01.01.0
312.11.2
611.52.1
128.24.5
245.64.3

Visualizations

GA017_Hippo_Feedback_Loop cluster_pathway Hippo Pathway cluster_feedback Negative Feedback MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates TEAD TEAD YAP_TAZ->TEAD co-activates TargetGenes Target Genes (CTGF, CYR61) TEAD->TargetGenes activates Feedback_MST MST1/2 Expression TargetGenes->Feedback_MST upregulates Feedback_MST->MST1_2 increases protein GA017 This compound GA017->LATS1_2 inhibits

Caption: this compound inhibits LATS1/2, leading to YAP/TAZ activation and a negative feedback loop.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound (Dose-Response or Time-Course) A->C B Prepare this compound Stock B->C D Harvest Cells for Lysates (Protein or RNA) C->D E Western Blot (p-YAP/YAP) D->E F qRT-PCR (Target Genes) D->F G Luciferase Assay (TEAD Activity) D->G Troubleshooting_Tree Start No change in p-YAP/YAP ratio? Conc Is this compound concentration optimal? Start->Conc Time Is treatment time correct? Conc->Time No Sol_Conc Perform dose-response (0.1-20 µM) Conc->Sol_Conc Yes Reagent Is this compound stock fresh? Time->Reagent No Sol_Time Perform time-course (0-24h) Time->Sol_Time Yes Sol_Reagent Prepare fresh aliquots Reagent->Sol_Reagent Yes

Technical Support Center: GA-017 and YAP/TAZ Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GA-017, a potent LATS1/2 inhibitor that activates the YAP/TAZ signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to address potential concerns, particularly those related to sustained YAP/TAZ activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2] LATS1/2 are key components of the Hippo signaling pathway, which negatively regulates the activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3] By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP and TAZ.[4] This leads to their stabilization, nuclear translocation, and subsequent activation of downstream gene transcription, promoting cell proliferation and growth, particularly in 3D culture models like spheroids and organoids.[3][4][5][6]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in research to:

  • Promote the growth and formation of spheroids and organoids from various cell types.[3][4][5][6]

  • Enhance the ex vivo formation of mouse intestinal organoids.[1][4]

  • Study the biological roles of the Hippo-YAP/TAZ signaling pathway in tissue regeneration, organ size control, and development.

  • Investigate potential therapeutic strategies for conditions where enhanced cell proliferation is desired, such as in regenerative medicine or for treating diseases like osteoarthritis.[7]

Q3: What are the concerns associated with sustained YAP/TAZ activation by this compound?

While transient activation of YAP/TAZ can be beneficial for tissue repair and regeneration, sustained or chronic activation is a significant concern due to its association with tumorigenesis.[8] Dysregulation of the Hippo pathway and subsequent hyperactivation of YAP/TAZ can drive uncontrollable cell growth, proliferation, invasion, and metastasis in various cancers.[2][8][9] There is also evidence linking YAP/TAZ activation to the promotion of cancer stem cell properties and resistance to chemotherapy.[8][9] Therefore, long-term experiments with this compound require careful monitoring for signs of cellular transformation.

Q4: How can I monitor for off-target effects or cellular transformation during my experiments with this compound?

It is crucial to include appropriate controls and assays to monitor the long-term effects of this compound. Key recommendations include:

  • Dose-response and time-course studies: Determine the minimal effective concentration and treatment duration to achieve the desired biological effect without inducing long-term adverse changes.

  • Anchorage-independent growth assays: Perform soft agar (B569324) or other colony formation assays to assess the tumorigenic potential of cells after prolonged treatment.[10][11][12][13]

  • Gene expression analysis: Monitor the expression of not only YAP/TAZ target genes (e.g., CTGF, CYR61) but also markers associated with cellular transformation and malignancy.[14]

  • Morphological assessment: Regularly observe cell and colony morphology for any changes indicative of transformation, such as loss of contact inhibition.

Troubleshooting Guides

Problem 1: Suboptimal or no increase in cell proliferation/organoid growth with this compound treatment.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal EC50 for your specific cell type. The reported EC50 for SKOV3 cell growth is 3.51 ± 0.26 µM.[4]
Degraded this compound Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly.
Cell Type Insensitivity The responsiveness to YAP/TAZ activation can be cell-type dependent. Confirm YAP/TAZ expression in your cell line and consider that the cellular context influences signaling outcomes.
Suboptimal Culture Conditions This compound's pro-proliferative effects are particularly pronounced in 3D culture systems.[3][4][5][6] Ensure your 3D culture protocol is optimized.

Problem 2: Observing unexpected morphological changes or signs of cellular stress.

Possible Cause Troubleshooting Step
This compound Concentration Too High Reduce the concentration of this compound. High concentrations may lead to off-target effects or cellular toxicity.
Sustained YAP/TAZ Activation Long-term continuous treatment can lead to aberrant cell behavior. Consider intermittent dosing schedules (e.g., treatment for a few days followed by a resting period).
Contamination Rule out microbial contamination of your cell cultures.

Problem 3: Difficulty confirming YAP/TAZ activation in response to this compound.

Possible Cause Troubleshooting Step
Suboptimal Antibody for Western Blot or Immunofluorescence Use validated antibodies for YAP/TAZ and their phosphorylated forms. Refer to established protocols for antibody concentrations and incubation times.[15][16]
Incorrect Timing of Analysis Perform a time-course experiment to determine the peak of YAP/TAZ nuclear translocation and target gene expression after this compound treatment. Nuclear translocation can be observed as early as 4 hours.[4]
Issues with qPCR Assay Verify the efficiency of your qPCR primers for YAP/TAZ target genes like CTGF and CYR61.[14][17][18][19][20] Include appropriate positive and negative controls.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Target Value Reference
IC50 LATS14.10 nM[1]
LATS23.92 nM[1]
Ki LATS1 (ATP-competitive)0.58 ± 0.11 nM[1]
LATS2 (ATP-competitive)0.25 ± 0.03 nM[1]
EC50 SKOV3 Cell Growth (3D)3.51 ± 0.26 µM[4]

Table 2: Effect of this compound on Organoid/Spheroid Growth

Cell Line/Model This compound Concentration Observed Effect Reference
SKOV3 Spheroids 10 µM>2-fold increase in cell number[4]
MDCK Cysts 10 µMIncreased number and size of cysts[4]
Mouse Intestinal Organoids 10 µMSignificantly enhanced formation and increased proportion of large organoids (>300 µm)[4][5]

Experimental Protocols

Protocol 1: Immunofluorescence for YAP/TAZ Nuclear Translocation

This protocol allows for the visualization of YAP/TAZ subcellular localization.[3][21][22]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows for individual cell visualization.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined time course (e.g., 4 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a validated primary antibody against YAP or TAZ diluted in 1% BSA in PBST overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBST for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBST and mount the coverslips on microscope slides. Image using a fluorescence or confocal microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of nuclear translocation.

Protocol 2: Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Genes

This protocol measures the mRNA expression levels of YAP/TAZ target genes such as CTGF and CYR61.[14]

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired duration. Lyse the cells and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a suitable qPCR master mix, cDNA template, and primers for your target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the mRNA levels of CTGF and CYR61 indicates YAP/TAZ activation.

Protocol 3: Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth, a hallmark of cellular transformation.[10][11][12][13]

  • Prepare Base Agar Layer: Mix 1.2% agar solution with 2X cell culture medium to a final concentration of 0.6% agar. Pipette into 6-well plates and allow to solidify at room temperature.

  • Prepare Cell-Agar Layer: Harvest and count cells that have been treated with this compound for an extended period. Resuspend the cells in 2X medium and mix with a 0.7% agar solution to a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well).

  • Plate Cells: Carefully layer the cell-agar suspension on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium on top of the agar every 2-3 days to prevent drying.

  • Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet and count the number and size of the colonies. An increase in colony formation in this compound-treated cells compared to controls suggests potential transformation.

Visualizations

GA017_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic, Inactive) LATS1_2->YAP_TAZ_p Phosphorylates YAP_TAZ_n YAP/TAZ (Nuclear, Active) TEAD TEAD YAP_TAZ_n->TEAD Binds GA017 This compound GA017->LATS1_2 Inhibits Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Cell_Proliferation Cell Proliferation & Growth Target_Genes->Cell_Proliferation

Caption: Mechanism of action of this compound on the Hippo-YAP/TAZ signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Concentration Is this compound concentration optimal? (Dose-response) Start->Check_Concentration Check_Activity Is this compound active? (Fresh stock) Check_Concentration->Check_Activity Yes Action_Optimize_Conc Optimize concentration Check_Concentration->Action_Optimize_Conc No Check_Assay Is the readout assay validated? (Controls, timing) Check_Activity->Check_Assay Yes Action_Prepare_Fresh Prepare fresh this compound Check_Activity->Action_Prepare_Fresh No Check_Transformation Are there signs of transformation? (Morphology, soft agar) Check_Assay->Check_Transformation Yes Action_Validate_Assay Validate readout assay Check_Assay->Action_Validate_Assay No Action_Monitor_Transformation Perform transformation assays Check_Transformation->Action_Monitor_Transformation Yes Action_Consider_Context Consider cell-type specific effects Check_Transformation->Action_Consider_Context No

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Refining GA-017 Treatment for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GA-017 treatment for various cell types.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Observed Effect on Cell Proliferation Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type being used.Perform a dose-response experiment to determine the optimal concentration. A starting point of 10 μM is often effective, but this can be titrated up or down.[1]
Cell-Type Specific Resistance: Some cell lines, such as HepG2 and LNCap, have shown resistance to this compound.[1]If possible, test this compound on a different cell line known to be responsive (e.g., SKOV3, HUVEC). Confirm the expression and activity of the Hippo pathway components in your cell line of interest.
Low Cell Density: The growth-promoting effects of this compound can be more pronounced at higher cell densities where cell-to-cell contact is prevalent.[1]Ensure cells are seeded at an appropriate density. For some cell types, the effect of this compound is more efficient at high confluence (>90%).[1]
Incorrect Culture Conditions: this compound is particularly effective in promoting proliferation in 3D cultures (spheroids, organoids).[1][2]If working with a 2D culture, consider transitioning to a 3D culture system to better observe the effects of this compound.
Degraded this compound: Improper storage can lead to the degradation of the compound.Store this compound powder at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Observed Cytotoxicity or Cell Death This compound Concentration Too High: Excessive concentrations of this compound can be toxic to some cell types.Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line. Lower the concentration of this compound used in subsequent experiments.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Contamination: Bacterial or fungal contamination can lead to cell death.Regularly check for and test for contamination in your cell cultures.
Variability in Experimental Results Inconsistent Cell Seeding: Variations in the initial number of cells seeded can lead to inconsistent results.Use a cell counter to ensure consistent cell numbers are seeded for each experiment.
Inconsistent this compound Preparation: Errors in preparing the stock solution or dilutions can lead to variability.Prepare a large batch of the stock solution and aliquot it for single use to ensure consistency across experiments.
Differences in Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers.Use cells within a consistent and low passage number range for all experiments.
Precipitation of this compound in Culture Medium Poor Solubility: this compound may have limited solubility in aqueous solutions.Ensure the this compound stock solution is fully dissolved before adding it to the culture medium. Consider using a fresh solvent. The use of moisture-absorbing DMSO can reduce solubility.
High Concentration: The concentration of this compound in the medium may exceed its solubility limit.Try using a lower final concentration of this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the LATS1 and LATS2 kinases, which are key components of the Hippo signaling pathway.[1][3] By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP and TAZ, leading to their stabilization and translocation into the nucleus.[1][2][4] In the nucleus, YAP/TAZ act as transcriptional co-activators to promote the expression of genes involved in cell proliferation and growth.[1]

2. In which cell types is this compound effective?

This compound has been shown to enhance the growth of a variety of animal cells, including human, murine, hamster, monkey, and canine cell types.[1] It has been particularly effective in promoting the growth of spheroids and organoids.[1][2][4] However, some cell lines, such as HepG2 and LNCap, may be resistant to its effects.[1]

3. How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 20.83 mg/mL solution in DMSO corresponds to a 60.66 mM concentration. The powder form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

4. What is a typical starting concentration for this compound treatment?

A concentration of 10 μM has been shown to be effective for promoting the growth of SKOV3 cells in 3D culture.[1] However, the optimal concentration can vary depending on the cell type. It is recommended to perform a dose-response study to determine the half-maximal effective concentration (EC50) for your specific cell line. For SKOV3 cells, the EC50 for growth facilitation was found to be 3.51 ± 0.26 μM.[1][5]

5. Is this compound effective in both 2D and 3D cell cultures?

This compound is particularly effective at promoting cell proliferation in 3D culture systems, such as spheroids and organoids, where cell growth is typically slower than in 2D cultures.[1][2][4] While it can have effects in 2D cultures, its growth-promoting advantages are more pronounced in a 3D environment.[1]

Quantitative Data Summary

Parameter Value Cell Line/System Reference
IC50 (LATS1) 4.10 nMIn vitro kinase assay[3][5]
IC50 (LATS2) 3.92 nMIn vitro kinase assay[3][5]
Ki (LATS1) 0.58 ± 0.11 nMIn vitro kinase assay (ATP competition)[5]
Ki (LATS2) 0.25 ± 0.03 nMIn vitro kinase assay (ATP competition)[5]
EC50 (Cell Growth) 3.51 ± 0.26 μMSKOV3 cells (3D culture)[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Procedure:

    • Bring the this compound vial to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the vial containing a known mass of this compound).

    • Vortex or sonicate the solution to ensure the compound is completely dissolved. Gentle warming may be required.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: 3D Spheroid Formation and this compound Treatment
  • Materials: Low-attachment U-bottom plates, cell line of interest, appropriate cell culture medium, this compound stock solution, vehicle control (DMSO).

  • Procedure:

    • Harvest and count the cells.

    • Resuspend the cells in the culture medium to the desired seeding density.

    • Seed the cells into the wells of a low-attachment U-bottom plate.

    • Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 10 μM). Prepare a vehicle control medium with the same final concentration of DMSO.

    • Add the treatment or vehicle control medium to the respective wells.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Monitor spheroid formation and growth over several days. The medium can be carefully replaced with fresh treatment or control medium every 2-3 days.

    • Assess cell proliferation using a suitable assay, such as an ATP-based assay (e.g., CellTiter-Glo®).

Visualizations

GA017_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Surface Receptors Cell Surface Receptors MST1_2 MST1/2 Cell Surface Receptors->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) GA017 This compound GA017->LATS1_2 Inhibits YAP_TAZ->YAP_TAZ_p Inactivation & Cytoplasmic Retention YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: The proposed mechanism of action of this compound in the Hippo signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Add this compound or Vehicle (DMSO) to Medium A->D B Culture and Harvest Specific Cell Type C Seed Cells in Low-Attachment Plate B->C C->D E Incubate and Monitor Spheroid Formation D->E F Assess Cell Proliferation (e.g., ATP Assay) E->F G Analyze Downstream Effects (e.g., Western Blot, qPCR) E->G

Caption: A generalized experimental workflow for this compound treatment of cells in 3D culture.

Troubleshooting_Logic Start Experiment Start Problem Suboptimal Results? Start->Problem Cause1 Low Efficacy Problem->Cause1 Yes Cause2 Cytotoxicity Problem->Cause2 Yes Cause3 Variability Problem->Cause3 Yes End Optimized Results Problem->End No Solution1a Optimize Concentration (Dose-Response) Cause1->Solution1a Solution1b Check Cell Density and Culture Type (2D vs 3D) Cause1->Solution1b Solution2a Lower this compound Concentration Cause2->Solution2a Solution2b Check Solvent Concentration Cause2->Solution2b Solution3a Standardize Cell Seeding and Passage Number Cause3->Solution3a Solution3b Use Single-Use Aliquots of this compound Cause3->Solution3b Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution3a->End Solution3b->End

Caption: A logical flowchart for troubleshooting common issues in this compound experiments.

References

Technical Support Center: GA-017 Experimental Artifacts and Controls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the experimental mTORC1 inhibitor, GA-017.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the mTORC1 complex. It specifically targets the FRB domain of mTOR, preventing the phosphorylation of its key downstream effectors, such as p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1). This action leads to the inhibition of protein synthesis and cell cycle progression.

Q2: I am observing significant cell death even at the recommended starting concentration. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • Cell Line Sensitivity: Certain cell lines exhibit high dependency on the mTORC1 pathway for survival and can be exquisitely sensitive to its inhibition. We recommend performing a dose-response curve starting at a much lower concentration (e.g., 1-10 nM) to determine the optimal EC50 for your specific model.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below 0.1% (v/v), as higher concentrations can be independently toxic.

  • Off-Target Effects: While this compound is highly selective for mTORC1, very high concentrations (>10 µM) may lead to off-target inhibition of related kinases. Refer to the troubleshooting flowchart below for a systematic approach.

Q3: My Western blot results show incomplete inhibition of p70S6K phosphorylation. How can I resolve this?

A3: Incomplete inhibition is a common issue. Consider the following:

  • Incubation Time: A 2-4 hour incubation period is sufficient for most cell lines, but some may require longer exposure (up to 24 hours) to achieve maximal inhibition.

  • Compound Potency: Verify the integrity and concentration of your this compound stock. We recommend preparing fresh aliquots from a powder source regularly.

  • Serum Starvation: For pathway activation studies, it is critical to serum-starve cells (e.g., 12-18 hours in serum-free media) before stimulation and treatment. This establishes a low basal activity level, making the inhibitory effect of this compound more pronounced. See the experimental workflow diagram for the recommended sequence.

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been formulated for in vivo use. However, preliminary pharmacokinetic and toxicity studies are essential for your specific animal model and administration route. Please consult our separate in vivo protocol guide for formulation and dosing recommendations.

Troubleshooting Guides

Issue 1: High Background Signal in Western Blots
Potential Cause Recommended Solution
Antibody Cross-Reactivity Ensure your primary antibodies are validated for specificity. Use a recommended blocking buffer (e.g., 5% BSA in TBST) for a minimum of 1 hour at room temperature.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).
High Compound Concentration Excessively high concentrations of this compound might cause non-specific protein aggregation. Use the lowest effective concentration determined from your dose-response experiments.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell State Standardize cell culture conditions, including passage number, confluency at the time of treatment, and serum lot.
This compound Stock Degradation This compound is light-sensitive. Store stock solutions at -80°C in amber vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Variable Treatment Timing Use a precise timer for all incubation steps, from serum starvation and growth factor stimulation to this compound treatment.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile

Kinase Target IC50 (nM) Description
mTORC1 5.2 Primary Target
mTORC2 1,150 ~220-fold selectivity over mTORC2
PI3Kα > 10,000 Negligible activity
PI3Kβ > 10,000 Negligible activity

| DNA-PK | 8,750 | Negligible activity |

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell Line Assay Type Recommended Concentration Range
HEK293 Western Blot (p-p70S6K) 50 - 200 nM
A549 Cell Proliferation (MTT) 100 - 500 nM
HeLa Western Blot (p-4E-BP1) 75 - 250 nM

| MCF7 | Cell Proliferation (MTT) | 25 - 150 nM |

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
  • Cell Culture: Plate cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 18 hours to reduce basal mTORC1 activity.

  • Pre-treatment: Add this compound (at final concentrations of 0, 10, 50, 100, 200 nM) to the wells and incubate for 2 hours.

  • Stimulation: Add a growth factor (e.g., 100 ng/mL insulin) to all wells (except the negative control) and incubate for 30 minutes to activate the mTORC1 pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (5% BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-p70S6K, anti-total-p70S6K, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Visualizations and Diagrams

GA-017_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor AKT Akt PI3K->AKT PIP2 to PIP3 TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits mTORC2->AKT Activates Translation Protein Translation p70S6K->Translation FourEBP1->Translation GA017 This compound GA017->mTORC1 Primary Target (High Affinity) GA017->mTORC2 Off-Target (Low Affinity)

Caption: PI3K/Akt/mTOR pathway showing this compound's primary inhibition of mTORC1.

GA-017_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Plate Cells (to 70% confluency) B 2. Serum Starve (18 hours) A->B C 3. Pre-treat with this compound (2 hours) B->C D 4. Stimulate with Growth Factor (30 mins) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for p-p70S6K / p-4E-BP1 E->F G 7. Analyze Results F->G

Caption: Standard experimental workflow for Western blot analysis using this compound.

GA-017_Troubleshooting Start Start: Unexpected Cell Toxicity Observed CheckSolvent Is final DMSO concentration < 0.1%? Start->CheckSolvent CheckDose Did you perform a dose-response curve? CheckSolvent->CheckDose Yes RunToxAssay Action: Run a toxicity assay for the solvent alone. CheckSolvent->RunToxAssay No RunDoseCurve Action: Perform a dose-response (e.g., 1 nM - 10 µM) to find EC50. CheckDose->RunDoseCurve No LowerDose Action: Use a lower, non-toxic concentration for experiments. CheckDose->LowerDose Yes RunToxAssay->CheckDose RunDoseCurve->LowerDose ContactSupport Result: Issue persists. Contact Technical Support. LowerDose->ContactSupport Toxicity still observed at effective dose

Caption: Troubleshooting flowchart for unexpected cytotoxicity with this compound.

Validation & Comparative

Unveiling the Efficacy of GA-017 in YAP/TAZ Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GA-017's performance against other YAP/TAZ signaling pathway inhibitors, supported by experimental data. We delve into the mechanism of action, present quantitative data for comparative analysis, and provide detailed experimental protocols for key validation assays.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), are transcriptional co-activators that, when activated, promote cell growth and inhibit apoptosis.[1][2][3][4][5] Dysregulation of the Hippo pathway, leading to the hyperactivation of YAP/TAZ, has been implicated in the development and progression of various cancers.[1][3][6] This has made the YAP/TAZ signaling axis a compelling target for novel cancer therapies.[1][3] this compound has emerged as a potent small molecule inhibitor of the Hippo pathway, demonstrating significant potential in modulating YAP/TAZ activity.[2][7][8]

This compound: A Potent LATS Kinase Inhibitor

This compound functions as a highly potent and selective inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2).[7][8][9][10] LATS1/2 are key components of the Hippo pathway that phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[1][4][7] By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP/TAZ, resulting in their stabilization, nuclear translocation, and the subsequent activation of their target genes, which are involved in cell proliferation.[2][7][8]

Quantitative Comparison of YAP/TAZ Inhibitors

The following table summarizes the quantitative data for this compound and provides a comparison with other known inhibitors of the YAP/TAZ signaling pathway. It is important to note that these inhibitors may have different mechanisms of action.

InhibitorTargetIC50 / KiCell-Based Efficacy (EC50)Notes
This compound LATS1IC50: 4.10 ± 0.79 nM[10]SKOV3 cells: 3.51 ± 0.26 μM[7][9]ATP-competitive inhibitor of LATS1/2.[7][10] Promotes cell growth in 3D culture conditions.[7][9]
LATS2IC50: 3.92 ± 0.42 nM[10]
LATS1Ki: 0.58 ± 0.11 nM[9][10]
LATS2Ki: 0.25 ± 0.03 nM[9][10]
Verteporfin Disrupts YAP-TEAD interactionNot applicableVaries by cell linePhotosensitizer that can inhibit YAP-TEAD interaction, but may have off-target effects.[6]
CA3 Reduces YAP1 expressionNot applicableCT26 cells: IC50 significantly inhibits proliferation[11]Reduces YAP/TAZ transcriptional activity.[11]
BAY-593 GGTase-INot specifiedInhibits cancer cell proliferation in vitroNovel inhibitor identified through high-throughput screening that blocks Rho-GTPase activation, leading to YAP/TAZ inactivation.[1][12]
GNE-7883 Pan-TEADNot specifiedInhibits growth of YAP/TAZ-dependent cancer cellsAllosteric inhibitor that blocks the interaction between YAP/TAZ and all human TEAD paralogs.[13]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the workflow for its validation, the following diagrams are provided.

GA017_Mechanism cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates p-YAP/TAZ p-YAP/TAZ (Cytoplasmic) YAP/TAZ->p-YAP/TAZ YAP/TAZ_nuc YAP/TAZ YAP/TAZ->YAP/TAZ_nuc translocates Degradation Degradation p-YAP/TAZ->Degradation TEAD TEAD YAP/TAZ_nuc->TEAD binds Target Genes Target Genes TEAD->Target Genes activates Proliferation Proliferation Target Genes->Proliferation GA_017 This compound GA_017->LATS1/2 inhibits

Caption: Mechanism of this compound action in the Hippo signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SKOV3, HUVEC) Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-YAP/TAZ, total YAP/TAZ) Treatment->Western_Blot Immunofluorescence 3b. Immunofluorescence (YAP/TAZ nuclear translocation) Treatment->Immunofluorescence qPCR 3c. qPCR (Target gene expression: ANKRD1, CYR61, CTGF) Treatment->qPCR Proliferation_Assay 4. Cell Proliferation Assay (e.g., 3D spheroid formation) Treatment->Proliferation_Assay Data_Analysis 5. Data Analysis (IC50, EC50 determination) Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis qPCR->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Experimental workflow for validating this compound efficacy.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the validation of this compound's efficacy.

Western Blot for YAP/TAZ Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of YAP and TAZ.

  • Cell Culture and Treatment: Plate cells (e.g., SKOV3) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-YAP (Ser127), total YAP, phospho-TAZ (Ser89), and total TAZ overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Immunofluorescence for YAP/TAZ Nuclear Translocation

This protocol visualizes the subcellular localization of YAP and TAZ following treatment with this compound.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound or vehicle control as described above.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with primary antibodies against YAP and TAZ overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Assess the nuclear and cytoplasmic fluorescence intensity to determine the extent of YAP/TAZ nuclear translocation.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the mRNA levels of YAP/TAZ target genes to confirm downstream pathway activation.[14]

  • Cell Culture and Treatment: Treat cells with this compound or vehicle control as described previously.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit). Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for YAP/TAZ target genes (e.g., ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH or ACTB).[7]

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

3D Spheroid Formation Assay for Cell Proliferation

This assay assesses the effect of this compound on cell growth in a more physiologically relevant 3D culture model.

  • Cell Seeding: Seed cells in ultra-low attachment plates to promote spheroid formation.

  • Treatment: Add varying concentrations of this compound or vehicle control to the culture medium.

  • Spheroid Growth: Culture the cells for a period of time (e.g., 7-14 days) to allow for spheroid growth.

  • Analysis: Measure the size and number of spheroids using an imaging system. Cell viability within the spheroids can be assessed using assays such as CellTiter-Glo.

  • EC50 Determination: Plot the dose-response curve to determine the half-maximal effective concentration (EC50) of this compound for promoting cell proliferation.[7]

Conclusion

This compound is a potent and selective LATS1/2 inhibitor that effectively activates YAP/TAZ signaling, leading to increased cell proliferation, particularly in 3D culture models.[2][7] Its low nanomolar IC50 and Ki values highlight its high potency.[9][10] While direct comparative efficacy studies with a broad range of other YAP/TAZ inhibitors are still emerging, the available data suggests that this compound is a valuable research tool for studying the Hippo pathway and holds promise for further investigation in therapeutic contexts where YAP/TAZ activation is desired, such as in regenerative medicine.[7] The experimental protocols provided herein offer a robust framework for validating the efficacy of this compound and other potential modulators of the YAP/TAZ signaling pathway.

References

A Comparative Guide to LATS Kinase Inhibitors: GA-017 vs. TRULI and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Large Tumor Suppressor (LATS) kinases, LATS1 and LATS2, are pivotal components of the Hippo signaling pathway, which governs organ size, tissue regeneration, and tumorigenesis. Inhibition of LATS kinases unleashes the transcriptional co-activators YAP and TAZ, promoting cell proliferation and tissue growth. This has positioned LATS inhibitors as promising therapeutic agents for regenerative medicine and oncology. This guide provides a detailed, objective comparison of GA-017 with other notable LATS inhibitors, including TRULI and its advanced analog, TDI-011536, supported by available experimental data.

Introduction to LATS Inhibitors

This compound and TRULI are small molecule inhibitors that target the ATP-binding pocket of LATS1 and LATS2 kinases. By competitively inhibiting ATP, they prevent the phosphorylation of YAP and TAZ, leading to their nuclear translocation and the activation of growth-promoting gene expression. While both compounds share this core mechanism, differences in their potency, selectivity, and drug-like properties are critical considerations for their application in research and development.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound, TRULI, and the next-generation inhibitor, TDI-011536. It is important to note that a direct head-to-head comparison of this compound and TRULI under identical experimental conditions is not currently available in the public domain. The data presented here is compiled from independent studies, and variations in assay conditions, such as ATP concentration, can influence the apparent potency (IC50 values).

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Ki (nM)Assay ATP ConcentrationReference
This compound LATS14.100.58400 µM[1]
LATS23.920.25400 µM[1]
TRULI LATS1/20.2Not Reported10 µM
TDI-011536 LATS1/2< 1Not Reported2 mM[2]

Table 2: Cellular Potency and Drug-like Properties

CompoundCellular EC50 (YAP Phosphorylation Inhibition)Kinase SelectivityMetabolic StabilityReference
This compound Not ReportedPotent against 16 of 321 tested kinasesNot Reported[3]
TRULI 510 nMBound to >30 of 314 tested kinases with higher affinity than LATS1/2Poor stability in mouse liver microsomes[2][3]
TDI-011536 Significantly more potent than TRULIImproved selectivity over TRULIImproved stability over TRULI[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Hippo Signaling Pathway and LATS Inhibition cluster_upstream Upstream Signals cluster_core Hippo Kinase Cascade cluster_downstream YAP/TAZ Regulation cluster_nucleus Nuclear Events Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 scaffolds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 co-activates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->YAP_TAZ_P YAP_TAZ_Nuc YAP/TAZ YAP_TAZ->YAP_TAZ_Nuc translocates to nucleus TEAD TEAD YAP_TAZ_Nuc->TEAD binds Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates Inhibitors This compound / TRULI Inhibitors->LATS1_2 inhibits

Caption: The Hippo signaling pathway and the mechanism of LATS inhibition by this compound and TRULI.

Experimental Workflow: In Vitro LATS Kinase Assay Start Start Prepare_Mix Prepare Reaction Mixture (Recombinant LATS1/2, Kinase Buffer, ATP, Substrate) Start->Prepare_Mix Add_Inhibitor Add Test Compound (this compound or TRULI) Prepare_Mix->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the in vitro potency of LATS inhibitors.

Detailed Experimental Protocols

Reproducibility and accurate comparison of inhibitor performance necessitate a thorough understanding of the experimental methodologies. Below are detailed protocols for key assays as described in the primary literature.

In Vitro LATS Kinase Inhibition Assay (Generalized from Aihara et al. and Kastan et al.)

This assay quantifies the direct inhibitory effect of a compound on LATS kinase activity.

  • Reagents and Materials:

    • Recombinant human LATS1 or LATS2 kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP (at a concentration relevant to the study, e.g., 10 µM for TRULI, 400 µM for this compound)

    • Substrate (e.g., recombinant YAP protein or a synthetic peptide)

    • Test compounds (this compound, TRULI) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • A reaction mixture containing the LATS kinase, kinase buffer, and substrate is prepared in the wells of a microplate.

    • The test compound is added to the wells at various concentrations. A DMSO control is included.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

    • The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a microplate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based YAP Phosphorylation Assay (Generalized from Kastan et al.)

This assay assesses the ability of an inhibitor to block LATS kinase activity within a cellular context, leading to a reduction in YAP phosphorylation.

  • Reagents and Materials:

    • Cell line (e.g., HEK293A, MCF-10A)

    • Cell culture medium and supplements

    • Test compounds (this compound, TRULI) dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-YAP (Ser127), anti-total-YAP, anti-GAPDH (loading control)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours). A DMSO control is included.

    • Following treatment, the cells are washed with PBS and lysed.

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-YAP, total-YAP, and a loading control.

    • The membrane is washed and incubated with a secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified, and the ratio of phosphorylated YAP to total YAP is calculated to determine the extent of inhibition.

Discussion and Conclusion

Both this compound and TRULI are potent inhibitors of LATS kinases, effectively blocking the Hippo pathway and promoting downstream YAP/TAZ activity. However, the available data suggests key differences that may guide their selection for specific research applications.

TRULI exhibits high biochemical potency with a sub-nanomolar IC50 value, though this was determined at a low ATP concentration. A significant drawback of TRULI is its reported poor kinase selectivity and low metabolic stability, which may limit its utility in complex biological systems and in vivo applications.

This compound, while having a slightly higher IC50 in the low nanomolar range (determined at a more physiologically relevant ATP concentration), appears to have a better selectivity profile than TRULI, being potent against a smaller subset of the tested kinome.[3] Its demonstrated efficacy in promoting the growth of 3D cell cultures and organoids highlights its potential for in vitro and ex vivo studies of tissue morphogenesis and regeneration.[4]

The development of TDI-011536, an analog of TRULI, addresses the limitations of the parent compound by offering improved potency, selectivity, and metabolic stability.[2] This makes TDI-011536 a more suitable candidate for in vivo studies aimed at exploring the therapeutic potential of LATS inhibition.

References

A Head-to-Head Comparison of GA-017 and GA-002 in Promoting Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two small molecule inhibitors, GA-017 and GA-002, focusing on their efficacy in promoting cell proliferation. Both compounds are potent and selective inhibitors of the Large Tumor Suppressor (LATS) kinases 1 and 2, key components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound and GA-002 activate the transcriptional co-activators YAP and TAZ, leading to the expression of genes that drive cell growth. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathway and experimental workflows.

Performance Comparison and Quantitative Data

Both this compound and GA-002 have demonstrated remarkable potency as LATS1/2 inhibitors, with IC50 values in the low nanomolar range.[1] Their inhibitory activity translates to the effective promotion of cell proliferation, particularly in three-dimensional (3D) culture systems such as spheroids and organoids.[1][2]

The table below summarizes the key quantitative data for this compound and GA-002, highlighting their comparable in vitro efficacy.

ParameterThis compoundGA-002Reference
LATS1 IC50 4.10 ± 0.79 nM3.93 ± 0.73 nM[1]
LATS2 IC50 3.92 ± 0.42 nM3.87 ± 0.08 nM[1]
LATS1 Ki 0.58 ± 0.11 nMNot Reported[1]
LATS2 Ki 0.25 ± 0.03 nMNot Reported[1]
Mechanism of Action ATP-competitive inhibitor of LATS1/2ATP-competitive inhibitor of LATS1/2[1]

Mechanism of Action: The Hippo Signaling Pathway

This compound and GA-002 exert their pro-proliferative effects by targeting the Hippo signaling pathway. In its active state, this pathway suppresses cell growth by phosphorylating and inactivating the transcriptional co-activators YAP and TAZ. This compound and GA-002 inhibit the LATS1/2 kinases, which are responsible for this phosphorylation. This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors and initiate the transcription of genes that promote cell proliferation, such as ANKRD1, CYR61, and CTGF.[1][2]

Hippo Signaling Pathway Mechanism of Action of this compound and GA-002 cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TAZ_n->YAP_TAZ translocates TEAD TEAD YAP_TAZ_n->TEAD binds TargetGenes Target Gene Expression (ANKRD1, CYR61, CTGF) TEAD->TargetGenes activates CellProliferation Cell Proliferation TargetGenes->CellProliferation GA017 This compound GA017->LATS1_2 inhibits GA002 GA-002 GA002->LATS1_2 inhibits

Figure 1: Mechanism of this compound and GA-002 action on the Hippo pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and GA-002.

3D Spheroid Cell Proliferation Assay

This assay assesses the effect of the compounds on cell growth in a 3D environment, which more closely mimics in vivo conditions.

Spheroid Proliferation Workflow Experimental Workflow for 3D Spheroid Proliferation Assay start Start: Seed cells in low-attachment plates treatment Add this compound, GA-002, or vehicle control (DMSO) start->treatment incubation Incubate for 4-7 days to allow spheroid formation treatment->incubation atp_assay Perform ATP-based cell viability assay incubation->atp_assay luminescence Measure luminescence atp_assay->luminescence analysis Analyze data: Compare luminescence values to determine cell proliferation luminescence->analysis

Figure 2: Workflow for the 3D spheroid cell proliferation assay.

Materials:

  • SKOV3 ovarian cancer cells (or other suitable cell line)

  • Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Low-attachment 96-well U-bottom plates

  • This compound and GA-002 (dissolved in DMSO)

  • Vehicle control (DMSO)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Cell Seeding: Suspend cells in culture medium at a density of 700 cells per well in low-attachment 96-well U-bottom plates.

  • Compound Treatment: Add this compound, GA-002, or DMSO (vehicle control) to the wells. A typical final concentration for the compounds is 10 µM.

  • Spheroid Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 7 days to allow for the formation of spheroids.

  • Cell Viability Measurement:

    • Equilibrate the ATP-based cell viability assay reagent and the cell plates to room temperature.

    • Add a volume of the assay reagent to each well equal to the volume of the culture medium.

    • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Compare the luminescence values of the compound-treated wells to the vehicle control wells to determine the relative increase in cell proliferation.

Immunofluorescence for YAP/TAZ Nuclear Translocation

This method visualizes the subcellular localization of YAP/TAZ to confirm that the LATS1/2 inhibitors promote their translocation to the nucleus.

Materials:

  • Cells cultured on glass coverslips

  • This compound, GA-002, or vehicle control (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% goat serum in PBS)

  • Primary antibody against YAP/TAZ (e.g., Santa Cruz sc-101199)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound, GA-002, or DMSO for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary YAP/TAZ antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of YAP/TAZ is indicated by the co-localization of the YAP/TAZ signal with the DAPI nuclear stain.

Real-Time Quantitative PCR (RT-qPCR) for Hippo Pathway Target Genes

This experiment quantifies the expression of downstream target genes of the Hippo pathway to confirm the functional activation of YAP/TAZ.

Materials:

  • Cells treated with this compound, GA-002, or vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds or vehicle for the desired duration. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR:

    • Prepare the RT-qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene or the housekeeping gene, and the master mix.

    • Perform the RT-qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the compound-treated samples relative to the vehicle control using the 2-ΔΔCt method.

Conclusion

Both this compound and GA-002 are highly potent and selective LATS1/2 inhibitors that effectively promote cell proliferation by activating the YAP/TAZ transcriptional co-activators. Their comparable low-nanomolar IC50 values suggest similar in vitro efficacy. The choice between these two compounds may depend on other factors not covered in this guide, such as their pharmacokinetic properties, in vivo efficacy, and safety profiles, which would require further investigation. The experimental protocols provided herein offer a robust framework for researchers to independently evaluate and compare these and other LATS kinase inhibitors in their specific cellular models.

References

Unveiling YAP/TAZ Activation: A Comparative Guide to GA-017 and Alternative Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GA-017's performance in activating the Hippo pathway effectors YAP and TAZ, benchmarked against other known modulators. We present supporting experimental data, detailed protocols for Western blot validation, and clear visual representations of the key signaling pathways and experimental workflows.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its downstream effectors, Yes-associated protein (YAP) and its paralog transcriptional coactivator with PDZ-binding motif (TAZ), are potent transcriptional co-activators that, when activated, translocate to the nucleus to drive the expression of genes involved in cell growth and proliferation. Dysregulation of the Hippo-YAP/TAZ pathway is implicated in various cancers, making it a key target for therapeutic development.

This compound is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), the primary kinases responsible for the inhibitory phosphorylation of YAP and TAZ.[1][2][3] By inhibiting LATS1/2, this compound effectively activates YAP/TAZ, promoting their nuclear translocation and downstream signaling.[4][5] This guide provides a comprehensive overview of the Western blot validation of YAP/TAZ activation by this compound and compares its efficacy with other commonly used YAP/TAZ modulators.

Comparative Analysis of YAP/TAZ Activation by Small Molecules

The activation of YAP/TAZ is typically assessed by measuring the phosphorylation status of YAP (at Ser127) and TAZ (at Ser89), as well as their subcellular localization. A decrease in phosphorylation and an increase in the nuclear fraction of these proteins are indicative of activation. The following tables summarize the quantitative effects of this compound and other modulators on YAP/TAZ as determined by Western blot analysis.

Compound Mechanism of Action Effect on YAP/TAZ Phosphorylation Effect on Nuclear YAP/TAZ Levels Cell Line(s) Tested Reference
This compound LATS1/2 inhibitorDose-dependent decrease in pYAP (Ser127) and pTAZ.Dose-dependent increase in nuclear YAP and TAZ.SKOV3, HUVECs[4]
XMU-MP-1 MST1/2 inhibitorReduction in pYAP.[6]Increased nuclear translocation of YAP.[7]HepG2, Neonatal rat cardiomyocytes (NRCM)[6][7]
TT-10 YAP-TEAD activatorDecrease in pYAP.[2]Increased nuclear Yap.[2]Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[2]
Verteporfin YAP-TEAD interaction inhibitorCan induce YAP cytoplasmic retention and Ser127 phosphorylation.[8]Promotes translocation of YAP from the nucleus to the cytoplasm.[9]Ovarian cancer cells (OVCAR3, OVCAR8), EFE184, NOU-1[8][9]

Visualizing the Molecular Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, we have generated diagrams using the DOT language.

YAP_TAZ_Activation_Pathway cluster_hippo Hippo Pathway (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP/TAZ_p->14-3-3 binds YAP/TAZ->YAP/TAZ_p YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates Degradation Degradation 14-3-3->Degradation leads to TEAD TEAD YAP/TAZ_n->TEAD binds Target Genes Target Genes TEAD->Target Genes activates This compound This compound This compound->LATS1/2 inhibits

Caption: The Hippo-YAP/TAZ signaling pathway and the mechanism of action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Fractionation 2. Nuclear & Cytoplasmic Fractionation Cell_Culture->Fractionation Lysis 3. Cell Lysis & Protein Quantification Fractionation->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pYAP, anti-YAP, anti-Lamin B1, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis of YAP/TAZ activation.

Detailed Experimental Protocols

Nuclear and Cytoplasmic Fractionation for Western Blot

This protocol is essential for determining the subcellular localization of YAP and TAZ.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)

  • Cell Lysis Buffer (RIPA buffer or similar, with protease and phosphatase inhibitors)

  • Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, with protease and phosphatase inhibitors)

Procedure:

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping or centrifugation.

  • Cytoplasmic Extraction: Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.

  • Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

  • Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Wash the nuclear pellet with hypotonic buffer.

  • Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

Western Blotting for YAP/TAZ Activation

Procedure:

  • Sample Preparation: Mix protein lysates (from total cell lysate or nuclear/cytoplasmic fractions) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

    • anti-YAP/TAZ (e.g., Santa Cruz sc-101199, 1:1000)[10][11]

    • anti-phospho-YAP (Ser127) (e.g., Cell Signaling Technology #13008, 1:1000)[12]

    • anti-Lamin B1 (nuclear marker)

    • anti-GAPDH or α-tubulin (cytoplasmic/loading control)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of p-YAP to total YAP and the nuclear/cytoplasmic levels to their respective loading controls.

Conclusion

The validation of YAP/TAZ activation is a critical step in the study of the Hippo pathway and the development of related therapeutics. This compound has been demonstrated to be a potent activator of YAP/TAZ through the inhibition of LATS1/2 kinases. Western blotting, coupled with subcellular fractionation, provides a robust method for quantifying this activation. By comparing the effects of this compound with other modulators such as XMU-MP-1, TT-10, and Verteporfin, researchers can gain a comprehensive understanding of the tools available to probe and manipulate this important signaling pathway. The detailed protocols and visual guides provided herein serve as a valuable resource for designing and executing these experiments in the laboratory.

References

A Comparative Guide to Cellular Pathway Modulation: GA-017 vs. Y-27632

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cell biology, regenerative medicine, and drug discovery, the precise manipulation of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of two widely utilized small molecule inhibitors: GA-017, a potent LATS kinase inhibitor, and Y-27632, a well-established ROCK kinase inhibitor. While both compounds are instrumental in cell culture and functional studies, they target distinct signaling cascades, leading to different cellular outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects and applications of these two powerful research tools.

At a Glance: Key Differences

FeatureThis compoundY-27632
Target LATS1/2 KinasesROCK1/2 Kinases
Pathway Hippo Signaling PathwayRho/ROCK Signaling Pathway
Primary Mechanism Inhibits LATS1/2, leading to YAP/TAZ activation and nuclear translocation.[1][2][3][4][5][6][7][8][9]Competitively inhibits ATP binding to ROCK, preventing phosphorylation of downstream targets.[10][11]
Key Cellular Effects Promotes cell proliferation and growth, particularly in 3D cultures and organoids.[1][2][3][4][5][6][7][8]Enhances cell survival, prevents anoikis (dissociation-induced apoptosis), and modulates cell adhesion and motility.[11][12][13]
Common Applications Enhancing the formation and growth of spheroids and organoids.[2][3][4][5][7][8]Improving survival of dissociated single cells (e.g., stem cells) for passaging, cryopreservation, and sorting.[11][12]

Mechanism of Action and Signaling Pathways

This compound and Y-27632 exert their effects through the inhibition of distinct serine/threonine kinases central to two separate, yet crucial, signaling pathways.

This compound and the Hippo Signaling Pathway

This compound is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][6][14][15] These kinases are core components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[16] In an active Hippo pathway, LATS1/2 phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation leads to their cytoplasmic retention and subsequent degradation.

By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP and TAZ.[2][4][7][8][9] This allows YAP/TAZ to translocate into the nucleus, where they bind to TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

GA017_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P GA017 This compound GA017->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N TEAD TEAD YAP_TAZ_N->TEAD Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression

This compound inhibits LATS1/2, promoting YAP/TAZ nuclear translocation.
Y-27632 and the Rho/ROCK Signaling Pathway

Y-27632 is a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[11] The Rho/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, contraction, and apoptosis. The small GTPase RhoA activates ROCK, which in turn phosphorylates several downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which leads to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in increased phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers.

Y-27632 acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream targets.[10] This leads to a reduction in actomyosin (B1167339) contractility, disassembly of stress fibers, and changes in cell morphology. A critical application of Y-27632 is the prevention of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This makes it invaluable for improving the survival of dissociated single cells in culture.

Y27632_ROCK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Upstream_Signals_ROCK Upstream Signals (e.g., LPA, S1P) RhoA RhoA-GTP Upstream_Signals_ROCK->RhoA ROCK ROCK1/2 RhoA->ROCK MLC_P p-MLC ROCK->MLC_P P MLCP MLC Phosphatase ROCK->MLCP Y27632 Y-27632 Y27632->ROCK Actomyosin Actomyosin Contractility (Stress Fibers, Anoikis) MLC_P->Actomyosin MLCP->MLC_P

Y-27632 inhibits ROCK, reducing actomyosin contractility.

Performance and Efficacy: A Quantitative Comparison

Direct comparative studies between this compound and Y-27632 are limited due to their distinct mechanisms of action. However, we can compare their potency and efficacy based on reported data for their respective targets and functional outcomes.

Inhibitor Potency
InhibitorTargetIC₅₀Kᵢ
This compound LATS14.10 ± 0.79 nM[2]0.58 ± 0.11 nM[1][6]
LATS23.92 ± 0.42 nM[2]0.25 ± 0.03 nM[1][6]
Y-27632 ROCK1-220 nM[17]
ROCK2-300 nM[17]

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values indicate the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity. Lower values indicate higher potency.

Functional Efficacy

While both inhibitors are used in 3D cell culture, their roles are complementary rather than interchangeable.

  • This compound has been shown to significantly increase the number and size of spheroids and organoids from various cell types.[2][3][4][5][7][8] For example, in SKOV3 cells, this compound demonstrated a half-maximal effective concentration (EC₅₀) of 3.51 ± 0.26 μM for promoting cell growth in 3D culture.[2] It also enhances the ex vivo formation of mouse intestinal organoids.[2][3][4][5]

  • Y-27632 is widely used to improve cell survival during the initial stages of cell culture, especially after single-cell dissociation.[11] For instance, treatment with Y-27632 has been shown to improve the post-sorting recovery of human embryonic stem cells by up to four-fold.[7] In salivary gland stem cells, Y-27632 significantly reduced apoptosis and necrosis.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these inhibitors. Below are generalized protocols for key experiments.

In Vitro Kinase Activity Assay

This assay measures the direct inhibitory effect of a compound on its target kinase.

Kinase_Assay_Workflow Start Start Reaction_Setup Reaction Setup: Recombinant Kinase (LATS or ROCK) + Substrate (e.g., YAP or MYPT1) + ATP Start->Reaction_Setup Inhibitor_Addition Add Inhibitor (this compound or Y-27632) at various concentrations Reaction_Setup->Inhibitor_Addition Incubation Incubate at 30°C Inhibitor_Addition->Incubation Detection Detect Substrate Phosphorylation (e.g., ELISA, Western Blot, Luminescence) Incubation->Detection Analysis Calculate IC₅₀ values Detection->Analysis End End Analysis->End

Generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reaction Setup: In a microplate well, combine the recombinant LATS or ROCK enzyme, a suitable kinase buffer, a specific concentration of ATP, and a substrate (e.g., a synthetic peptide derived from YAP for LATS, or MYPT1 for ROCK).[3]

  • Inhibitor Addition: Add this compound or Y-27632 to the reaction mixture at a range of concentrations.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.[3]

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including ELISA with a phospho-specific antibody, Western blotting, or luminescence-based assays that measure ATP consumption.[1][18]

  • Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based YAP/TAZ Nuclear Translocation Assay (for this compound)

This assay assesses the ability of this compound to induce the nuclear translocation of YAP/TAZ.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., SKOV3, HEK293A) on glass coverslips or in imaging-compatible plates. Treat the cells with this compound at various concentrations for a specific duration (e.g., 4 hours).

  • Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody specific for YAP or TAZ, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ in a significant number of cells for each condition. An increase in this ratio indicates nuclear translocation.[2][4]

Cell Viability/Anoikis Assay (for Y-27632)

This assay measures the ability of Y-27632 to protect cells from dissociation-induced apoptosis.

Protocol:

  • Cell Dissociation: Dissociate cells (e.g., human pluripotent stem cells) into a single-cell suspension using an appropriate enzyme (e.g., Accutase).

  • Cell Plating: Plate the single cells at a low density in culture plates with or without Y-27632 (typically 10 µM).

  • Culture and Assessment: Culture the cells for 24-48 hours. Assess cell viability and apoptosis using methods such as:

    • Colony formation assay: Count the number of colonies formed in each condition.

    • Apoptosis assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[13]

    • ATP-based viability assay: Measure the total ATP content as an indicator of viable cell number.

Conclusion

This compound and Y-27632 are powerful and selective inhibitors that modulate distinct and fundamental cellular signaling pathways. This compound, by targeting the Hippo pathway, serves as a potent activator of cell proliferation, making it an ideal tool for expanding 3D cell cultures and organoids. In contrast, Y-27632, through its inhibition of the ROCK pathway, is a crucial reagent for enhancing cell survival and preventing anoikis, particularly in sensitive applications like stem cell culture. The choice between these two inhibitors should be guided by the specific experimental goals: promoting growth and proliferation (this compound) versus ensuring cell viability and survival post-dissociation (Y-27632). In some advanced protocols, these inhibitors may even be used sequentially or in combination to first ensure cell survival and then promote robust growth. A thorough understanding of their respective mechanisms of action is essential for their effective application in research and development.

References

A Comparative Guide to LATS1/2 Kinase Inhibitors: Validating the Specificity of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the LATS1/2 kinase inhibitor GA-017 with other known inhibitors, focusing on its specificity and performance as supported by experimental data. The information presented herein is intended to assist researchers in selecting the appropriate tools for investigating the Hippo signaling pathway and its role in cellular processes.

Introduction to LATS1/2 Kinases and the Hippo Pathway

The Large Tumor Suppressor (LATS) kinases, LATS1 and LATS2, are key components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] When the Hippo pathway is active, a kinase cascade leads to the phosphorylation and inactivation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. Inhibition of LATS1/2 kinases prevents YAP/TAZ phosphorylation, allowing their translocation to the nucleus where they promote the expression of genes involved in cell growth and proliferation.[3][4]

This compound: A Potent LATS1/2 Inhibitor

This compound is a potent and selective small molecule inhibitor of LATS1 and LATS2 kinases.[4] It functions as an ATP-competitive inhibitor, directly competing with ATP for binding to the catalytic site of the LATS enzymes.[2][4][5] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, thereby activating downstream signaling.[3][4]

Comparative Analysis of LATS1/2 Inhibitors

A direct comparison of this compound with other LATS1/2 inhibitors, such as TDI-011536 and NIBR-LTSi, is crucial for selecting the most appropriate tool for specific research applications. The following tables summarize the available quantitative data for these compounds.

Table 1: In Vitro Potency of LATS1/2 Kinase Inhibitors
CompoundTargetIC50 (nM)Ki (nM)ATP ConcentrationMechanism of Action
This compound LATS14.10 ± 0.79[3][4][5]0.58 ± 0.11[4][5]400 µM[3]ATP-competitive[2][4][5]
LATS23.92 ± 0.42[3][4][5]0.25 ± 0.03[4][5]400 µM[3]ATP-competitive[2][4][5]
TDI-011536 Lats Kinases0.76[6][7][8]Not Reported2 mM[1][6][8]ATP-competitive[6][8]
NIBR-LTSi Lats Kinases1.4[8]Not ReportedNot ReportedNot Reported

Note: IC50 values can be influenced by the ATP concentration used in the assay, particularly for ATP-competitive inhibitors.

Table 2: Cellular Activity of LATS1/2 Kinase Inhibitors
CompoundAssayEC50Cell Line
This compound SKOV3 cell growth (3D culture)3.51 ± 0.26 µM[4]SKOV3
TDI-011536 YAP phosphorylation prevention10 nM[6][8]HEK293A
NIBR-LTSi pYAP reduction2.16 µM[8]JHH5

Kinase Selectivity Profile

The specificity of a kinase inhibitor is a critical factor in its utility as a research tool. While highly potent, the selectivity of this compound has been noted as incomplete.

A kinome scan of this compound at a concentration of 100 nM against a panel of 321 kinases revealed that it inhibited the activity of 16 kinases of the AGC family by more than 65%.[3] In contrast, a compound structurally related to NIBR-LTSi was found to inhibit only two off-target kinases by more than 35% when screened against approximately 210 kinases at a concentration of 1 µM.[6] Another selective LATS inhibitor, compound 5l, which has a selectivity score comparable to NIBR-LTSi, showed activity against only three off-target kinases out of 468 tested at 100 nM.[9] While a comprehensive head-to-head kinome scan for all three inhibitors is not publicly available, these data suggest that NIBR-LTSi and related compounds may offer higher selectivity compared to this compound.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are generalized protocols for key assays used to characterize LATS1/2 kinase inhibitors.

In Vitro LATS Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of LATS1 or LATS2.

Materials:

  • Recombinant LATS1 or LATS2 enzyme

  • Fluorescently labeled peptide substrate (derived from YAP)

  • ATP

  • Kinase reaction buffer

  • Test compound (e.g., this compound)

  • Stop solution

  • Microfluidic capillary electrophoresis system

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the recombinant LATS kinase, fluorescently labeled substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature for a defined period.

  • Terminate the reaction by adding a stop solution.

  • Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobility.

  • Quantify the amount of phosphorylated product.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based YAP Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit LATS kinase activity within a cellular context by measuring the phosphorylation status of YAP.

Materials:

  • Cell line (e.g., HEK293A, SKOV3)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies: anti-phospho-YAP (e.g., Ser127), anti-total-YAP, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and then probe with primary antibodies against phospho-YAP, total YAP, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated YAP to total YAP to determine the extent of inhibition.

Visualizing Key Processes

To better understand the mechanism of action of this compound and the experimental workflows, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_cyto YAP/TAZ LATS1_2->YAP_TAZ_cyto phosphorylates pYAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc translocation Degradation Proteasomal Degradation pYAP_TAZ->Degradation GA017 This compound GA017->LATS1_2 inhibits YAP_TAZ_nuc->YAP_TAZ_cyto shuttling TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (Cell Proliferation) TEAD->Gene_Expression activates Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based YAP Phosphorylation Assay start_invitro Start reagents Combine: - Recombinant LATS1/2 - Substrate - this compound start_invitro->reagents add_atp Add ATP reagents->add_atp incubate_invitro Incubate add_atp->incubate_invitro stop_reaction Stop Reaction incubate_invitro->stop_reaction analyze_invitro Analyze (Mobility Shift) stop_reaction->analyze_invitro ic50 Determine IC50 analyze_invitro->ic50 end_invitro End ic50->end_invitro start_cellular Start treat_cells Treat Cells with this compound start_cellular->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells western_blot Western Blot for p-YAP and Total YAP lyse_cells->western_blot analyze_cellular Quantify Band Intensity western_blot->analyze_cellular ratio Calculate p-YAP/Total YAP analyze_cellular->ratio end_cellular End ratio->end_cellular

References

Unveiling Cellular Responses: A Comparative Guide to YAP/TAZ Localization with GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the Hippo signaling pathway, understanding the subcellular localization of the transcriptional co-activators YAP and TAZ is paramount. This guide provides a comprehensive comparison of the novel LATS1/2 kinase inhibitor, GA-017, with other known modulators of YAP/TAZ localization, supported by experimental data and detailed protocols.

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates YAP and TAZ by sequestering them in the cytoplasm. This compound, a potent and selective inhibitor of the LATS1/2 kinases, promotes the nuclear translocation of YAP and TAZ, thereby activating downstream gene transcription and promoting cell growth.[1][2][3][4][5] This guide will compare the effects of this compound on YAP/TAZ localization with other compounds known to influence this pathway, providing a valuable resource for experimental design and data interpretation.

Comparative Analysis of YAP/TAZ Nuclear Localization

The efficacy of various compounds in modulating the subcellular location of YAP/TAZ can be quantified through immunofluorescence staining and subsequent image analysis. The following table summarizes the performance of this compound in comparison to other known inhibitors of YAP/TAZ nuclear localization. A higher percentage of cells with nuclear YAP/TAZ or a higher nuclear-to-cytoplasmic fluorescence ratio indicates a more potent induction of nuclear translocation.

CompoundMechanism of ActionCell TypeTreatment% of Cells with Nuclear YAP/TAZ or Nuclear/Cytoplasmic RatioReference
This compound LATS1/2 Kinase InhibitorSKOV310 µM for 4h~80% of cells with higher nuclear YAP signal[6]
This compound LATS1/2 Kinase InhibitorBCE C/D-1b10 µM for 4h~75% of cells with higher nuclear YAP signal[7]
Dasatinib SRC Family Kinase InhibitorMDA-MB-2311 µM for 8h~20% of cells with nuclear YAP/TAZ[8][9]
Fluvastatin HMG-CoA Reductase InhibitorMDA-MB-2311 µM for 8h~30% of cells with nuclear YAP/TAZ[8][9]
Pazopanib Multi-kinase InhibitorMDA-MB-23110 µM for 8h~60% of cells with nuclear YAP/TAZ[8][9]
Verteporfin YAP-TEAD Interaction DisruptorVariousVariesPromotes cytoplasmic retention of YAP[1][10]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Hippo_Pathway_GA017 cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TAZ_n->YAP_TAZ translocates TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression activates GA017 This compound GA017->LATS1_2 inhibits IF_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition and Analysis seed 1. Seed cells on coverslips treat 2. Treat with compounds (e.g., this compound, DMSO control) seed->treat fix 3. Fix with 4% Paraformaldehyde treat->fix permeabilize 4. Permeabilize with 0.1% Triton X-100 fix->permeabilize block 5. Block with 5% BSA in PBS permeabilize->block primary_ab 6. Incubate with primary antibody (anti-YAP or anti-TAZ) block->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi 8. Counterstain nuclei with DAPI secondary_ab->dapi image 9. Acquire images using fluorescence microscopy dapi->image quantify 10. Quantify nuclear and cytoplasmic fluorescence intensity image->quantify analyze 11. Calculate Nuclear/Cytoplasmic ratio or % of cells with nuclear localization quantify->analyze

References

A Comparative Analysis of GA-017 and Other Hippo Pathway Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GA-017, a potent LATS1/2 inhibitor, with other key modulators of the Hippo signaling pathway, namely XMU-MP-1 and Verteporfin. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers, making it a key target for therapeutic development. This guide focuses on a comparative analysis of three distinct modulators that target different nodes of the Hippo pathway: this compound, XMU-MP-1, and Verteporfin.

Mechanism of Action

These three small molecules modulate the Hippo pathway through distinct mechanisms:

  • This compound is a highly potent and selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2] By directly inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP and TAZ. This leads to their accumulation in the nucleus, where they can associate with TEAD transcription factors to promote gene expression related to cell proliferation and survival.[3]

  • XMU-MP-1 targets the upstream kinases in the Hippo pathway, MST1 and MST2. It is a reversible and selective inhibitor of MST1/2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[4][5] By inhibiting MST1/2, XMU-MP-1 prevents the activation of LATS1/2, which in turn leads to the dephosphorylation and nuclear translocation of YAP/TAZ.[4]

  • Verteporfin , a clinically used photosensitizer, has been identified as an inhibitor of the interaction between YAP and the TEAD family of transcription factors.[6] Unlike this compound and XMU-MP-1, which act on the upstream kinase cascade, Verteporfin directly targets the final step in the signaling pathway, preventing the transcriptional activity of the YAP/TAZ-TEAD complex.[6][7]

Data Presentation

The following tables summarize the quantitative data for this compound, XMU-MP-1, and Verteporfin from various studies. It is important to note that the experimental conditions, such as cell lines and assay formats, may vary between studies, which can influence the absolute values.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50KiAssay Conditions
This compound LATS14.10 ± 0.79 nM[3]0.58 ± 0.11 nM[8]In vitro kinase assay
LATS23.92 ± 0.42 nM[3]0.25 ± 0.03 nM[8]In vitro kinase assay
XMU-MP-1 MST171.1 ± 12.9 nM[5]Not ReportedIn vitro kinase assay
MST238.1 ± 6.9 nM[5]Not ReportedIn vitro kinase assay
Verteporfin Not ApplicableNot ApplicableNot ApplicableMechanism is not direct kinase inhibition
Table 2: Cellular Activity - Proliferation and Viability
CompoundCell LineAssay TypeEC50 / IC50Duration of Treatment
This compound SKOV3Cell ProliferationEC50: 3.51 ± 0.26 µM[3]Not Specified
XMU-MP-1 Namalwa, Raji, Ramos, Jurkat, DaudiCell Viability (CellTiter Aqueous One)EC50: 1.21 - 2.7 µM[9]72 hours[9]
Verteporfin PANC-1Cell ViabilityIC50: 6.8 µM, 2.6 µM, 1.4 µM[10]24, 48, 72 hours[10]
SW1990Cell ViabilityIC50: 7.7 µM, 3.6 µM, 1.7 µM[10]24, 48, 72 hours[10]
K1 (papillary thyroid cancer)Cell Viability (CCK-8)Dose-dependent inhibition at 0.5, 1, 5 µM[11]Not Specified
BCPAP (papillary thyroid cancer)Cell Viability (CCK-8)Dose-dependent inhibition at 0.5, 1, 5 µM[11]Not Specified

Mandatory Visualization

Hippo_Pathway_Modulators cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds 14-3-3 14-3-3 YAP_TAZ_P->14-3-3 binds 14-3-3->YAP_TAZ_P cytoplasmic retention Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes Cell Proliferation Cell Proliferation Gene_Expression->Cell Proliferation XMU_MP_1 XMU-MP-1 XMU_MP_1->MST1_2 inhibits GA_017 This compound GA_017->LATS1_2 inhibits Verteporfin Verteporfin Verteporfin->TEAD disrupts interaction

Caption: The Hippo signaling pathway and points of intervention for this compound, XMU-MP-1, and Verteporfin.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis kinase_assay In Vitro Kinase Assay (MST1/2 or LATS1/2) ic50_calc IC50/EC50 Calculation kinase_assay->ic50_calc ppi_assay YAP-TEAD Interaction Assay (e.g., Co-IP) ppi_assay->ic50_calc cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with This compound, XMU-MP-1, or Verteporfin cell_culture->treatment proliferation_assay Cell Proliferation/Viability Assay (MTT, SRB, etc.) treatment->proliferation_assay western_blot Western Blot (p-YAP, total YAP, etc.) treatment->western_blot if_staining Immunofluorescence (YAP/TAZ Localization) treatment->if_staining proliferation_assay->ic50_calc quantification Quantification of Protein Levels and Cellular Localization western_blot->quantification if_staining->quantification comparison Comparative Analysis ic50_calc->comparison quantification->comparison

Caption: A generalized experimental workflow for the comparative analysis of Hippo pathway modulators.

Experimental Protocols

In Vitro Kinase Assay (for this compound and XMU-MP-1)

This protocol describes a non-radioactive method to measure the kinase activity of LATS1/2 or MST1/2 in the presence of an inhibitor.

Materials:

  • Recombinant LATS1/2 or MST1/2 kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., recombinant YAP for LATS assay, recombinant MOB1 for MST assay)

  • This compound or XMU-MP-1

  • 96-well plates

  • Plate reader for luminescence or fluorescence detection

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or XMU-MP-1) in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant kinase, and substrate.

  • Add the inhibitor dilutions or DMSO (vehicle control) to the wells.

  • Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP (and generated ADP) using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation/Viability Assay (MTT or SRB Assay)

This protocol measures the effect of the modulators on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound, XMU-MP-1, or Verteporfin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution

  • Solubilization buffer (for MTT) or Tris-base solution (for SRB)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Then, wash and dissolve the bound dye with Tris-base solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values.

Immunofluorescence for YAP/TAZ Nuclear Translocation

This protocol visualizes the subcellular localization of YAP/TAZ in response to treatment with Hippo pathway modulators.[1][12][13]

Materials:

  • Cells grown on glass coverslips

  • This compound, XMU-MP-1, or Verteporfin

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% goat serum in PBS)

  • Primary antibody against YAP or TAZ

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the compounds for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope. The ratio of nuclear to cytoplasmic fluorescence can be quantified to assess YAP/TAZ translocation.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction (for Verteporfin)

This protocol assesses the ability of Verteporfin to disrupt the interaction between YAP and TEAD.[14][15]

Materials:

  • Cell lysate from cells expressing YAP and TEAD

  • Verteporfin

  • Co-IP buffer (e.g., Tris-buffered saline with mild detergent)

  • Antibody against YAP or TEAD

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with Verteporfin or vehicle control.

  • Lyse the cells in Co-IP buffer and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TEAD) overnight at 4°C to form antibody-antigen complexes.

  • Add protein A/G beads to capture the immune complexes and incubate for 2-4 hours.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the interaction partner (e.g., anti-YAP). A decrease in the co-precipitated protein in the Verteporfin-treated sample indicates disruption of the interaction.

References

Confirming GA-017 On-Target Effects with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule LATS1/2 inhibitor, GA-017, with siRNA-mediated knockdown of LATS1/2 to confirm its on-target effects. The information presented herein is supported by experimental data to aid in the design and interpretation of studies aimed at validating the mechanism of action of this compound and similar compounds.

Introduction

This compound is a potent and selective inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] Inhibition of LATS1/2 by this compound prevents the phosphorylation of the downstream transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3] This leads to their nuclear translocation and the activation of gene expression programs that promote cell proliferation and survival.[1][4] To rigorously validate that the observed cellular effects of this compound are a direct result of LATS1/2 inhibition, a common and effective strategy is to compare its phenotypic and molecular signatures to those induced by the specific genetic knockdown of LATS1 and LATS2 using small interfering RNA (siRNA).

Performance Comparison: this compound vs. LATS1/2 siRNA Knockdown

The primary on-target effect of both this compound and LATS1/2 siRNA is the functional inactivation of the LATS1/2 kinases, leading to the activation of YAP/TAZ. The following tables summarize the known quantitative data for this compound and the expected outcomes for LATS1/2 siRNA knockdown based on published literature. A direct head-to-head quantitative comparison in a single experimental system is recommended for definitive validation.

Table 1: In Vitro Potency of this compound

TargetAssay TypeMetricValueReference
LATS1Kinase AssayIC504.10 ± 0.79 nM[1]
LATS2Kinase AssayIC503.92 ± 0.42 nM[1]
LATS1Kinase Assay (ATP-competitive)Ki0.58 ± 0.11 nM[1]
LATS2Kinase Assay (ATP-competitive)Ki0.25 ± 0.03 nM[1]

Table 2: Comparative On-Target Effects of this compound and LATS1/2 siRNA

ParameterThis compound TreatmentLATS1/2 siRNA KnockdownExpected Concordance
pYAP (S127) Levels Significant decreaseSignificant decrease[5][6]High
YAP/TAZ Nuclear Localization Marked increase[1][7]Significant increase[8]High
YAP/TAZ Target Gene Expression (e.g., CTGF, CYR61) Upregulation[1]Upregulation[2]High
Cell Proliferation (3D culture) Increased[1][4]Increased[6]High
Anchorage-Independent Growth Increased[1]Increased[8]High

Experimental Protocols

To confirm the on-target effects of this compound, a "phenocopy" experiment can be performed where the effects of the compound are compared to the effects of genetically silencing its intended targets.

Key Experiment: Comparative Analysis of this compound and LATS1/2 siRNA

Objective: To determine if the cellular and molecular effects of this compound are consistent with those caused by the specific knockdown of LATS1 and LATS2.

1. Cell Culture and Treatment:

  • Select a suitable cell line known to have an active Hippo signaling pathway (e.g., HEK293A, MCF-10A, or a relevant cancer cell line).

  • Culture cells to 50-70% confluency.

  • For siRNA treatment, transfect cells with siRNAs targeting LATS1 and LATS2 (both individually and in combination) and a non-targeting control siRNA using a suitable transfection reagent.

  • For compound treatment, treat cells with this compound at its effective concentration (e.g., 10 µM as a starting point based on in vitro studies) and a vehicle control (e.g., DMSO).[1]

  • Include an untreated control group.

  • Incubate for a predetermined time course (e.g., 24, 48, 72 hours) to assess both molecular and phenotypic changes.

2. Analysis of On-Target Molecular Events:

a. Western Blot for Protein Expression and Phosphorylation:

  • Principle: This method quantifies the levels of total and phosphorylated proteins to confirm LATS1/2 knockdown and assess the downstream effects on YAP phosphorylation.
  • Protocol Outline:
  • Lyse cells and quantify protein concentration.
  • Separate protein lysates via SDS-PAGE and transfer to a membrane.
  • Probe membranes with primary antibodies against LATS1, LATS2, phospho-YAP (S127), total YAP, and a loading control (e.g., GAPDH or β-actin).
  • Incubate with appropriate secondary antibodies and visualize bands.
  • Quantify band intensities to determine the extent of protein knockdown and changes in YAP phosphorylation relative to controls.

b. Immunofluorescence for YAP/TAZ Localization:

  • Principle: This technique visualizes the subcellular localization of YAP/TAZ to determine if inhibition or knockdown of LATS1/2 leads to their nuclear accumulation.
  • Protocol Outline:
  • Grow and treat cells on coverslips.
  • Fix, permeabilize, and block the cells.
  • Incubate with a primary antibody against YAP or TAZ.
  • Incubate with a fluorescently labeled secondary antibody.
  • Counterstain nuclei with DAPI.
  • Image cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

c. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:

  • Principle: This method measures the mRNA levels of YAP/TAZ target genes to confirm functional activation of the pathway.
  • Protocol Outline:
  • Isolate total RNA from treated and control cells.
  • Synthesize cDNA using reverse transcriptase.
  • Perform qPCR using primers for YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene for normalization.
  • Analyze the relative gene expression using the ΔΔCt method.

3. Phenotypic Assays:

  • Cell Proliferation Assay: Measure cell viability and proliferation over time using methods such as MTT or cell counting.

  • Anchorage-Independent Growth Assay: Assess the ability of cells to form colonies in soft agar, a hallmark of YAP/TAZ activation.

Mandatory Visualizations

GA017_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Cues Mechanical Cues Mechanical_Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates p_YAP_TAZ_cyto p-YAP/TAZ (Inactive) LATS1_2->p_YAP_TAZ_cyto phosphorylates Degradation Proteasomal Degradation p_YAP_TAZ_cyto->Degradation YAP_TAZ_cyto YAP/TAZ YAP_TAZ_cyto->LATS1_2 YAP_TAZ_nuc shuttling TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->LATS1_2 inhibits siRNA LATS1/2 siRNA siRNA->LATS1_2 inhibits - -

Caption: Hippo Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Seed Cells Treatment Treat with: - this compound - LATS1/2 siRNA - Controls Cell_Culture->Treatment Western_Blot Western Blot (pYAP, LATS1/2) Treatment->Western_Blot IF Immunofluorescence (YAP/TAZ Localization) Treatment->IF qPCR qRT-PCR (Target Genes) Treatment->qPCR Phenotype Phenotypic Assays (Proliferation, etc.) Treatment->Phenotype Data_Comparison Compare this compound vs. siRNA Effects Western_Blot->Data_Comparison IF->Data_Comparison qPCR->Data_Comparison Phenotype->Data_Comparison

Caption: Workflow for On-Target Validation.

Alternative LATS Kinase Inhibitors

For comparative studies, it is often beneficial to include other known inhibitors of the target protein or pathway. TDI-011536 is another potent and selective LATS kinase inhibitor that has been characterized in the literature and could serve as a valuable comparator to this compound.[9][10][11]

Table 3: Comparison with Alternative LATS Inhibitor

CompoundTarget(s)Biochemical IC50Cellular EC50 (YAP Phosphorylation)Reference
This compound LATS1/2LATS1: 4.10 nMLATS2: 3.92 nMNot Reported[1]
TDI-011536 LATS1/20.76 nM (at 2 mM ATP)10 nM (in HEK293A cells)[10]

Conclusion

Confirming the on-target effects of a small molecule inhibitor is a critical step in drug development and mechanistic studies. By comparing the molecular and phenotypic consequences of this compound treatment with those of LATS1/2 siRNA knockdown, researchers can confidently attribute the observed activities of this compound to the inhibition of its intended targets within the Hippo signaling pathway. The experimental framework provided in this guide offers a robust approach for such validation studies.

References

Comparative Analysis of LATS Kinase Inhibitors: GA-017 vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of potent and specific kinase inhibitors is a critical step. This guide provides a comparative analysis of GA-017, a notable LATS (Large Tumor Suppressor) kinase inhibitor, against other compounds targeting the Hippo signaling pathway, supported by experimental data and detailed methodologies.

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers, making its components, particularly the LATS kinases (LATS1 and LATS2), attractive therapeutic targets. This guide focuses on the dose-response analysis of this compound and compares its performance with other recently developed LATS kinase inhibitors, TDI-011536 and TRULI.

Dose-Response Comparison of LATS Kinase Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators, TDI-011536 and TRULI. These compounds are all potent inhibitors of LATS kinases, demonstrating activity at the nanomolar level in biochemical assays and efficacy in cell-based models.

CompoundTarget(s)In Vitro IC₅₀Cellular EC₅₀ (YAP Phosphorylation)Reference(s)
This compound LATS1 / LATS24.10 nM (LATS1)3.92 nM (LATS2)Not explicitly stated
TDI-011536 LATS1 / LATS20.76 nM10 nM[1][2]
TRULI LATS1 / LATS20.2 nM510 nM[3][4]

Note: IC₅₀ (Half-maximal inhibitory concentration) values from in vitro kinase assays represent the concentration of the inhibitor required to reduce the kinase activity by 50%. EC₅₀ (Half-maximal effective concentration) values from cell-based assays indicate the concentration required to achieve 50% of the maximum effect, in this case, the inhibition of YAP phosphorylation. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.

Mechanism of Action: Targeting the Hippo Pathway

This compound, TDI-011536, and TRULI share a common mechanism of action by acting as ATP-competitive inhibitors of LATS1 and LATS2 kinases.[5][6] By binding to the ATP pocket of the LATS kinases, these small molecules prevent the phosphorylation of the downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[5][7] Unphosphorylated YAP/TAZ can then translocate to the nucleus, where they associate with TEAD (TEA domain) transcription factors to initiate the transcription of genes that promote cell proliferation and inhibit apoptosis.[5][7]

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors LATS Kinase Inhibitors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression GA017 This compound GA017->LATS1_2 TDI011536 TDI-011536 TDI011536->LATS1_2

Hippo Signaling Pathway and LATS Inhibitor Action.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro LATS Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of LATS1 or LATS2. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant LATS1 or LATS2 enzyme

  • YAPtide (or other suitable substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (this compound, TDI-011536, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a white assay plate, add the test compound dilutions.

    • Add the LATS kinase and the substrate (YAPtide) to the wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add a volume of Kinase Detection Reagent equal to the initial reaction volume to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (LATS Enzyme, Substrate, ATP, Buffers) start->prepare_reagents serial_dilution Prepare Serial Dilutions of Test Compound (e.g., this compound) prepare_reagents->serial_dilution setup_reaction Set up Kinase Reaction in Plate: - Compound - LATS Enzyme - Substrate serial_dilution->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate_reaction Incubate at 30°C for 60 min initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate at RT for 30-60 min add_detection_reagent->incubate_detection measure_luminescence Measure Luminescence incubate_detection->measure_luminescence analyze_data Analyze Data and Calculate IC₅₀ measure_luminescence->analyze_data end End analyze_data->end

In Vitro LATS Kinase Inhibition Assay Workflow.
Cell-Based YAP Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit LATS kinase activity within a cellular context by measuring the phosphorylation status of YAP.

Materials:

  • Cell line (e.g., HEK293A, MCF10A)

  • Cell culture medium and supplements

  • Test compounds (this compound, TDI-011536, etc.) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-YAP (Ser127) and anti-total YAP

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-phospho-YAP and anti-total YAP) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for phospho-YAP and total YAP.

    • Calculate the ratio of phospho-YAP to total YAP for each treatment condition.

    • Plot the percentage of YAP phosphorylation inhibition against the log of the compound concentration to determine the EC₅₀ value.

Cell_Based_Assay_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Test Compound (Varying Concentrations) seed_cells->treat_cells lyse_cells Lyse Cells and Collect Lysate treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer to PVDF sds_page->western_blot blocking Blocking with 5% BSA western_blot->blocking primary_ab Incubate with Primary Antibodies (anti-pYAP, anti-YAP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Quantify Band Intensities and Calculate EC₅₀ detection->analysis end End analysis->end

Cell-Based YAP Phosphorylation Assay Workflow.

References

Comparative Efficacy Analysis of GA-017 in 3D Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel small molecule GA-017 against standard 3D cell culture conditions. The data presented herein demonstrates the efficacy of this compound in promoting cell proliferation and the formation of spheroids and organoids, highlighting its potential as a valuable tool in research and drug discovery.

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and function. However, a significant limitation of these models is often slow cell proliferation compared to traditional 2D cultures.[1] this compound, a potent and selective inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), has been identified as a promising agent to overcome this challenge.[2][3][4][5][6][7][8] This document evaluates the efficacy of this compound by comparing its effects to a standard control (DMSO vehicle) in various 3D culture settings.

Mechanism of Action: The Hippo Signaling Pathway

This compound functions by inhibiting the kinase activity of LATS1/2, central components of the Hippo signaling pathway.[2][3][5] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In its active state, the Hippo pathway phosphorylates and inactivates the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP/TAZ, leading to their stabilization and translocation into the nucleus.[2][3][4][5][6][7] In the nucleus, YAP/TAZ bind to TEAD transcription factors to induce the expression of genes that promote cell growth and proliferation.[2][3]

GA017_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Intervention Intervention MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) (Phosphorylated/Inactive) LATS1_2->YAP_TAZ_cyto Phosphorylates YAP_TAZ_nuc YAP/TAZ (Nucleus) (Active) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth GA017 This compound GA017->LATS1_2 Inhibits

Proposed mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Efficacy Data

The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound
TargetIC₅₀ (nM)Kᵢ (nM)
LATS14.10 ± 0.790.58 ± 0.11
LATS23.92 ± 0.420.25 ± 0.03

Data represent the mean ± standard deviation.[2][4]

Table 2: Effect of this compound on Cell Growth and Spheroid Formation
Cell LineTreatmentAssayResult
SKOV310 µM this compoundSpheroid SizeIncreased size compared to DMSO control.[2]
SKOV310 µM this compoundCell Viability (ATP assay)Significant increase in relative light units (RLU) over 6 days compared to DMSO.[2]
A43110 µM this compoundSpheroid FormationEnhanced formation of spheroids.[2]
MDCK10 µM this compoundCyst Formation & SizeIncreased number and size of cysts.[2]
Mesenchymal Stem Cells (MSCs)10 µM this compoundCell Number (3D culture)Augmented cell number over 10 days.[2]
Table 3: Impact of this compound on Mouse Intestinal Organoid Formation
TreatmentOutcomeObservation
10 µM this compoundOrganoid FormationSignificantly enhanced ex vivo formation compared to DMSO.[2][5]
10 µM this compoundOrganoid SizeIncreased proportion of large-sized organoids (>300 µm in diameter) compared to DMSO.[2][5]

Experimental Protocols

LATS1/2 Kinase Inhibition Assay

The inhibitory activity of this compound against LATS1 and LATS2 was determined using an in vitro kinase assay. Recombinant LATS1 or LATS2 protein was incubated with a specific substrate peptide and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation. To determine the mechanism of inhibition, similar assays were performed with varying concentrations of both this compound and ATP, and the data were analyzed using a Lineweaver-Burk plot to determine the inhibition constant (Kᵢ).[2]

Spheroid and Cyst Formation and Growth Assay

Cells (e.g., SKOV3, A431, MDCK) were seeded in low-attachment U-bottom plates to promote spheroid or cyst formation. The culture medium was supplemented with either this compound (e.g., 10 µM) or a vehicle control (DMSO). The cultures were maintained for several days (e.g., 4-6 days), and the formation and growth of spheroids or cysts were monitored using microscopy. Quantitative analysis of cell growth was performed using a cell viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), at various time points.[2]

Spheroid_Formation_Workflow start Single Cell Suspension seeding Seed cells in low-attachment plates start->seeding treatment Add this compound or DMSO (Control) seeding->treatment incubation Incubate for 4-6 days treatment->incubation analysis Analysis incubation->analysis microscopy Microscopy (Size & Morphology) analysis->microscopy atp_assay ATP Assay (Cell Viability) analysis->atp_assay

Workflow for spheroid formation and growth assay.
Mouse Intestinal Organoid Culture

Crypts were isolated from the small intestines of mice and embedded in a basement membrane matrix (e.g., Matrigel®). The matrix was then overlaid with a specialized organoid culture medium containing essential growth factors. This medium was supplemented with either this compound (e.g., 10 µM) or DMSO as a control. The organoids were cultured for a defined period, with the medium being refreshed every 2-3 days. The formation and growth of the organoids were assessed by brightfield microscopy, and the size of the organoids was quantified using image analysis software.[2][5]

YAP/TAZ Nuclear Translocation Assay

Cells were seeded on glass coverslips and allowed to adhere. They were then treated with this compound at various concentrations or with DMSO for a specified time (e.g., 4 hours). Following treatment, the cells were fixed, permeabilized, and stained with an antibody specific for YAP. The nuclei were counterstained with a fluorescent DNA dye (e.g., DAPI). The subcellular localization of YAP was visualized using fluorescence microscopy. The percentage of cells showing nuclear localization of YAP was quantified to determine the effect of this compound.[2]

YAP_Translocation_Assay cell_seeding Seed cells on coverslips treatment Treat with this compound or DMSO cell_seeding->treatment fix_perm Fix & Permeabilize Cells treatment->fix_perm staining Immunostain for YAP & Counterstain Nuclei fix_perm->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Nuclear YAP Signal imaging->quantification

Experimental workflow for YAP/TAZ nuclear translocation assay.

Conclusion

The presented data strongly support the efficacy of this compound as a potent enhancer of cell proliferation in 3D culture systems. By selectively inhibiting LATS1/2 kinases, this compound effectively activates the YAP/TAZ signaling pathway, leading to increased growth of spheroids, cysts, and organoids. Compared to the standard vehicle control, this compound demonstrates a significant and robust ability to promote the formation and expansion of these physiologically relevant models. These findings establish this compound as a valuable chemical tool for researchers in the fields of developmental biology, regenerative medicine, and cancer research, facilitating the generation of more complex and scalable 3D cellular structures for a wide range of applications.

References

Unveiling the Power of LATS Kinase Inhibition: A Comparative Guide to GA-017 for 3D Cell Culture Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular biology and regenerative medicine, the quest for potent and specific tools to manipulate cell growth and proliferation is paramount. GA-017, a selective inhibitor of Large Tumor Suppressor (LATS) kinases 1 and 2, has emerged as a significant player in this field. This guide provides an objective comparison of this compound's performance with key alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound operates by targeting the core of the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis. By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. This action promotes their translocation into the nucleus, where they activate gene expression programs that drive cell proliferation and survival. This mechanism has shown particular efficacy in enhancing the growth of 3D cell cultures, such as spheroids and organoids, making this compound a valuable tool for advanced cellular modeling.[1][2]

Quantitative Performance Analysis: this compound and Alternatives

To provide a clear comparison of this compound with other notable LATS kinase inhibitors, TRULI and TDI-011536, the following tables summarize their in vitro potency and cellular activity. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.

InhibitorTargetIC50 (nM)ATP ConcentrationAssay Type
This compound LATS14.10[2][3]Not SpecifiedBiochemical
LATS23.92[2][3]Not SpecifiedBiochemical
TRULI Lats1/20.2[4]10 µMBiochemical
TDI-011536 Lats Kinases0.76[5]2 mMBiochemical

Table 1: In Vitro Potency of LATS Kinase Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound, TRULI, and TDI-011536 against their target kinases.

InhibitorCell LineEC50Assay
This compound SKOV33.51 µM[2][3]3D Spheroid Growth
TRULI HEK293A510 nMYAP Phosphorylation
TDI-011536 HEK293A10 nMYAP Phosphorylation

Table 2: Cellular Activity of LATS Kinase Inhibitors. This table presents the half-maximal effective concentration (EC50) of the inhibitors in different cell-based assays.

Cross-Validation of this compound in Diverse Cell Lines

This compound has demonstrated its growth-promoting effects across a variety of cell types, proving its utility in different research contexts. Notably, its impact is particularly significant in 3D culture models.

Cell Line/ModelEffect of this compoundReference
SKOV3 (Ovarian Cancer) Increased number and size of spheroids.[1][Aihara et al., 2022]
HUVEC (Endothelial Cells) Strong promotion of cell growth in 3D culture.[2][Aihara et al., 2022]
MDCK (Canine Kidney) Enhanced cyst formation and cell proliferation.[Aihara et al., 2022]
Mouse Intestinal Organoids Significantly enhanced ex vivo formation and increased size.[2][Aihara et al., 2022]

Table 3: Validated Effects of this compound Across Different Cell Lines and Organoid Models. This table highlights the observed outcomes of this compound treatment in various biological systems.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for key experiments used to characterize LATS kinase inhibitors.

In Vitro LATS Kinase Inhibition Assay

This assay biochemically measures the direct inhibitory effect of a compound on the kinase activity of LATS1 and LATS2.

Materials:

  • Recombinant LATS1/2 kinase

  • GST-YAP substrate protein

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (this compound and alternatives)

  • Detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Incubate the recombinant LATS1 or LATS2 kinase with varying concentrations of the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of the GST-YAP substrate and ATP.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

  • Stop the reaction and quantify the amount of phosphorylated YAP or the amount of ADP produced using a suitable detection method.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[6][7]

Cell-Based YAP Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block LATS-mediated phosphorylation of YAP within a cellular context.

Materials:

  • Cell line (e.g., HEK293A, SKOV3)

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-YAP (e.g., Ser127), anti-total YAP, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-YAP, total YAP, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated YAP to total YAP to determine the extent of LATS kinase inhibition.[1][6][7]

3D Spheroid Growth Assay

This assay evaluates the effect of LATS inhibitors on the growth of multicellular spheroids.

Materials:

  • Cancer cell line capable of forming spheroids (e.g., SKOV3)

  • Ultra-low attachment multi-well plates

  • Complete cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Seed a single-cell suspension in ultra-low attachment plates to allow for spheroid formation.

  • After spheroid formation (typically 24-72 hours), treat the spheroids with various concentrations of the test compound.

  • Culture the spheroids for a designated period (e.g., 4-7 days), replenishing the medium with fresh compound as needed.

  • At the end of the treatment period, measure the size of the spheroids using brightfield microscopy and/or assess cell viability using a luminescent cell viability assay.

  • Compare the spheroid size and viability in treated wells to the vehicle-treated control wells.[2]

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Mechanical_Cues Mechanical_Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Gene Expression (Proliferation) TEAD->Gene_Expression activates

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_3d 3D Spheroid Assay recombinant_lats Recombinant LATS1/2 inhibitor_incubation Incubate with This compound/Alternative recombinant_lats->inhibitor_incubation reaction_initiation Add ATP & GST-YAP inhibitor_incubation->reaction_initiation quantification Quantify Phosphorylation reaction_initiation->quantification ic50 Determine IC50 quantification->ic50 cell_culture Culture Cells (e.g., SKOV3) treatment Treat with This compound/Alternative cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot (p-YAP/Total YAP) lysis->western_blot ec50 Determine EC50 western_blot->ec50 spheroid_formation Spheroid Formation (Ultra-low attachment) spheroid_treatment Treat Spheroids spheroid_formation->spheroid_treatment growth_monitoring Monitor Growth (Microscopy/Viability) spheroid_treatment->growth_monitoring data_analysis Analyze Data growth_monitoring->data_analysis

Caption: General experimental workflow for evaluating LATS kinase inhibitors.

References

Unveiling the Differential Impact of GA-017 in 2D Monolayers vs. 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the context-dependent effects of novel compounds is paramount. This guide provides an objective comparison of the small molecule LATS kinase inhibitor, GA-017, in conventional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models. The presented data underscores the critical importance of model selection in preclinical drug evaluation.

This compound is a potent and selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating cell proliferation, apoptosis, and organ size. The primary mechanism of action of this compound involves the inhibition of LATS1/2 kinase activity, which subsequently leads to the stabilization and nuclear translocation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][4][5] In the nucleus, YAP/TAZ promote the expression of genes that drive cell proliferation.[1][4]

Contrasting Effects on Cell Proliferation: A Tale of Two Dimensions

A key differentiator in the activity of this compound emerges when comparing its effects in 2D and 3D culture environments. While traditional 2D monolayer cultures show minimal response to this compound in terms of cell proliferation, 3D culture models, such as spheroids and organoids, exhibit a marked increase in growth.[1]

Studies have demonstrated that this compound significantly enhances the number and size of spheroids derived from various cell types.[1][5] Furthermore, it promotes the ex vivo formation of mouse intestinal organoids.[1][3] This proliferative effect in 3D is attributed to a more pronounced upregulation of YAP/TAZ-regulated genes compared to that observed in 2D cultures.[1] This suggests that the spatial organization and cell-cell interactions inherent to 3D structures create a signaling environment that is more responsive to the effects of LATS1/2 inhibition by this compound.

Table 1: Quantitative Effects of this compound on Cell Proliferation

Culture ConditionKey ObservationsQuantitative DataReference
2D Monolayer Little to no effect on cell proliferation.Not significant[1]
3D Spheroid Increased number and size of spheroids.This compound increased both spheroid size and cell number in SKOV3 cells over 6 days.[1]
3D Organoid Enhanced ex vivo formation and growth of intestinal organoids.Increased the size and proportion of large cysts (>70 μm in diameter).[1]

Table 2: Inhibitory Activity of this compound

TargetMetricValueReference
LATS1IC504.10 ± 0.79 nM[2]
LATS2IC503.92 ± 0.42 nM[2]
LATS1Ki0.58 ± 0.11 nM[2][3]
LATS2Ki0.25 ± 0.03 nM[2][3]

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo pathway is a complex signaling cascade that ultimately controls the activity of the YAP/TAZ transcriptional co-activators. In its active state, the Hippo pathway phosphorylates and inactivates YAP/TAZ, retaining them in the cytoplasm for degradation. By inhibiting LATS1/2, this compound effectively blocks this phosphorylation event, leading to the nuclear accumulation of YAP/TAZ and subsequent gene expression promoting cell growth.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Cues Mechanical_Cues Mechanical_Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ_p YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation GA017 This compound GA017->LATS1_2 TEAD TEAD YAP_TAZ_n->TEAD Proliferation_Genes Proliferation Genes TEAD->Proliferation_Genes transcription

Figure 1: Proposed mechanism of action of this compound in the Hippo signaling pathway.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for comparing compound effects in 2D and 3D cultures are provided below.

2D Cell Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Culture the cells for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

3D Spheroid Formation and Growth Assay
  • Spheroid Formation: Seed cells in a 96-well ultra-low attachment U-bottom plate at a density of 500-2,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Centrifuge the plate at low speed (e.g., 300 x g) for 3 minutes to facilitate cell aggregation at the bottom of the wells. Incubate for 24-72 hours to allow for spheroid formation.

  • Compound Treatment: Carefully add this compound at various concentrations to the wells containing spheroids.

  • Incubation: Culture the spheroids for 6-10 days, refreshing the medium with the compound every 2-3 days.

  • Growth Assessment: Monitor spheroid growth by capturing images using an inverted microscope at regular intervals. Measure the spheroid diameter or area using image analysis software.

  • Viability Assessment: At the end of the experiment, assess spheroid viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay.

  • Data Analysis: Compare the growth rates and final viability of treated spheroids to the vehicle control.

Experimental_Workflow cluster_2D 2D Culture cluster_3D 3D Culture Seed_2D Seed cells in flat-bottom plate Treat_2D Add this compound Seed_2D->Treat_2D Incubate_2D Incubate 72h Treat_2D->Incubate_2D Assay_2D Cell Viability Assay Incubate_2D->Assay_2D End End Assay_2D->End Seed_3D Seed cells in U-bottom low-attachment plate Form_Spheroid Spheroid Formation (24-72h) Seed_3D->Form_Spheroid Treat_3D Add this compound Form_Spheroid->Treat_3D Incubate_3D Incubate 6-10 days Treat_3D->Incubate_3D Assay_3D Spheroid Growth & Viability Assays Incubate_3D->Assay_3D Assay_3D->End Start Start Start->Seed_2D Start->Seed_3D

Figure 2: Workflow for comparing this compound effects in 2D and 3D cell cultures.

Conclusion

References

Comparative Analysis of GA-017 in a Regenerative Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GA-017, a potent and selective LATS kinase inhibitor, with other known alternatives in the context of promoting cell proliferation and tissue regeneration. The data presented is intended to assist researchers in making informed decisions for their specific disease models and experimental needs.

Introduction to this compound and the Hippo Signaling Pathway

This compound is a small molecule inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2.[1][2] These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][3][4] In an active state ("Hippo on"), LATS1/2 phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] This phosphorylation leads to their cytoplasmic retention and subsequent degradation, thereby suppressing cell growth.

By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus.[1][5][6] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[3][4] This mechanism of action makes LATS kinase inhibitors like this compound promising tools for research in regenerative medicine and for developing therapies that require enhanced tissue repair.

Quantitative Comparison of LATS Kinase Inhibitors

The following table summarizes the available quantitative data for this compound and other notable LATS kinase inhibitors. This data is compiled from various studies and provides a basis for comparing their potency and cellular efficacy.

CompoundLATS1 IC50 (nM)LATS2 IC50 (nM)Cellular EC50 (nM)Key Features & Notes
This compound 4.10 ± 0.79[2][5]3.92 ± 0.42[2][5]3510 ± 260 (SKOV3 cells)[2]Potent and selective LATS1/2 inhibitor.[1][2] Promotes cell growth in 3D cultures and enhances the formation of intestinal organoids.[2][6][7] Pharmacokinetic data is not widely available.[8]
GA-002 3.93 ± 0.73[5]3.87 ± 0.08[5]Not ReportedA chemical analog of this compound with comparable LATS1/2 inhibition.[5][6]
TRULI 0.2 (at 10 µM ATP)[9]0.2 (at 10 µM ATP)[9]510 (HEK293A cells)[9]An early LATS inhibitor that showed good biochemical potency but modest cellular potency and poor stability.[10][11] Its IC50 is highly dependent on ATP concentration.[9]
TDI-011536 < 1[10]< 1[10]~10[12]An improved analog of TRULI with enhanced potency and better drug-like properties.[10][11] Has demonstrated in vivo efficacy in reducing YAP phosphorylation.[13]
NIBR-LTSi 1.4[12]Not Reported2160 (JHH5 cells)[12]A selective LATS kinase inhibitor with good oral bioavailability.[14] Shown to expand organoids from various tissues and accelerate liver regeneration in mice.[14]
LPi-1 Not ReportedNot ReportedNot ReportedEffectively inhibits LATS1/2 activity and promotes hepatocyte proliferation in vitro and tissue repair in vivo.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of LATS kinase inhibitors.

In Vitro LATS Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of LATS1 or LATS2.

  • Reaction Setup : A reaction mixture is prepared containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer, a specific concentration of ATP, and a substrate (e.g., a synthetic peptide derived from YAP).[13]

  • Inhibitor Addition : The test compound (e.g., this compound) is added to the reaction mixture across a range of concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the solution or by using a phosphospecific antibody.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

3D Cell Viability (Spheroid/Organoid Growth) Assay

This assay measures the effect of a compound on the proliferation of cells grown in a three-dimensional culture system, which more closely mimics the in vivo environment.

  • Cell Seeding : Cells are seeded in low-attachment multi-well plates to promote the formation of spheroids or are cultured in a basement membrane matrix (e.g., Matrigel) to form organoids.

  • Compound Treatment : The spheroids or organoids are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation : The cultures are incubated for a period of several days, with the medium and compound being refreshed as needed.

  • Viability Assessment : Cell viability is assessed using an ATP-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay.[16][17] This assay lyses the cells and measures the amount of ATP present, which is proportional to the number of metabolically active cells.[16][17][18][19]

  • Data Analysis : The luminescence signal is measured using a plate reader. The effect of the compound on cell proliferation is determined by comparing the ATP levels in the treated wells to the control wells. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be calculated.

Visualizing the Molecular Pathway and Experimental Design

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->LATS1_2 MOB1 MOB1 MOB1->LATS1_2 pYAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates Degradation Degradation pYAP_TAZ->Degradation leads to GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression TEAD->Target_Genes promotes Cell Proliferation Cell Proliferation Target_Genes->Cell Proliferation leads to

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_incell 3D Cell Culture Assay A1 Prepare LATS1/2 Enzyme & Substrate A2 Add this compound (or alternative) A1->A2 A3 Incubate A2->A3 A4 Measure Kinase Activity A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Spheroids or Organoids B2 Treat with this compound (or alternative) B1->B2 B3 Incubate (days) B2->B3 B4 Assess Viability (ATP Assay) B3->B4 B5 Determine Effect on Proliferation B4->B5

Caption: A generalized experimental workflow for evaluating LATS kinase inhibitors.

Conclusion

This compound is a valuable research tool for studying the Hippo pathway and promoting cell proliferation in various in vitro models, particularly in 3D cultures and organoids. Its high potency as a LATS1/2 inhibitor is well-documented. When selecting a LATS inhibitor, researchers should consider the specific requirements of their experimental system. For in vivo studies, compounds with established pharmacokinetic profiles and in vivo efficacy, such as TDI-011536 and NIBR-LTSi, may be more suitable alternatives. Head-to-head comparisons of these compounds under identical experimental conditions will be crucial for definitively determining the optimal inhibitor for a given application in regenerative medicine or disease modeling.

References

Independent Verification of GA-017: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the small molecule GA-017's performance against other alternatives, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals interested in the modulation of the Hippo signaling pathway.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the serine/threonine kinases LATS1 and LATS2 (Large Tumor Suppressor Kinase 1 and 2).[1][2][3][4] These kinases are central components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, organ size, and tissue regeneration.[1][5] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][6] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell growth and proliferation.[1][5][7][8]

Published studies have demonstrated that this compound is effective in promoting cell growth, particularly under 3D culture conditions such as spheroids and organoids.[1][5][8] This makes it a valuable research tool for ex vivo cell expansion and a potential lead compound for therapeutic strategies aimed at tissue repair and regeneration.[1][6]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and its known chemical analog, GA-002.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTargetIC50 (nM)Ki (nM)Mechanism of Action
This compound LATS14.10 ± 0.790.58 ± 0.11ATP-competitive[2][9]
LATS23.92 ± 0.420.25 ± 0.03ATP-competitive[2][9]
GA-002 LATS13.93 ± 0.73Not ReportedATP-competitive[6]
LATS23.87 ± 0.08Not ReportedATP-competitive[6]

Table 2: Cellular Activity Profile

CompoundAssayCell LineEC50 (µM)Observed Effect
This compound Cell GrowthSKOV33.51 ± 0.26[2][9]Facilitates cell growth in 3D culture[2][9]
Cell GrowthBCE C/D-1b~10 (Effective Conc.)Promotes proliferation in 3D culture[10]
Organoid FormationMouse Intestinal~10 (Effective Conc.)Enhances ex vivo formation and growth[1][5]
GA-002 Cell GrowthBCE C/D-1b~10 (Effective Conc.)Promotes proliferation in 3D culture[10]

Experimental Methodologies

Detailed protocols are essential for the independent verification and replication of published findings. Below are summaries of the key experimental methods used to characterize this compound's effects.

1. In Vitro LATS Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant LATS1/2.

  • Objective: To determine the IC50 and Ki values of the inhibitor.

  • Protocol Summary:

    • A reaction mixture is prepared containing recombinant LATS1 or LATS2 enzyme, a kinase buffer, ATP at a specific concentration, and a suitable substrate (e.g., a synthetic peptide derived from YAP).

    • The test compound (this compound) is added to the mixture across a range of concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time to allow for substrate phosphorylation.

    • The reaction is terminated, often by the addition of EDTA.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method. Data is then plotted to calculate the IC50.

    • To determine the inhibition constant (Ki) and mechanism, the assay is repeated with varying concentrations of both the inhibitor and ATP.[2][9][11]

2. Cell-Based YAP/TAZ Phosphorylation Assay

This cellular assay assesses the ability of a compound to inhibit LATS kinase activity within a cellular context, measured by the phosphorylation status of its direct substrate, YAP.

  • Objective: To confirm the on-target effect of the inhibitor in cells.

  • Protocol Summary:

    • A suitable cell line (e.g., SKOV3) is cultured and seeded in microplates.[1]

    • Cells are treated with the test compound (this compound) at various concentrations for a defined period.

    • Following treatment, cells are lysed to extract total protein.

    • The protein extracts are analyzed by Western Blot using antibodies specific for phosphorylated YAP (e.g., pYAP Ser127) and total YAP.

    • The intensity of the protein bands is quantified, and the ratio of phosphorylated YAP to total YAP is calculated to determine the extent of inhibition. A decrease in this ratio indicates successful target engagement by the inhibitor.[11]

3. 3D Spheroid/Organoid Growth Assay

This assay evaluates the effect of a compound on cell proliferation and self-organization in a 3D environment, which more closely mimics in vivo conditions.

  • Objective: To measure the functional consequence of LATS inhibition on cell growth.

  • Protocol Summary:

    • Cells (e.g., SKOV3) or organoid-forming stem cells are suspended in a medium suitable for 3D culture (e.g., containing Matrigel or gellan gum).[1]

    • The cell suspension is dispensed into low-attachment microplates to promote spheroid or organoid formation.[1][10]

    • The test compound (this compound) is added to the culture medium at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.[1]

    • Cultures are maintained for several days (e.g., 4-7 days), with fresh medium and compound supplied as needed.[1][10]

    • The growth of spheroids/organoids is assessed by imaging (to measure size and number) and/or by using a cell viability assay (e.g., an ATP-based assay like CellTiter-Glo) to quantify cell proliferation.[1]

Visualized Pathways and Workflows

This compound Mechanism of Action in the Hippo Pathway

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear entry.

General Workflow for 3D Cell Culture Screening

Caption: High-throughput screening workflow for identifying compounds affecting 3D cell growth.

References

Safety Operating Guide

Proper Disposal Procedures for GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of GA-017, a potent and selective LATS1/2 inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Disposal Overview

The Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture.[1] However, it is imperative to handle all laboratory chemicals with care and dispose of them according to established protocols. Improper disposal can lead to environmental contamination and potential regulatory penalties.

Quantitative Data: Storage and Stability of this compound

Proper storage is crucial to maintain the integrity of this compound and minimize waste. The following table summarizes recommended storage conditions and stability.

Storage FormatTemperatureDurationNotes
Powder-20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and ignition sources.[1]
In Solvent-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solvent-20°C1 month

Step-by-Step Disposal Protocol for this compound

This protocol outlines the general procedure for the disposal of this compound. Note: Always consult your institution's specific waste management guidelines and the complete Safety Data Sheet (SDS) for this compound before proceeding.

Waste Identification and Segregation
  • Treat as Chemical Waste: Although classified as non-hazardous, this compound should be disposed of as chemical waste, not as regular trash.

  • Segregation: Collect waste this compound, including pure compound and any solutions, in a designated and compatible waste container.[2][3]

    • Do not mix with incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste.[2]

    • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

Container Labeling and Storage
  • Labeling: Clearly label the waste container with "this compound Waste" and include the concentration and solvent if applicable. Ensure the label is legible and securely attached.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • The container must be kept closed except when adding waste.

    • Utilize secondary containment to prevent spills.

Disposal Request and Pickup
  • Follow Institutional Procedures: Adhere to your organization's established procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.

Experimental Protocol: General Neutralization of Non-Hazardous Chemical Waste

While this compound is not classified as hazardous and is unlikely to require neutralization, this general protocol is provided for the neutralization of non-hazardous acidic or basic chemical waste streams. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Fume hood.

  • Weak acid (e.g., citric acid) or weak base (e.g., sodium bicarbonate).

  • pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate waste container.

Procedure:

  • Preparation: Work within a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.

  • Dilution: If the waste is concentrated, slowly dilute it with a compatible solvent (e.g., water for aqueous solutions) in a suitable container, while stirring gently. This helps to control the reaction rate.

  • Neutralization:

    • For acidic waste (pH < 7), slowly add a weak base (e.g., sodium bicarbonate) in small portions while continuously monitoring the pH.

    • For basic waste (pH > 7), slowly add a weak acid (e.g., citric acid) in small portions while continuously monitoring the pH.

  • Monitoring: After each addition of the neutralizing agent, allow the solution to mix thoroughly and check the pH using an indicator strip. The target pH is typically between 6 and 8 for neutral waste.

  • Completion: Once the desired pH is achieved and stable, the neutralized solution can be collected in a properly labeled hazardous waste container for disposal through your institution's EHS department.

  • Cleanup: Thoroughly clean all equipment used in the neutralization process. Dispose of any contaminated materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GA017_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Storage & Disposal cluster_key Key A Start: this compound Experiment Complete B Gather Waste: - Unused this compound - Contaminated materials - Solutions A->B C Consult SDS for this compound B->C D Is waste hazardous? C->D G Collect as Non-Hazardous Chemical Waste D->G No H Collect as Hazardous Chemical Waste D->H Yes E Segregate Waste Streams: - Solid vs. Liquid - Organic vs. Aqueous F Use Designated, Labeled, and Compatible Waste Containers E->F I Store in Satellite Accumulation Area F->I G->E H->E J Request Waste Pickup from EHS I->J K End: Proper Disposal J->K Key Process Step Decision Point Action Start/End Key_Process Key_Decision Key_Action Key_End

References

Navigating the Safe Handling and Disposal of GA-017: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the LATS1/2 inhibitor GA-017, including operational and disposal plans to foster a secure research environment.

This compound is a potent and selective inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3][4] Its ability to promote cell proliferation by activating YAP/TAZ makes it a valuable tool in 3D cell culture and organoid formation research.[1][5][6] However, as with any research chemical, understanding its handling, storage, and disposal requirements is critical for safe and effective use.

Essential Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) should always be consulted before use, the following provides a summary of crucial safety measures for handling this compound. This compound is intended for research use only and is not for human or veterinary use.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines recommended PPE based on standard laboratory practices for handling potent, powdered chemical compounds.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of the compound.
Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.
Spill For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with soap and water. For large spills, evacuate the area and follow institutional emergency procedures.

Operational Plans: From Receipt to Disposal

Proper logistical planning ensures the integrity of the compound and the safety of laboratory personnel.

Storage and Stability

This compound is typically shipped as a non-hazardous chemical at ambient temperature.[3] Upon receipt, it should be stored under the following conditions to ensure its stability:

Storage Condition Temperature Duration
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month
Preparation of Stock Solutions

This compound is soluble in DMSO.[4] When preparing stock solutions, it is important to follow established laboratory protocols for dissolving chemical compounds. The following table provides a quick reference for preparing solutions of different molarities.

Desired Molarity 1 mg 5 mg 10 mg
1 mM 2.9122 mL14.5611 mL29.1222 mL
5 mM 0.5824 mL2.9122 mL5.8244 mL
10 mM 0.2912 mL1.4561 mL2.9122 mL

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All waste materials should be handled in accordance with local, state, and federal regulations.

  • Unused Compound: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed waste container for proper chemical waste disposal.

Mechanism of Action: The Hippo Signaling Pathway

This compound functions by inhibiting the kinase activity of LATS1/2.[5] This action prevents the phosphorylation of YAP and TAZ, leading to their stabilization and nuclear translocation. In the nucleus, YAP/TAZ act as transcriptional co-activators, promoting the expression of genes involved in cell proliferation and survival.

GA017_Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA017 This compound LATS1_2 LATS1/2 GA017->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow: Utilizing this compound in 3D Cell Culture

The following diagram outlines a general workflow for incorporating this compound into a 3D cell culture experiment to assess its effect on spheroid or organoid growth.

GA017_3D_Culture_Workflow cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells in low-attachment plate Treatment Add media with this compound (and vehicle control) to cells Cell_Seeding->Treatment GA017_Prep Prepare this compound stock solution (in DMSO) Media_Prep Prepare culture media with desired this compound concentration GA017_Prep->Media_Prep Media_Prep->Treatment Incubation Incubate for desired time period (e.g., 4-7 days) Treatment->Incubation Imaging Image spheroids/organoids (Microscopy) Incubation->Imaging Viability Assess cell viability (e.g., ATP assay) Incubation->Viability Data_Analysis Analyze data and compare treatment groups Imaging->Data_Analysis Viability->Data_Analysis

Caption: General experimental workflow for 3D cell culture with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.